Mipomersen Sodium
Description
See also: Mipomersen (has active moiety).
Properties
CAS No. |
629167-92-6 |
|---|---|
Molecular Formula |
C230H305N67Na19O122P19S19 |
Molecular Weight |
7595 g/mol |
IUPAC Name |
nonadecasodium;[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4R,5S)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]sulfanylphosphinate |
InChI |
InChI=1S/C230H324N67O122P19S19.19Na/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312;;;;;;;;;;;;;;;;;;;/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-;;;;;;;;;;;;;;;;;;;/m1.................../s1 |
InChI Key |
OSGPYAHSKOGBFY-KMHHXCEHSA-A |
Origin of Product |
United States |
Foundational & Exploratory
Mipomersen Sodium's Mechanism of Action on Apolipoprotein B-100 mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipomersen sodium is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By specifically targeting the messenger RNA (mRNA) of ApoB-100 in hepatocytes, Mipomersen leads to a reduction in the circulating levels of LDL-cholesterol (LDL-C), ApoB, and lipoprotein(a) [Lp(a)]. This technical guide provides an in-depth overview of the core mechanism of action of Mipomersen, supported by quantitative data from clinical trials, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
Mipomersen is a synthetic, 20-nucleotide single-stranded DNA molecule with a "gapmer" design.[1] The central "gap" region consists of deoxynucleotides, which is flanked by "wings" of 2'-O-methoxyethyl (2'-O-MOE) modified ribonucleotides. This chemical modification enhances the oligonucleotide's stability against nuclease degradation, increases its binding affinity to the target mRNA, and improves its pharmacokinetic profile.[1]
The primary mechanism of action involves the following steps:
-
Cellular Uptake: Following subcutaneous administration, Mipomersen is absorbed and distributed to various tissues, with preferential uptake by hepatocytes in the liver.[2] This uptake into hepatocytes occurs via a process of endocytosis, without the need for a transfection reagent.
-
Target Hybridization: Inside the hepatocyte, Mipomersen specifically binds to a complementary sequence within the coding region of the human ApoB-100 mRNA. This binding follows the principles of Watson-Crick base pairing, forming a DNA-RNA heteroduplex.[1]
-
RNase H-mediated Cleavage: The DNA-RNA hybrid is a substrate for the endogenous enzyme Ribonuclease H (RNase H). RNase H recognizes this hybrid structure and selectively cleaves the RNA strand, in this case, the ApoB-100 mRNA.[1]
-
Inhibition of Protein Synthesis: The cleavage of ApoB-100 mRNA renders it non-functional for translation by the ribosome. This leads to a significant reduction in the synthesis of the ApoB-100 protein.[2]
-
Reduced Lipoprotein Secretion: As ApoB-100 is an essential component for the assembly and secretion of VLDL particles from the liver, its reduced synthesis leads to a decrease in VLDL production and, consequently, a reduction in the circulating levels of LDL, which is a metabolic product of VLDL.[3]
This targeted degradation of ApoB-100 mRNA is the foundational mechanism through which Mipomersen exerts its lipid-lowering effects.[2]
Quantitative Efficacy from Clinical Trials
Multiple Phase III clinical trials have demonstrated the efficacy of Mipomersen in reducing atherogenic lipoproteins in various patient populations. The data consistently show a dose-dependent reduction in LDL-C, ApoB, and Lp(a). A summary of the key quantitative findings from these trials is presented below.
| Parameter | Patient Population | Mipomersen Dose | Mean Percent Change from Baseline | Placebo Percent Change from Baseline | p-value vs. Placebo | Citation(s) |
| LDL-C | Homozygous Familial Hypercholesterolemia (HoFH) | 200 mg/week | -25% | +3% | <0.001 | [4] |
| Heterozygous Familial Hypercholesterolemia (HeFH) with CAD | 200 mg/week | -28% | +5.2% | <0.001 | [5] | |
| Severe Hypercholesterolemia | 200 mg/week | -36.9% | -4.5% | <0.001 | [6] | |
| Statin-Intolerant | 200 mg/week | -47% | Not Reported | <0.001 | [7] | |
| ApoB | HoFH | 200 mg/week | -27% | +3% | <0.001 | [4] |
| HeFH with CAD | 200 mg/week | -26.3% | +4.5% | <0.001 | [5] | |
| Severe Hypercholesterolemia | 200 mg/week | -38% | Not Reported | <0.001 | [6] | |
| Statin-Intolerant | 200 mg/week | -46% | Not Reported | <0.001 | [7] | |
| Lp(a) | Pooled Phase III Trials | 200 mg/week | -26.4% | 0.0% | <0.001 | |
| HeFH with CAD | 200 mg/week | -21.1% | -5.9% | <0.001 | [5] | |
| Severe Hypercholesterolemia | 200 mg/week | -24% | Not Reported | <0.001 | [6] | |
| Statin-Intolerant | 200 mg/week | -27% | Not Reported | <0.001 | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the mechanism of action and efficacy of Mipomersen.
In Vitro RNase H-Mediated Cleavage Assay
This assay is crucial to demonstrate that Mipomersen can direct the cleavage of its target ApoB-100 mRNA in the presence of RNase H.
Materials:
-
Mipomersen and control oligonucleotides (e.g., scrambled sequence).
-
In vitro transcribed and purified ApoB-100 mRNA fragment containing the Mipomersen binding site. The RNA should be labeled (e.g., with 32P or a fluorescent tag) for visualization.
-
Recombinant human RNase H1.
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Nuclease-free water.
-
RNA loading dye.
-
Denaturing polyacrylamide gel (e.g., 10-15% with 7M urea).
-
TBE buffer.
Protocol:
-
Annealing of Mipomersen to ApoB-100 mRNA:
-
In a nuclease-free microcentrifuge tube, combine the labeled ApoB-100 mRNA fragment (e.g., 10-50 nM final concentration) and Mipomersen (e.g., in a 1:10 molar ratio of mRNA to ASO) in RNase H reaction buffer.
-
Include a control reaction with a scrambled oligonucleotide and a no-oligonucleotide control.
-
Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Cleavage Reaction:
-
Add recombinant human RNase H1 (e.g., 0.1-1 U) to the annealed mixture.
-
Incubate at 37°C. It is advisable to perform a time-course experiment (e.g., collecting aliquots at 0, 5, 15, 30, and 60 minutes) to observe the kinetics of cleavage.
-
Stop the reaction by adding an equal volume of RNA loading dye containing EDTA and formamide.
-
-
Analysis of Cleavage Products:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled RNA fragments by autoradiography (for 32P) or fluorescence imaging. A smaller cleavage product should be observed in the presence of Mipomersen and RNase H, but not in the control lanes.
-
Cell-Based Assay for ApoB-100 mRNA and Protein Reduction
This assay validates the ability of Mipomersen to reduce the levels of ApoB-100 mRNA and protein in a relevant cell model, such as primary human hepatocytes or the HepG2 cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Appropriate cell culture medium and supplements.
-
Mipomersen and control oligonucleotides.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR), including primers specific for human ApoB-100 and a housekeeping gene (e.g., GAPDH).
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors).
-
Reagents and antibodies for Western blotting or ELISA to detect human ApoB-100.
Protocol:
-
Cell Culture and Treatment:
-
Plate hepatocytes at an appropriate density in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of Mipomersen (e.g., 0.1, 1, 10, 100 nM) or a control oligonucleotide. Mipomersen can be added directly to the culture medium for gymnotic uptake.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
Quantification of ApoB-100 mRNA by RT-qPCR:
-
Harvest the cells and extract total RNA using a standard protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers specific for ApoB-100 and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ApoB-100 mRNA levels in Mipomersen-treated cells compared to control-treated cells.
-
-
Quantification of ApoB-100 Protein by Western Blot or ELISA:
-
For Western Blot:
-
Lyse the treated cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human ApoB-100, followed by a secondary HRP-conjugated antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
-
For ELISA:
-
Collect the cell culture supernatant (for secreted ApoB-100) or prepare cell lysates.
-
Use a commercially available human ApoB-100 ELISA kit and follow the manufacturer's instructions to quantify the protein concentration.
-
-
Visualizations
Signaling Pathway of Mipomersen Action
Caption: Molecular mechanism of Mipomersen in hepatocytes.
Experimental Workflow for Efficacy Assessment
Caption: Stepwise workflow for evaluating Mipomersen's efficacy.
Logical Relationship of Therapeutic Effects
References
- 1. How to find the sequence of Mipomersen? [synapse.patsnap.com]
- 2. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Histology During Mipomersen Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mipomersen, an apolipoprotein B synthesis inhibitor, reduces atherogenic lipoproteins in patients with severe hypercholesterolemia at high cardiovascular risk: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Tissue Distribution of Mipomersen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium (brand name Kynamro®) is a second-generation 2'-O-methoxyethyl (2'-O-MOE) chimeric antisense oligonucleotide. It is designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key protein in the formation and metabolism of atherogenic lipoproteins.[1] By targeting the messenger RNA (mRNA) of ApoB-100, mipomersen leads to a reduction in plasma concentrations of low-density lipoprotein cholesterol (LDL-C) and other ApoB-containing lipoproteins.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and tissue distribution of mipomersen in various animal models, offering valuable insights for researchers and professionals involved in drug development.
Mechanism of Action
Mipomersen operates through an antisense mechanism. It is a single-stranded synthetic oligonucleotide that is complementary to a specific sequence within the mRNA of human ApoB-100.[2] Upon administration, mipomersen distributes to the liver, where it binds to the target ApoB-100 mRNA. This binding event forms a DNA-RNA hybrid duplex, which is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the duplex, leading to the degradation of the ApoB-100 mRNA.[2] This prevents the translation of the mRNA into the ApoB-100 protein, thereby reducing the synthesis and secretion of very-low-density lipoprotein (VLDL) and subsequently LDL from the liver.
Figure 1: Mechanism of action of mipomersen.
Pharmacokinetics
The pharmacokinetic properties of mipomersen have been demonstrated to be generally consistent across various preclinical species, including mice, rats, and monkeys, and these characteristics translate well to humans.[3]
Absorption
Following subcutaneous (SC) administration, mipomersen is rapidly and extensively absorbed from the injection site into the systemic circulation.[3][4] Peak plasma concentrations (Cmax) are typically reached within 3 to 4 hours post-administration in animal models.[3] The absolute bioavailability of mipomersen after SC administration has been reported to be nearly complete in monkeys.[3]
Distribution
Mipomersen exhibits a broad tissue distribution, with the exception of the brain, a characteristic common to second-generation antisense oligonucleotides.[5] The major sites of distribution include the liver, kidney, bone marrow, adipose tissue, and lymph nodes.[4][5] After administration, plasma concentrations of mipomersen decline in a multi-exponential manner, characterized by a rapid initial distribution phase followed by a much slower terminal elimination phase.[3] A notable feature of mipomersen's distribution is its high partitioning to the liver, with a reported liver-to-plasma concentration ratio of approximately 6,000:1 in monkeys.[3][5] This high hepatic concentration is crucial for its pharmacological activity. Mipomersen is also extensively bound to plasma proteins (over 85%).[5]
Metabolism
Mipomersen is metabolized by endonucleases and subsequently by exonucleases, which shorten the oligonucleotide chain.[6] It is not a substrate for cytochrome P450 (CYP) enzymes, minimizing the potential for drug-drug interactions mediated by this pathway.[6]
Elimination
The elimination of mipomersen is characterized by a long terminal half-life of approximately 30 days in both plasma and tissues across different species.[3][4] The metabolites are primarily excreted in the urine.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of mipomersen in various preclinical models.
Table 1: Plasma Pharmacokinetic Parameters of Mipomersen After a Single Intravenous (IV) Dose
| Parameter | Mouse (5 mg/kg) | Rat (5 mg/kg) | Monkey (4 mg/kg, 1-hr infusion) |
| Cmax (µg/mL) | 3.8 | 73.9 | 39.8 |
| tmax (h) | 0.03 | 0.03 | 1 |
| AUC (µg·h/mL) | 7.41 | 27.7 | 82.0 |
| Distribution Half-life (t½α) (h) | 0.33 | 0.39 | 0.68 |
| Terminal Half-life (t½β) (day) | Not Measured | 4.7 | 16 |
| Plasma Clearance (CLp) (mL/h/kg) | 674 | 181 | 51.1 |
| Volume of Distribution (Vss) (L/kg) | Not Measured | 1.0 | 7.7 |
| Data sourced from Geary et al. (2015).[3] |
Table 2: Plasma Pharmacokinetic Parameters of Mipomersen After a Single Subcutaneous (SC) Dose
| Parameter | Mouse (5 mg/kg) | Monkey |
| Cmax (µg/mL) | 3.8 | - |
| tmax (h) | 0.5 | 3-4 |
| AUC (µg·h/mL) | 7.41 | - |
| Apparent Terminal Half-life (day) | - | ~30 |
| Data compiled from Geary et al. (2015).[3][4] |
Tissue Distribution Data
Quantitative data on the tissue distribution of mipomersen is crucial for understanding its pharmacodynamic effects and potential for off-target toxicities.
Table 3: Mipomersen Tissue Concentrations and Pharmacodynamic Effect
| Species | Tissue | Parameter | Value |
| Monkey | Liver | Liver:Plasma Concentration Ratio | ~6,000:1 |
| Human ApoB Transgenic Mouse | Liver | EC50 | 119 ± 15 µg/g |
| Human ApoB Transgenic Mouse | Plasma | Trough Plasma EC50 | 18 ± 4 ng/mL |
| Data sourced from Geary et al. (2015).[3][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the study of mipomersen's pharmacokinetics.
Animal Dosing and Sample Collection
A general workflow for a preclinical pharmacokinetic study of mipomersen is outlined below.
Figure 2: General experimental workflow for a preclinical pharmacokinetic study.
1. Animal Models:
-
Commonly used species include mice (including human ApoB transgenic models), rats, and cynomolgus monkeys.[3]
-
Animals are acclimated to laboratory conditions before the study.
2. Mipomersen Administration:
-
Intravenous (IV): Mipomersen is typically dissolved in a sterile saline solution and administered via bolus injection or infusion into a suitable vein (e.g., tail vein in rodents, cephalic vein in monkeys).
-
Subcutaneous (SC): Mipomersen is injected into the subcutaneous space, often in the dorsal region.
3. Sample Collection:
-
Plasma: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (liver, kidney, spleen, heart, etc.) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C.
Bioanalytical Methods for Mipomersen Quantification
Accurate quantification of mipomersen in biological matrices is critical. Hybridization-based enzyme-linked immunosorbent assay (ELISA) is a commonly used method.[3]
Representative Hybridization ELISA Protocol:
Note: This is a general protocol and may require optimization for specific matrices and laboratory conditions.
1. Materials:
-
Biotinylated capture probe (complementary to a portion of the mipomersen sequence).
-
Digoxigenin (DIG)-labeled detection probe (complementary to another portion of the mipomersen sequence).
-
Streptavidin-coated microplates.
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
2. Procedure:
-
Plate Coating: Streptavidin-coated plates are washed with wash buffer. The biotinylated capture probe is diluted in assay buffer and incubated in the wells to allow binding to the streptavidin. The plate is then washed to remove unbound probe.
-
Sample/Standard Incubation: Plasma or tissue homogenate samples, along with a standard curve of known mipomersen concentrations, are added to the wells. Mipomersen in the samples hybridizes with the capture probe. The plate is incubated and then washed.
-
Detection Probe Incubation: The DIG-labeled detection probe is added to the wells and hybridizes to a different region of the captured mipomersen. The plate is incubated and then washed.
-
Enzyme Conjugate Incubation: Anti-DIG-HRP conjugate is added to the wells and binds to the DIG-labeled detection probe. The plate is incubated and then washed.
-
Substrate Reaction and Measurement: TMB substrate is added, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of TMB, resulting in a blue color. The reaction is stopped with the stop solution, which turns the color to yellow. The absorbance is read at 450 nm using a microplate reader.
-
Quantification: The concentration of mipomersen in the samples is determined by interpolating their absorbance values from the standard curve.
Alternative Quantification Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between the full-length oligonucleotide and its metabolites. It typically involves sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) followed by chromatographic separation and mass spectrometric detection.
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR-based methods can be highly sensitive for quantifying oligonucleotides. These assays often involve a ligation step where the target oligonucleotide acts as a template for the ligation of two probes, which are then amplified and detected.
Conclusion
The preclinical pharmacokinetic and tissue distribution profiles of mipomersen are well-characterized and consistent across various animal species. Its rapid absorption, extensive distribution to key tissues like the liver, and long half-life are defining features. The high concentration of mipomersen in the liver aligns with its mechanism of action in reducing hepatic ApoB-100 synthesis. The data summarized in this guide, along with the representative experimental protocols, provide a valuable resource for researchers and drug development professionals working with mipomersen and other antisense oligonucleotide therapeutics. This information is critical for designing and interpreting preclinical studies and for translating these findings to the clinical setting.
References
- 1. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacological properties of mipomersen (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Second-Generation Antisense Oligonucleotides: The Case of Mipomersen
Audience: Researchers, scientists, and drug development professionals.
Abstract: Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in nucleic acid therapeutics, offering improved efficacy, stability, and safety profiles over their predecessors. This guide provides a detailed exploration of the core chemistry, mechanism of action, and synthesis of these molecules, using mipomersen (B10770913), an inhibitor of apolipoprotein B-100 (ApoB-100), as a central case study. We will cover the "gapmer" design, the RNase H-mediated mechanism of action, the solid-phase synthesis process, and key data from clinical evaluations. Furthermore, this document outlines generalized experimental protocols for the evaluation of ASOs and employs visualizations to clarify complex pathways and workflows.
Introduction: The Evolution to Second-Generation ASOs
First-generation antisense oligonucleotides, primarily phosphorothioates (PS), demonstrated the potential of targeting mRNA to modulate protein expression. However, they were hampered by lower binding affinity to target RNA and off-target toxicities. This led to the development of second-generation ASOs, which incorporate chemical modifications to enhance their therapeutic properties. The key innovation was the introduction of 2'-ribose modifications, such as the 2'-O-methoxyethyl (2'-MOE) group.[1][2] These modifications increase nuclease resistance, improve binding affinity for target mRNA, and enhance the pharmacokinetic profile.[1][3]
Mipomersen is a quintessential second-generation ASO designed to treat homozygous familial hypercholesterolemia (HoFH).[4][5] It is a 20-base synthetic oligonucleotide that inhibits the synthesis of ApoB-100, the primary structural protein of low-density lipoprotein (LDL).[6]
The "Gapmer" Architecture: A Design for Efficacy
Second-generation ASOs like mipomersen typically employ a "gapmer" chimeric design. This structure consists of a central block of deoxynucleotides (the "gap") flanked by blocks of 2'-modified ribonucleotides (the "wings").[1][7]
-
2'-MOE Wings: Mipomersen has five 2'-MOE modified nucleotides on both the 5' and 3' ends.[6] These wings protect the oligonucleotide from degradation by exonucleases and increase its binding affinity to the complementary mRNA sequence.[3]
-
Central DNA Gap: The central region consists of ten 2'-deoxynucleotides.[6] This DNA:RNA hybrid duplex is a substrate for Ribonuclease H (RNase H), an endogenous enzyme that selectively cleaves the RNA strand of such hybrids.[6][8] The 2'-MOE modifications in the wings are not recognized by RNase H, thus preserving the ASO.[1]
-
Phosphorothioate (B77711) Backbone: The entire oligonucleotide is linked by phosphorothioate (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[6] This modification confers broad resistance to nuclease degradation and improves pharmacokinetic properties by enhancing binding to plasma proteins, which prevents rapid renal clearance.[1][9]
Caption: Structure of a second-generation "gapmer" antisense oligonucleotide.
Mechanism of Action: RNase H-Mediated Silencing
Mipomersen functions by binding with high specificity to the complementary sequence within the mRNA coding for human ApoB-100.[5][8] This binding event in the liver initiates a cascade that leads to the reduction of atherogenic lipoproteins.
-
Hybridization: After subcutaneous administration, mipomersen travels to the liver, where it enters hepatocytes and hybridizes to the ApoB-100 mRNA in the nucleus and cytoplasm.[4]
-
RNase H Recruitment: The ASO:mRNA duplex, specifically the DNA gap region, is recognized and bound by RNase H1.[6]
-
mRNA Cleavage: RNase H cleaves the phosphodiester backbone of the ApoB-100 mRNA strand, rendering it non-functional and targeting it for cellular degradation.[5][6]
-
Inhibition of Translation: The degradation of the mRNA prevents the ribosome from translating it into the ApoB-100 protein.[4]
-
Therapeutic Effect: The reduction in ApoB-100 protein synthesis leads to decreased assembly and secretion of VLDL and LDL particles, ultimately lowering plasma levels of LDL-cholesterol (LDL-C), ApoB, and Lipoprotein(a) [Lp(a)].[4]
Caption: Mipomersen's RNase H-dependent mechanism for inhibiting ApoB-100 synthesis.
Synthesis of 2'-MOE Phosphorothioate Oligonucleotides
The synthesis of second-generation ASOs is accomplished via automated solid-phase phosphoramidite (B1245037) chemistry. This process builds the oligonucleotide chain sequentially on a solid support, such as controlled pore glass (CPG). Each cycle of nucleotide addition involves four main steps.
-
Deprotection (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acid.
-
Coupling: The next phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group. For ASO synthesis, a non-explosive and efficient activator such as 4,5-dicyanoimidazole (B129182) (DCI) is often used as a safer alternative to 1H-tetrazole.[10]
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more nuclease-resistant phosphorothioate triester by treatment with a sulfurizing agent.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of failure sequences (n-1) in subsequent cycles.
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the ASO is cleaved from the solid support and all remaining protecting groups are removed, followed by purification.
Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Case Study: Mipomersen Clinical Data
Mipomersen has been evaluated in several clinical trials across different patient populations with hypercholesterolemia. The data consistently demonstrate its efficacy in reducing key atherogenic lipoproteins.
Data Presentation: Efficacy and Adverse Events
Table 1: Summary of Mipomersen Efficacy in Key Clinical Trials
| Patient Population | Study Details | Baseline LDL-C (mmol/L) | % Mean Reduction in LDL-C | % Mean Reduction in ApoB | % Mean Reduction in Lp(a) | Citation(s) |
|---|---|---|---|---|---|---|
| Severe Hypercholesterolemia | Randomized, placebo-controlled; 200 mg/week for 26 weeks | 7.2 | 36% | ~36% | ~33% | [11][12] |
| Homozygous FH (HoFH) | Randomized, placebo-controlled; 200 mg/week for 26 weeks | - | 36% | 36% | 33% | [4] |
| Heterozygous FH (HeFH) | Randomized, placebo-controlled; 200 mg/week vs 70 mg 3x/week | - | - | 38% | 24% | [4] |
| Pooled Phase III Analysis | 4 trials including HoFH, Severe HC, HeFH with CAD | - | - | - | 26.4% |[13] |
Table 2: Summary of Common Adverse Events (Mipomersen 200 mg vs. Placebo)
| Adverse Event | Mipomersen Group (%) | Placebo Group (%) | Citation(s) |
|---|---|---|---|
| Any Adverse Event | 100% | 84.2% | [11] |
| Injection Site Reactions | 59-92.4% | 21-80.8% | [4][14] |
| Flu-like Symptoms | 25.5-42.3% | - | [4][11] |
| ALT Elevations (>3x ULN) | 14.5-21% | 0% | [4][11] |
| Hepatic Steatosis (Increase) | 13% | 0% |[11] |
Note: Percentages vary across studies. The ranges presented reflect data from the cited sources.
The most significant safety concerns identified were injection site reactions and evidence of hepatotoxicity, including elevated liver transaminases (ALT) and increased hepatic fat content (steatosis).[4][11] These risks led to the inclusion of a black box warning on its FDA label.[5][8]
Experimental Protocols for ASO Evaluation
The development of an ASO like mipomersen involves rigorous preclinical evaluation. Below are generalized protocols for key stages of this process.
A. Protocol: In Vitro Screening and Efficacy Testing
This protocol outlines the steps to identify a lead ASO candidate from a panel of sequences targeting a specific mRNA.
-
Target Selection & ASO Design:
-
Identify the target mRNA sequence (e.g., human ApoB-100).
-
Design a panel of 10-20 ASOs (e.g., 20-mers) complementary to various accessible regions of the mRNA ("mRNA walking").[15]
-
Design control oligonucleotides, including a scrambled sequence with the same chemistry and base composition, and a mismatch control with 3-4 non-complementary bases.[16]
-
-
ASO Synthesis and Purification:
-
Synthesize all ASOs and controls using the solid-phase phosphoramidite method described in Section 4.
-
Purify full-length oligonucleotides using methods like HPLC.
-
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells for liver targets).
-
Transfect cells with each ASO and control at various concentrations using a suitable transfection agent (e.g., lipofection).
-
-
Quantification of Target mRNA Knockdown:
-
After 24-48 hours, harvest cells and extract total RNA.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression level of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Quantification of Target Protein Reduction:
-
After 48-72 hours, lyse cells and extract total protein.
-
Perform a Western blot or ELISA to quantify the level of the target protein, normalized to a loading control (e.g., β-actin).
-
-
Data Analysis and Lead Identification:
-
Calculate the dose-response curve and IC50 for each ASO.
-
Select the lead candidate(s) based on the highest potency for target reduction with minimal off-target effects observed with control sequences.[15]
-
Caption: A generalized workflow for the in vitro screening of antisense oligonucleotides.
B. Protocol: In Vivo Efficacy and Toxicology Assessment
This protocol describes a typical animal study to evaluate the therapeutic effect and safety of a lead ASO.
-
Animal Model Selection:
-
Choose a relevant animal model (e.g., a transgenic mouse model of hypercholesterolemia).
-
-
Study Design:
-
Divide animals into groups: vehicle control, scrambled ASO control, and multiple dose groups for the lead ASO.
-
Determine the route of administration (e.g., subcutaneous injection), dosing frequency, and study duration.
-
-
ASO Administration and Monitoring:
-
Administer the ASO or control as per the study design.
-
Monitor animals regularly for general health, body weight, and any signs of toxicity.
-
-
Pharmacodynamic (PD) Assessment:
-
Collect blood samples at specified time points.
-
Measure relevant biomarkers in plasma/serum (e.g., total cholesterol, LDL-C, ApoB).
-
-
Toxicology and Biodistribution Assessment:
-
At the end of the study, euthanize animals and collect major organs (liver, kidney, spleen, etc.).
-
Measure ASO concentration in tissues to determine biodistribution.
-
Perform histopathological analysis on tissues to identify any signs of toxicity (e.g., inflammation, necrosis, steatosis in the liver).
-
Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
-
Data Analysis:
-
Statistically compare the biomarker levels and toxicity markers between the treatment and control groups to determine the efficacy and safety profile of the ASO.
-
Conclusion
Second-generation antisense oligonucleotides, exemplified by mipomersen, have established a viable therapeutic platform for targeting disease-causing genes at the RNA level. Their "gapmer" design, incorporating 2'-MOE wings and a phosphorothioate backbone, provides the necessary stability, affinity, and mechanism for potent, RNase H-dependent gene silencing. While challenges such as hepatotoxicity remain, the principles learned from the discovery and synthesis of these molecules continue to guide the development of next-generation nucleic acid therapies with improved safety and broader applications.
References
- 1. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medscape.com [medscape.com]
- 7. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Mipomersen Sodium's Effect on Hepatocyte Apolipoprotein B Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of mipomersen (B10770913) sodium, a second-generation antisense oligonucleotide (ASO), and its targeted effect on the synthesis of apolipoprotein B (apoB) in hepatocytes. Mipomersen is designed to inhibit the production of apoB-100, the primary structural protein for atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2][3][4][5] This guide details the molecular mechanism of action, comprehensive experimental protocols for assessing its efficacy in cell culture models, and quantitative data from in vitro studies.
Introduction to Mipomersen and Apolipoprotein B
Apolipoprotein B is a crucial protein for the assembly and secretion of triglyceride-rich lipoproteins from the liver.[6][7] Elevated levels of apoB-containing lipoproteins are a key risk factor for the development of atherosclerotic cardiovascular disease. Mipomersen (formerly ISIS-301012) is a synthetic 20-nucleotide ASO designed to be complementary to the messenger RNA (mRNA) sequence of human apoB-100.[2][8] By targeting apoB mRNA, mipomersen aims to reduce the production of atherogenic lipoproteins at their source within the hepatocyte.[1][4] In vitro models are essential for characterizing the dose-dependent efficacy, mechanism of action, and potential off-target effects of ASOs like mipomersen before clinical application.
Molecular Mechanism of Action
Mipomersen functions by binding with high specificity to its target apoB-100 mRNA within the nucleus and cytoplasm of hepatocytes.[1][9] This binding creates a DNA-RNA heteroduplex, which serves as a substrate for Ribonuclease H1 (RNase H1), a ubiquitously expressed endonuclease.[9] RNase H1 selectively cleaves the RNA strand of the duplex, leading to the degradation of the apoB mRNA.[9] This process prevents the mRNA from being translated into the apoB-100 protein by ribosomes, thereby reducing the overall synthesis of apoB and subsequent assembly and secretion of VLDL particles.[2][8]
Quantitative In Vitro Efficacy Data
Studies using the human hepatoma cell line HepG2 have demonstrated that mipomersen effectively reduces both apoB-100 mRNA and secreted protein levels in a dose- and time-dependent manner.[10]
Table 1: Dose-Dependent Effect of Mipomersen on ApoB-100 mRNA and Protein Levels in HepG2 Cells (48h Treatment)
| Mipomersen Concentration (nM) | Mean mRNA Reduction (%) | Mean Secreted Protein Reduction (%) |
| 10 | ~20% | ~15% |
| 100 | ~50% | ~40% |
| 1000 | ~80% | ~75% |
| Data summarized from Wu et al., 2022.[10] |
Table 2: Time-Dependent Effect of Mipomersen (1000 nM) on ApoB-100 mRNA and Protein Levels in HepG2 Cells
| Treatment Duration (hours) | Mean mRNA Reduction (%) | Mean Secreted Protein Reduction (%) |
| 24 | ~70% | ~25% |
| 48 | ~80% | ~75% |
| 72 | ~80% | ~80% |
| Data summarized from Wu et al., 2022.[10] A significant reduction in protein levels requires at least 48 hours.[10] |
Experimental Protocols
The following section provides detailed methodologies for the in vitro assessment of mipomersen's effect on hepatocyte apoB synthesis.
Hepatocyte Cell Culture and ASO Treatment
This protocol describes the culture of HepG2 cells and subsequent treatment with mipomersen. Primary hepatocytes can also be used and require specific isolation and culture protocols.[11][12]
-
Cell Culture : Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed HepG2 cells into multi-well plates (e.g., 12-well or 24-well) at a density that allows them to reach approximately 70-80% confluency on the day of treatment.
-
Mipomersen Preparation : Prepare stock solutions of mipomersen sodium in sterile, nuclease-free phosphate-buffered saline (PBS). Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations (e.g., 10, 100, 1000 nM).[10]
-
Treatment : On the day of the experiment, aspirate the growth medium from the cells, wash once with sterile PBS, and replace it with the medium containing the various concentrations of mipomersen.[10] This method of delivery without a transfection reagent is known as "gymnotic" delivery.[13]
-
Incubation : Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).[10]
-
Sample Collection :
-
Supernatant : At the end of the incubation period, collect the cell culture supernatant. Centrifuge at 2,000 x g for 10 minutes to remove any cells and debris. Store the clarified supernatant at -80°C for subsequent protein analysis.
-
Cells for RNA : Aspirate any remaining medium, wash the cells with PBS, and then add a lysis buffer (e.g., TRIzol® reagent) directly to the wells to lyse the cells for RNA extraction.
-
Quantification of ApoB mRNA by RT-qPCR
This two-step RT-qPCR protocol is used to measure the relative abundance of apoB mRNA.[14]
-
RNA Isolation : Extract total RNA from the cell lysates using a reagent like TRIzol® or a column-based kit, following the manufacturer's instructions. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis) :
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., AMV RT) and a mix of oligo(dT) and random primers.[14][15]
-
A typical reaction includes RNA, primers, dNTPs, RNase inhibitor, and reverse transcriptase in the appropriate buffer.
-
Incubate as per the enzyme's protocol (e.g., 25°C for 10 min, 42°C for 60 min, followed by enzyme inactivation at 95°C for 5 min).[15]
-
-
Quantitative PCR (qPCR) :
-
Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for human apoB, and a SYBR Green master mix.[16]
-
Human ApoB Primers :
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Typical PCR Program :
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.[16]
-
Follow with a melt curve analysis to ensure product specificity.
-
-
-
Data Analysis : Calculate the relative expression of apoB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control samples.
Quantification of Secreted ApoB Protein by ELISA
A sandwich ELISA is a highly sensitive method for quantifying the amount of apoB protein secreted into the cell culture medium.[11][17]
-
Plate Coating : Coat a 96-well high-binding microplate with a capture antibody specific for human apoB-100 diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Blocking : Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.[18]
-
Sample and Standard Incubation :
-
Wash the plate again.
-
Prepare a standard curve using purified human LDL or a recombinant apoB standard.
-
Add standards and the collected cell culture supernatants (clarified as described in 4.1) to the appropriate wells. Dilute samples as necessary in assay buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody : Wash the plate. Add a biotinylated detection antibody specific for human apoB-100 to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate : Wash the plate. Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development : Wash the plate. Add a substrate solution (e.g., TMB for HRP) and incubate until sufficient color develops.
-
Stopping and Reading : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the concentration of apoB in the samples by interpolating their absorbance values from the standard curve.
Hepatic VLDL Assembly and Secretion Pathway
Mipomersen acts at the very beginning of the VLDL production pathway by reducing the availability of the primary structural protein, apoB. The subsequent assembly of VLDL is a complex, multi-step process occurring within the endoplasmic reticulum (ER) and Golgi apparatus, involving the lipidation of the nascent apoB polypeptide, which is crucial for its proper folding and stability.[19][20][21]
Conclusion
The in vitro evaluation of this compound using hepatocyte models is a critical component of its pharmacological characterization. The experimental protocols outlined in this guide provide a robust framework for quantifying the dose- and time-dependent reduction of apoB mRNA and protein. The data consistently demonstrate that mipomersen effectively inhibits apoB synthesis at the molecular level, validating its mechanism of action and providing the foundational evidence for its clinical application in lowering atherogenic lipoproteins.[2][10] These in vitro assays are indispensable tools for the continued development and safety assessment of antisense oligonucleotide therapeutics.
References
- 1. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mipomersen: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein B antisense inhibition--update on mipomersen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assembly and secretion of hepatic very-low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Very Low Density Lipoprotein Secretion, Hepatic Steatosis, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact on efficacy of target reduction of two FDA-approved ASO drugs by intracellular glucose levels in in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Quantitative profiling of the full APOBEC3 mRNA repertoire in lymphocytes and tissues: implications for HIV-1 restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. ELISA Protocol [protocols.io]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. scilit.com [scilit.com]
- 20. ahajournals.org [ahajournals.org]
- 21. preprints.org [preprints.org]
Mipomersen Sodium: A Technical Guide to its Role in Regulating Lipid Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mipomersen (B10770913) sodium, a first-in-class antisense oligonucleotide, represents a targeted therapeutic approach for managing dyslipidemia, specifically in patients with homozygous familial hypercholesterolemia (HoFH). By directly inhibiting the synthesis of apolipoprotein B-100 (ApoB-100), the primary structural protein of atherogenic lipoproteins, Mipomersen fundamentally alters lipid metabolism. This technical guide provides an in-depth analysis of its mechanism of action, its comprehensive effects on lipid pathways, quantitative data from pivotal clinical trials, and the methodologies of key experiments used to elucidate its function and efficacy.
Core Mechanism of Action: Targeting the Genesis of Atherogenic Lipoproteins
Mipomersen is a synthetic strand of nucleic acid designed to be perfectly complementary to the messenger RNA (mRNA) sequence that codes for human ApoB-100.[1][2] This targeted approach allows it to interfere with the production of ApoB-100 at the most fundamental level.
The mechanism unfolds in the hepatocytes as follows:
-
Hybridization: After subcutaneous administration, Mipomersen travels to the liver, where it enters hepatocytes. Inside the cell, it specifically binds to the ApoB-100 mRNA, forming a DNA-RNA hybrid duplex.[2]
-
RNase H Activation: This hybrid structure is recognized and becomes a substrate for Ribonuclease H (RNase H), an intracellular enzyme.[2]
-
mRNA Degradation: RNase H selectively cleaves the mRNA strand within the hybrid, rendering it non-functional and targeting it for degradation.[2]
-
Inhibition of Translation: With the ApoB-100 mRNA template destroyed, the ribosome cannot translate the genetic code into the ApoB-100 protein.[1][3]
-
Reduced Lipoprotein Assembly: Since ApoB-100 is an obligatory structural component for the assembly and secretion of Very Low-Density Lipoprotein (VLDL) from the liver, its reduced synthesis leads to a decrease in VLDL production.[4] Consequently, the downstream products of VLDL metabolism, including Low-Density Lipoprotein (LDL), are also reduced.[1][4]
Regulation of Lipid Metabolism Pathways
The inhibition of ApoB-100 synthesis initiates a cascade of effects throughout the lipid metabolism pathways, leading to a broad reduction in atherogenic lipoproteins.
-
VLDL and LDL Reduction: The primary effect is the reduced secretion of VLDL particles from the liver. As VLDL particles are the precursors to LDL particles, this directly results in a significant decrease in LDL cholesterol (LDL-C) levels.[1][5] This mechanism is independent of the LDL receptor, making Mipomersen effective even in patients with deficient or absent LDL receptor function, such as those with HoFH.[6][7]
-
Lipoprotein(a) [Lp(a)] Lowering: Mipomersen consistently reduces plasma Lp(a) levels.[8] Kinetic studies suggest this is primarily achieved by increasing the fractional catabolic rate (FCR) of Lp(a), rather than by reducing its production rate.[9][10] The precise mechanism for this increased clearance is still under investigation but is a significant therapeutic benefit, as few other therapies effectively lower Lp(a).
-
LDL Particle Profile Modification: Mipomersen's action extends to the composition of LDL particles. Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that Mipomersen preferentially reduces the number of small, dense LDL particles.[11] These particles are considered to be more atherogenic than larger LDL particles, suggesting a qualitative improvement in the lipoprotein profile beyond simple LDL-C reduction.
Quantitative Efficacy Data from Clinical Trials
Mipomersen, typically administered as a 200 mg subcutaneous weekly injection, has demonstrated significant and consistent reductions in key atherogenic lipoproteins across multiple Phase III clinical trials in various high-risk patient populations.[12]
Table 1: Efficacy of Mipomersen on Primary Lipid Parameters (LDL-C & ApoB)
| Patient Population | Parameter | Mean % Change with Mipomersen (200 mg/wk) | Mean % Change with Placebo | P-value | Citation(s) |
|---|---|---|---|---|---|
| Homozygous FH (HoFH) | LDL-C | -25% | +3% | <0.001 | [12] |
| ApoB | -27% | +5% | <0.001 | [12] | |
| Heterozygous FH (HeFH) with CAD | LDL-C | -28.0% | +5.2% | <0.001 | [13][14] |
| ApoB | -26.3% | +4.5% | <0.001 | [13] | |
| Severe Hypercholesterolemia | LDL-C | -36% | - | <0.001 | [15] |
| ApoB | -33% | - | <0.001 | [15] | |
| Statin-Intolerant High-Risk | LDL-C | -47% | +2% | <0.001 | [4][16] |
| | ApoB | -46% | +3% | <0.001 |[4][16] |
Table 2: Efficacy of Mipomersen on Other Atherogenic Lipoproteins
| Patient Population | Parameter | Mean % Change with Mipomersen (200 mg/wk) | Citation(s) |
|---|---|---|---|
| Pooled Phase III Analysis | Lipoprotein(a) | -26.4% | [8][17] |
| HeFH with CAD | Total Cholesterol | -19.4% | [13] |
| non-HDL-C | -29.8% | [14] | |
| Severe Hypercholesterolemia | Triglycerides | -21% | [15] |
| Statin-Intolerant High-Risk | Lipoprotein(a) | -27% |[4] |
Experimental Protocols
The evaluation of Mipomersen's role in lipid metabolism has relied on a combination of rigorous clinical trial designs and specialized laboratory techniques.
Clinical Trial Design: Phase III Efficacy and Safety Studies
The pivotal trials for Mipomersen followed a standardized, robust protocol to ensure high-quality data.
-
Design: Randomized, double-blind, placebo-controlled, multicenter studies.[13][15]
-
Patient Population: Included distinct cohorts of adult patients with HoFH, severe hypercholesterolemia, or HeFH with established coronary artery disease (CAD), who were on maximally tolerated lipid-lowering therapies but still had elevated LDL-C levels (e.g., ≥100 mg/dL).[13][14]
-
Intervention: Patients were randomized (typically in a 2:1 ratio) to receive either Mipomersen 200 mg or a matching placebo via subcutaneous injection once weekly for 26 weeks.[13][14]
-
Primary Endpoint: The primary efficacy measure was the percent change in LDL-C from baseline to a pre-specified time point after the treatment period (e.g., Week 28).[4][13]
-
Secondary Endpoints: Included percent changes in ApoB, total cholesterol, non-HDL-C, Lp(a), and other lipid parameters.[4][13]
-
Safety Monitoring: Involved regular monitoring of adverse events, with a particular focus on injection site reactions, flu-like symptoms, and liver function tests (ALT, AST) due to the risk of hepatotoxicity.[2][13]
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYNAMRO (Mipomersen) Lipid lowering drug in patients with Homozygous Familial Hypercholesterolemia [medicalbiochemist.com]
- 3. Fig. 3, [Mechanism of action of mipomersen...]. - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mipomersen, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mipomersen: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of mipomersen, an apolipoprotein B100 antisense, on lipoprotein (a) metabolism in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mipomersen preferentially reduces small low-density lipoprotein particle number in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apolipoprotein B synthesis inhibition with mipomersen in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 15. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 16. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: results of 4 phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Mipomersen Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium, an antisense oligonucleotide (ASO), represents a targeted therapeutic approach for the reduction of apolipoprotein B-100 (ApoB-100), a key protein in the assembly and secretion of atherogenic lipoproteins. As a second-generation ASO, mipomersen's chemical modifications, including a phosphorothioate (B77711) backbone and 2'-O-methoxyethyl (2'-MOE) substitutions, enhance its nuclease resistance, binding affinity, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the cellular uptake and intracellular trafficking of mipomersen, critical determinants of its therapeutic efficacy. The information presented herein is a synthesis of publicly available data on mipomersen and related 2'-MOE ASOs, intended to provide a detailed understanding for researchers in the field.
Data Presentation: Pharmacokinetics and Distribution
Mipomersen exhibits dose-dependent pharmacokinetics and distributes broadly to tissues, with the liver being the primary site of action.[2][3] The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Human Pharmacokinetic Parameters of Mipomersen Sodium
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 3-4 hours | [3] |
| Bioavailability (subcutaneous) | 54% - 78% | [3] |
| Plasma Protein Binding | ≥90% | [3] |
| Distribution Half-life | 2-5 hours | [3] |
| Elimination Half-life | 1-2 months | [3] |
Table 2: Mipomersen Concentrations and Efficacy
| Parameter | Value | Species/Model | Reference |
| Plasma Trough Concentrations (weekly dosing) | 8 ng/mL (50 mg) to 51 ng/mL (400 mg) | Human | [3] |
| EC50 (ApoB-100 mRNA reduction in liver) | 119 ± 15 µg/g | Human ApoB transgenic mouse | [1] |
| EC50 (ApoB-100 mRNA reduction in plasma) | 18 ± 4 ng/mL | Human ApoB transgenic mouse | [1] |
| LDL-C Reduction (200 mg/week) | 28% - 47% | Human | [4] |
| Apolipoprotein B Reduction (200 mg/week) | 26.3% - 46% | Human | [1][4] |
Cellular Uptake and Intracellular Trafficking Pathways
The cellular entry of mipomersen, like other phosphorothioate ASOs, is a complex process mediated by endocytosis. Once inside the cell, it navigates a series of vesicular compartments, with only a small fraction reaching the cytosol and nucleus to exert its therapeutic effect.
Initial Cell Surface Binding and Internalization
Mipomersen's journey begins with its binding to the cell surface of hepatocytes. This interaction is thought to be mediated by cell surface proteins, including scavenger receptors, which recognize the phosphorothioate backbone of the ASO.[5] Following binding, mipomersen is internalized into the cell via endocytosis. While the precise endocytic pathway for mipomersen has not been definitively elucidated, clathrin-mediated endocytosis is a primary route for the uptake of many ASOs.[6]
Endosomal Trafficking and the "Productive" vs. "Non-Productive" Pathways
Once internalized, mipomersen is enclosed within early endosomes. These vesicles mature into late endosomes and can ultimately fuse with lysosomes. This endo-lysosomal pathway is considered the "non-productive" route, as the acidic and enzyme-rich environment of the lysosome leads to the degradation of the ASO.[7]
A critical and poorly understood step in the intracellular journey of ASOs is "endosomal escape," where a small fraction of the internalized drug escapes the endosomal compartment and enters the cytoplasm. This is the "productive" pathway, as it allows mipomersen to access its target, the ApoB-100 messenger RNA (mRNA), in the cytoplasm and the nucleus.[6] The efficiency of endosomal escape is a major determinant of ASO potency.
Nuclear and Cytoplasmic Action
Upon reaching the cytoplasm, mipomersen can hybridize with the ApoB-100 mRNA. Mipomersen can also translocate into the nucleus, where it can bind to the pre-mRNA or mature mRNA. The binding of mipomersen to its target mRNA creates a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that specifically cleaves the RNA strand of such hybrids.[1] This targeted degradation of ApoB-100 mRNA prevents its translation into protein, leading to reduced levels of ApoB-100 and consequently, lower levels of atherogenic lipoproteins.
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to study the cellular uptake and intracellular trafficking of ASOs like mipomersen.
Protocol 1: Quantification of Mipomersen Uptake in Primary Human Hepatocytes
This protocol describes a method to quantify the total cellular uptake of mipomersen in primary human hepatocytes using a radiolabeled ASO.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
[3H]-labeled or [35S]-labeled mipomersen
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate primary human hepatocytes in collagen-coated plates and culture until they form a confluent monolayer.
-
Prepare a working solution of radiolabeled mipomersen in hepatocyte culture medium at the desired concentration.
-
Aspirate the culture medium from the cells and add the medium containing radiolabeled mipomersen.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C.
-
At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound ASO.
-
Lyse the cells with cell lysis buffer.
-
Collect the cell lysate and measure the total protein concentration using a protein quantification assay.
-
Add a portion of the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity in the samples using a scintillation counter.
-
Calculate the amount of mipomersen taken up by the cells (in pmol or µg) and normalize it to the total protein content (in mg).
Protocol 2: Confocal Microscopy for Intracellular Trafficking of Fluorescently Labeled Mipomersen
This protocol details the use of confocal microscopy to visualize the intracellular localization of fluorescently labeled mipomersen and its colocalization with specific organelle markers.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Fluorescently labeled mipomersen (e.g., Cy3- or Cy5-conjugated)
-
Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, Rab5-GFP for early endosomes, Rab7-GFP for late endosomes)
-
Hoechst 33342 for nuclear staining
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed hepatocytes on glass-bottom dishes suitable for confocal microscopy.
-
If using fluorescent protein-tagged organelle markers, transfect the cells with the corresponding plasmids 24-48 hours before the experiment.
-
Treat the cells with fluorescently labeled mipomersen at the desired concentration and for various time points.
-
If using live-cell organelle dyes (e.g., LysoTracker), add the dye to the cells according to the manufacturer's instructions during the last 30-60 minutes of mipomersen incubation.
-
Stain the nuclei with Hoechst 33342.
-
Wash the cells with pre-warmed culture medium or PBS.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for the different fluorophores.
-
Perform z-stack imaging to obtain three-dimensional information.
-
Analyze the images using image analysis software to determine the subcellular distribution of mipomersen and its colocalization with organelle markers. Quantitative colocalization analysis can be performed using metrics such as Pearson's correlation coefficient and Manders' overlap coefficient.
Protocol 3: Subcellular Fractionation to Quantify Mipomersen in Different Organelles
This protocol describes a differential centrifugation method to separate major subcellular compartments and quantify the amount of mipomersen in each fraction.
Materials:
-
Hepatocytes treated with radiolabeled or unlabeled mipomersen
-
Homogenization buffer
-
Differential centrifugation buffers
-
Ultracentrifuge
-
Method for mipomersen quantification (e.g., scintillation counting for radiolabeled ASO, or a validated bioanalytical method like hybridization ELISA or LC-MS/MS for unlabeled ASO)
-
Antibodies for organelle-specific marker proteins (e.g., Histone H3 for nucleus, GAPDH for cytosol, LAMP1 for lysosomes, EEA1 for early endosomes) for Western blotting to assess fraction purity.
Procedure:
-
Harvest hepatocytes and wash them with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic homogenization buffer and disrupt the cells using a Dounce homogenizer.
-
Perform a series of differential centrifugation steps to separate the subcellular fractions:
-
Low-speed centrifugation (e.g., 1,000 x g for 10 min): Pellets nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g for 20 min): Pellets mitochondria from the supernatant of the previous step.
-
High-speed centrifugation (e.g., 100,000 x g for 1 hour): Pellets the microsomal fraction (containing endosomes and lysosomes) from the supernatant of the previous step. The resulting supernatant is the cytosolic fraction.
-
-
Further purify the endosomal and lysosomal fractions from the microsomal pellet using density gradient centrifugation (e.g., with a sucrose (B13894) or OptiPrep gradient).
-
Quantify the amount of mipomersen in each fraction using the appropriate method.
-
Perform Western blot analysis on each fraction using antibodies against organelle-specific marker proteins to assess the purity of the fractions.
Conclusion
The cellular uptake and intracellular trafficking of this compound are intricate processes that are fundamental to its therapeutic activity. While the general pathways of ASO internalization via endocytosis and subsequent trafficking are understood, the specific molecular players and the quantitative aspects of mipomersen's journey within hepatocytes are areas of ongoing research. The experimental protocols provided in this guide offer a framework for researchers to further investigate these processes, leading to a more complete understanding of mipomersen's mechanism of action and potentially informing the design of next-generation oligonucleotide therapeutics with improved delivery and efficacy.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Mipomersen Sodium's Structural Engagement with Apolipoprotein B mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipomersen (B10770913) sodium, an antisense oligonucleotide (ASO), represents a targeted therapeutic approach for the reduction of apolipoprotein B (ApoB), a key component of atherogenic lipoproteins. This technical guide provides an in-depth analysis of the structural and molecular interactions between mipomersen and its target, the messenger RNA (mRNA) encoding for human ApoB-100. We will explore the mechanism of action, present available quantitative data, detail relevant experimental methodologies, and visualize the key pathways and workflows. While a definitive high-resolution three-dimensional structure of the mipomersen-ApoB mRNA complex is not publicly available, this guide synthesizes current knowledge from studies on mipomersen and analogous antisense systems to provide a comprehensive overview for researchers in the field.
Introduction to Mipomersen Sodium and its Target
Mipomersen is a 20-nucleotide synthetic antisense oligonucleotide designed to be complementary to a specific sequence within the coding region of the mRNA for human ApoB-100.[1][2][3] Its primary indication is for the treatment of homozygous familial hypercholesterolemia (HoFH), a genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C).[1] The target, ApoB-100, is the primary structural protein of LDL and its precursor, very-low-density lipoprotein (VLDL).[4][5] By inhibiting the synthesis of ApoB-100, mipomersen effectively reduces the levels of these atherogenic lipoproteins.[1][3]
Mipomersen is a second-generation ASO with a "gapmer" design.[2] The central region consists of ten 2'-deoxynucleotides, which is flanked on both the 5' and 3' ends by five 2'-O-(2-methoxyethyl) (2'-MOE) modified ribonucleotides.[2] This chemical modification enhances the oligonucleotide's stability against nuclease degradation, increases its binding affinity to the target mRNA, and improves its pharmacokinetic profile.[2][6] The internucleotide linkages are phosphorothioate (B77711) bonds, which also contribute to nuclease resistance.[4][7]
Molecular Mechanism of Action: Binding and RNase H Recruitment
The therapeutic effect of mipomersen is initiated by its specific hybridization to the target ApoB-100 mRNA sequence.[1][3] This binding event forms a DNA-RNA heteroduplex, which is a substrate for the ubiquitous enzyme Ribonuclease H (RNase H).[2][7]
The Mipomersen-ApoB mRNA Duplex
Mipomersen binds to the coding region of the human ApoB-100 mRNA at positions 3249-3268 (GenBank Accession No. NM_000384.1).[8] The specificity of this interaction is dictated by Watson-Crick base pairing. The 2'-MOE modifications in the "wings" of the gapmer structure increase the binding affinity of mipomersen for its target mRNA. While the precise thermodynamic parameters for mipomersen's binding have not been extensively published, the high affinity is a critical factor for its potency.
RNase H-Mediated Cleavage
The central "gap" of deoxynucleotides in the mipomersen sequence, when bound to the ApoB mRNA, creates a substrate that is recognized and cleaved by RNase H1.[2][9] RNase H enzymes specifically degrade the RNA strand of an RNA-DNA hybrid.[9][10] This enzymatic cleavage of the ApoB mRNA leads to its degradation, thereby preventing the translation of the ApoB-100 protein.[2][3] The intact mipomersen molecule can then potentially bind to and initiate the degradation of additional ApoB mRNA molecules.
The crystal structure of human RNase H1 in complex with an RNA/DNA hybrid reveals that the enzyme recognizes the distinct conformations of the A-form RNA and B-form DNA within the duplex.[11] The enzyme makes specific contacts with the sugar-phosphate backbone of both strands, positioning the catalytic site for cleavage of the RNA strand.
Quantitative Analysis of Mipomersen's Effects
The clinical efficacy of mipomersen has been evaluated in several trials. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Properties of Mipomersen
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3-4 hours | [6] |
| Elimination Half-life | ~30 days | [6][8] |
| Protein Binding | >85% (primarily albumin) | [6] |
| Distribution | Primarily to liver, kidney, bone marrow, adipose tissue, lymph nodes | [6] |
| Metabolism | Nuclease-mediated | [6] |
Table 2: Clinical Efficacy of Mipomersen in Hypercholesterolemia
| Parameter | Mipomersen (200 mg/week) | Placebo | P-value | Reference |
| Mean % Change in LDL-C | -25% to -47% | - | <0.001 | [1] |
| Mean % Change in ApoB | -25% | - | <0.001 | [12] |
| Mean % Change in Lipoprotein(a) | -20% to -40% | - | <0.001 | [1][13] |
| Mean % Change in Triglycerides | ~ -10% | - | - | [1] |
Table 3: Off-Target Effects and Safety Profile
| Adverse Event | Frequency with Mipomersen | Frequency with Placebo | Reference |
| Injection Site Reactions | Nearly all patients | - | [1] |
| Flu-like Symptoms | Some patients | - | [1] |
| Elevated Transaminases | Some patients | - | [1] |
Experimental Protocols for Structural and Binding Analysis
Detailed structural and biophysical characterization of ASO-mRNA interactions is crucial for drug development. The following are generalized protocols for key experimental techniques that can be applied to study the binding of mipomersen to ApoB mRNA.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[14][15][16]
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) for the mipomersen-ApoB mRNA interaction.
Methodology:
-
Immobilization: A biotinylated version of the target ApoB mRNA sequence is immobilized on a streptavidin-coated SPR sensor chip.
-
Analyte Injection: Mipomersen solutions of varying concentrations are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound mipomersen, is monitored over time. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: The sensorgram data is fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19]
Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the mipomersen-ApoB mRNA interaction.
Methodology:
-
Sample Preparation: The ApoB mRNA target is placed in the sample cell of the calorimeter, and mipomersen is loaded into the titration syringe. Both are in the same buffer.
-
Titration: Small aliquots of the mipomersen solution are injected into the mRNA solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of mipomersen to mRNA. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy can provide high-resolution structural information about the ASO-mRNA duplex in solution.[20][21][22][23]
Objective: To determine the three-dimensional structure of the mipomersen-ApoB mRNA complex and to identify specific intermolecular contacts.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) samples of mipomersen and the ApoB mRNA target are prepared.
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., NOESY, HSQC) are performed to obtain through-space and through-bond correlations between atoms.
-
Structure Calculation: The experimental NMR restraints (e.g., distances from NOEs, dihedral angles from coupling constants) are used as input for computational structure calculation algorithms to generate a family of 3D structures consistent with the data.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of mipomersen's mechanism and the experimental workflows.
Caption: Mechanism of action of mipomersen in a hepatocyte.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Logical relationship of mipomersen's effect on lipid levels.
Conclusion
This compound represents a significant advancement in the treatment of homozygous familial hypercholesterolemia by directly targeting the synthesis of ApoB-100. Its mechanism, centered on the RNase H-mediated degradation of ApoB mRNA, is a prime example of the therapeutic potential of antisense technology. While a high-resolution crystal structure of the mipomersen-ApoB mRNA complex remains to be elucidated, the combination of clinical data and biophysical studies on analogous systems provides a robust framework for understanding its structural engagement. Further research employing techniques such as NMR and X-ray crystallography will be invaluable in refining our understanding of the precise molecular interactions that govern its efficacy and specificity, paving the way for the design of next-generation antisense therapeutics.
References
- 1. Mipomersen: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mipomersen in Homozygous Familial Hypercholesterolemia - Page 2 [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Mipomersen and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacological properties of mipomersen (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Antisense inhibition of apoB synthesis with mipomersen reduces plasma apoC-III and apoC-III-containing lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: results of 4 phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Assay of Binding Properties of Antisense Oligonucleotides to Serum Albumins and Lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jacksonimmuno.com [jacksonimmuno.com]
- 17. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural Fingerprinting of Antisense Oligonucleotide Therapeutics by Solution NMR Spectroscopy | NIST [nist.gov]
Early-Phase Clinical Trial Results for Mipomersen Sodium in Hypercholesterolemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for mipomersen (B10770913) sodium, a second-generation antisense oligonucleotide, in the treatment of hypercholesterolemia. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental processes.
Introduction
Mipomersen sodium is an antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] As the primary structural protein of low-density lipoprotein (LDL) and its precursor, very low-density lipoprotein (VLDL), ApoB-100 is a key target for lowering LDL cholesterol (LDL-C).[3][4] Mipomersen is a synthetic strand of nucleic acids that binds to the messenger RNA (mRNA) of ApoB-100 in the liver, leading to its degradation and a subsequent reduction in the production of atherogenic lipoproteins.[1][5] This guide focuses on the foundational Phase 1 and 2 clinical trials that established the initial safety, efficacy, and dose-response of mipomersen.
Mechanism of Action
Mipomersen operates through an RNA-targeting mechanism. Upon subcutaneous administration, it is distributed to the liver where it binds with high specificity to the mRNA sequence of human ApoB-100. This binding action prevents the translation of the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL particles from the liver. Consequently, this leads to a decrease in the plasma concentrations of VLDL and LDL, the primary carriers of cholesterol in the blood.[1][2][6]
Early-Phase Clinical Trial Data
The following tables summarize the key quantitative data from Phase 1 and Phase 2 clinical trials of mipomersen.
Table 1: Phase 1 Clinical Trial in Healthy Volunteers with Mild Dyslipidemia
| Parameter | Dosing Cohorts | Mean Percent Change from Baseline | Reference |
| LDL-C | 50-400 mg weekly for 4 weeks | Dose-dependent reductions | [1] |
| 200 mg weekly | -35% | [1] | |
| ApoB | 50-400 mg weekly for 4 weeks | Dose-dependent reductions | [1] |
| 200 mg weekly | -50% | [1] | |
| Total Cholesterol | 50-400 mg weekly for 4 weeks | Dose-dependent reductions | [1] |
Table 2: Phase 2 Clinical Trials in Patients with Hypercholesterolemia
| Trial (First Author) | Patient Population | Dosing Regimen | Duration | Mean Percent Change in LDL-C (Mipomersen vs. Placebo) | Mean Percent Change in ApoB (Mipomersen vs. Placebo) | Reference |
| Akdim et al. | Mild to moderate hypercholesterolemia (monotherapy or on statin) | 50, 100, 200, 300 mg weekly | 13 weeks | Dose-dependent reductions observed | Dose-dependent reductions observed | [2][7] |
| Akdim et al. | Hypercholesterolemic subjects on stable statin therapy | 30-400 mg (dose-escalation) | 5 weeks | -21% to -52% (at ≥100 mg/week) vs. N/A | -19% to -54% (at ≥100 mg/week) vs. N/A | [8] |
| N/A | Hypercholesterolemia and atherosclerosis on lipid-lowering therapy + apheresis | 200 mg weekly | >12 weeks | -22.6% vs. +1.6% | N/A | [1] |
| Thomas et al. | LDL-C ≥100 mg/dl with, or at high risk for, coronary artery disease | 200 mg weekly | 26 weeks | -36.9% vs. -4.5% | -38% vs. N/A | [2] |
| McGowan et al. | Severe hypercholesterolemia | 200 mg weekly | 26 weeks | -36% vs. +13% | -36% vs. N/A | [1][9] |
Table 3: Key Safety Findings in Early-Phase Trials
| Adverse Event | Incidence in Mipomersen Arms | Severity | Reference |
| Injection Site Reactions | ≥90% in some studies | Mild to moderate | [1][8] |
| Hepatotoxicity (Elevated Transaminases ≥3x ULN) | 11-17% in some Phase 2 trials | N/A | [1][8] |
| Flu-like Symptoms | More frequent than placebo | Mild to moderate | [9] |
Experimental Protocols
Patient Population
Early-phase trials enrolled both healthy volunteers with mild dyslipidemia and patients with diagnosed hypercholesterolemia.[1][2][8]
-
Inclusion Criteria: Typically included adults with fasting LDL-C levels above a specified threshold (e.g., ≥130 mg/dL or ≥100 mg/dL depending on the study and patient risk profile).[1][2] Some trials required patients to be on a stable diet and, in some cases, on a maximally tolerated dose of statin therapy.[8]
-
Exclusion Criteria: Common exclusions were recent significant cardiovascular events, congestive heart failure, uncontrolled diabetes, significant renal or hepatic disease, and current use of lipoprotein apheresis.
Study Design
The majority of early-phase trials were randomized, double-blind, and placebo-controlled.[1][2][8] Dose-escalation designs were common in initial studies to assess safety and determine the optimal dose.[1][8] Treatment durations ranged from 4 weeks in Phase 1 to 26 weeks in Phase 2 studies.[1][2]
Dosing and Administration
Mipomersen was administered as a weekly subcutaneous injection.[1][2] Doses in early trials ranged from 30 mg to 400 mg.[1][8] The 200 mg weekly dose was identified as providing clinically significant reductions in LDL-C and ApoB and was carried forward into later-phase trials.[1][2]
Efficacy and Safety Assessments
-
Lipid Parameter Analysis: Fasting blood samples were collected at baseline and at various time points throughout the studies. LDL-C was typically calculated using the Friedewald equation if triglycerides were below 400 mg/dL; otherwise, it was measured directly by ultracentrifugation. ApoB, total cholesterol, HDL-C, and triglycerides were measured using standard automated enzymatic assays. Lipoprotein(a) [Lp(a)] was often measured using an isoform-insensitive immunoassay.
-
Safety Monitoring: Adverse events were recorded at each study visit. Laboratory safety assessments included regular monitoring of liver function tests (ALT, AST), renal function, and hematology. In some studies, hepatic fat content was assessed by magnetic resonance imaging (MRI) at baseline and end of treatment.[7]
Conclusion
The early-phase clinical trials of this compound successfully demonstrated its novel mechanism of action and its ability to significantly reduce LDL-C and ApoB levels in individuals with hypercholesterolemia. These foundational studies established a dose-dependent effect and identified a generally manageable safety profile, with injection site reactions and elevations in liver transaminases being the most common adverse events. The data from these initial trials provided the basis for the further clinical development of mipomersen as a therapeutic option for patients with severe forms of hypercholesterolemia.
References
- 1. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 4. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orpdl.org [orpdl.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Changes in mipomersen dosing regimen provide similar exposure with improved tolerability in randomized placebo-controlled study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Mipomersen Sodium: A Technical Guide for Research in Familial Hypercholesterolemia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Mipomersen sodium for researchers investigating familial hypercholesterolemia (FH). This compound is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), the primary structural protein of low-density lipoprotein (LDL) and its precursors. By targeting the messenger RNA (mRNA) of ApoB-100, Mipomersen offers a unique, LDL receptor-independent mechanism to lower LDL-cholesterol (LDL-C) and other atherogenic lipoproteins. This guide details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides established experimental protocols for use in FH animal models, and presents visualizations of the core signaling pathway and experimental workflows.
Introduction
Familial hypercholesterolemia is a genetic disorder characterized by elevated levels of LDL-C, leading to premature atherosclerotic cardiovascular disease. This compound (brand name Kynamro) was developed to address the unmet need for effective lipid-lowering therapies in patients with FH, particularly those with the rare and severe homozygous form (HoFH). As a synthetic strand of nucleic acid, Mipomersen is designed to be complementary to a specific sequence of the human ApoB-100 mRNA. This guide serves as a comprehensive resource for researchers utilizing Mipomersen in preclinical and translational studies of FH.
Mechanism of Action
Mipomersen's mechanism of action is centered on the principles of antisense technology. It is a 20-base synthetic phosphorothioate (B77711) oligonucleotide with 2'-O-methoxyethyl modifications on the five nucleotides at both the 3' and 5' ends. These modifications enhance its resistance to degradation by nucleases and improve its binding affinity and specificity for the target mRNA.
The core of its function lies in the specific hybridization of Mipomersen to the coding region of the ApoB-100 mRNA within hepatocytes. This binding event creates an RNA-DNA duplex, which is a substrate for the intracellular enzyme Ribonuclease H (RNase H). RNase H selectively cleaves the mRNA strand of the duplex, leading to the degradation of the ApoB-100 mRNA. This process effectively prevents the translation of the ApoB-100 protein, a crucial component for the assembly and secretion of very-low-density lipoprotein (VLDL) and subsequently LDL from the liver. The reduction in ApoB-100 synthesis leads to a decrease in the circulating levels of LDL-C, VLDL-C, and Lipoprotein(a) [Lp(a)].[1]
Quantitative Data Presentation
The efficacy of Mipomersen has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Mipomersen in Preclinical Familial Hypercholesterolemia Models
| Animal Model | Treatment Protocol | Reduction in Total Cholesterol | Reduction in ApoB | Reduction in Aortic Plaque | Reference |
| LDLr-/- Mice | 50 mg/kg/week for 12 weeks | ~40-50% | ~50-60% | Significant reduction | [2] |
| ApoE-/- Mice | 25-50 mg/kg/week for 16 weeks | ~30-40% | ~40-50% | Significant reduction | [2] |
| Transgenic Mice (human ApoB-100) | 50 mg/kg/week for 8 weeks | ~60-70% | ~70-80% | Not Reported | [3] |
Table 2: Efficacy of Mipomersen in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Clinical Trial | Number of Patients (Mipomersen) | Treatment Duration | Mean Baseline LDL-C (mg/dL) | Mean % Reduction in LDL-C | Mean % Reduction in ApoB | Mean % Reduction in Lp(a) | Reference |
| Phase 3 (Raal et al.) | 34 | 26 weeks | 439 | -24.7% | -26.9% | -31.1% | [4] |
| Open-label Extension | 141 | 104 weeks | Not Reported | -28% (sustained) | -31% (sustained) | Comparable to LDL-C | [5] |
Table 3: Efficacy of Mipomersen in Patients with Heterozygous Familial Hypercholesterolemia (HeFH) and Severe Hypercholesterolemia
| Clinical Trial | Patient Population | Number of Patients (Mipomersen) | Treatment Duration | Mean Baseline LDL-C (mg/dL) | Mean % Reduction in LDL-C | Mean % Reduction in ApoB | Mean % Reduction in Lp(a) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phase 3 (Thomas et al.) | HeFH with CAD | 83 | 26 weeks | 194 | -28.0% | -26.3% | -21.1% |[6] | | Phase 3 (McGowan et al.) | Severe Hypercholesterolemia | 39 | 26 weeks | 278 | -36.0% | -37.0% | -33.0% |[7] | | Phase 2 (Akdim et al.) | HeFH | 44 | 6 weeks (300mg) | 205 | -34.0% | -33.0% | Not Reported |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Mipomersen in a preclinical setting.
Animal Model and Mipomersen Administration
A widely used animal model for studying atherosclerosis in the context of FH is the LDL receptor-deficient (LDLr-/-) mouse.
-
Animal Model: Male C57BL/6J LDLr-/- mice, 8-10 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: To induce atherosclerosis, mice are typically fed a high-fat "Western" diet (e.g., 21% fat by weight, 0.15% cholesterol).
-
Mipomersen Administration:
-
Dose: 25-50 mg/kg body weight.
-
Route: Subcutaneous (SC) or intraperitoneal (IP) injection.
-
Frequency: Once to twice weekly.
-
Duration: 8 to 16 weeks, depending on the desired severity of atherosclerosis.
-
Control Group: A control group should receive saline or a scrambled control oligonucleotide of the same chemistry and length.
-
Biochemical Analysis of Plasma Lipids
-
Sample Collection: Blood is collected from the retro-orbital sinus or via cardiac puncture at the time of sacrifice. Plasma is separated by centrifugation.
-
Total Cholesterol and Triglycerides: Measured using commercially available enzymatic colorimetric assay kits.
-
Lipoprotein Profile Analysis: Fast-performance liquid chromatography (FPLC) is used to separate and quantify the cholesterol content in VLDL, LDL, and HDL fractions.
Quantification of Aortic Atherosclerosis
-
Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
-
En Face Analysis of the Aorta:
-
The aorta is opened longitudinally, pinned flat on a black wax surface.
-
The tissue is stained with Oil Red O solution (0.5% in isopropanol/water) to visualize neutral lipid deposits within atherosclerotic plaques.
-
The aorta is imaged using a dissecting microscope with a digital camera.
-
The total aortic area and the Oil Red O-positive (lesion) area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Aortic Root Histology:
-
The upper portion of the heart and the aortic root are embedded in optimal cutting temperature (OCT) compound and frozen.
-
Serial cryosections (e.g., 10 µm thick) are cut from the aortic root, starting from the appearance of the aortic valve leaflets.
-
Sections are stained with Oil Red O and counterstained with hematoxylin (B73222) to visualize lipid-rich plaques and cell nuclei.
-
The lesion area in multiple sections throughout the aortic root is measured using image analysis software and averaged to obtain a mean lesion area per animal.
-
Safety and Tolerability
In both preclinical and clinical studies, the most common adverse events associated with Mipomersen are injection site reactions and flu-like symptoms.[8] Of greater significance for researchers is the potential for hepatotoxicity, specifically elevations in liver transaminases (ALT and AST) and hepatic steatosis (fatty liver).[6] Careful monitoring of liver function is essential in any study involving Mipomersen.
Conclusion
This compound represents a valuable research tool for investigating the pathophysiology of familial hypercholesterolemia and the role of ApoB-100 in atherogenesis. Its unique mechanism of action provides a means to study the effects of profound lipid lowering independent of the LDL receptor pathway. This technical guide provides a foundational resource for researchers, offering key data, detailed experimental protocols, and visual aids to facilitate the design and execution of studies utilizing Mipomersen in FH models. The provided methodologies and data should enable a robust and reproducible approach to investigating this important therapeutic agent.
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 3. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Musculoskeletal Key [musculoskeletalkey.com]
- 7. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Technology: An Emerging Platform for Cardiovascular Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Subcutaneous Mipomersen Sodium Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] As the primary structural protein of low-density lipoprotein (LDL) and its precursor, very-low-density lipoprotein (VLDL), ApoB-100 is a key target for therapies aimed at reducing atherogenic lipoproteins.[2] Mipomersen acts by binding to the mRNA of ApoB-100 in the liver, leading to its degradation by RNase H and thereby preventing the translation of the ApoB-100 protein.[1][3] This mechanism results in a significant reduction of plasma LDL-cholesterol (LDL-C), ApoB, and other atherogenic lipoproteins.[1][3] Preclinical studies in animal models, including mice, have been instrumental in establishing the dose-dependent efficacy and pharmacokinetic profile of mipomersen.[4] These application notes provide a detailed protocol for the subcutaneous administration of mipomersen sodium in mouse models to study its effects on lipid metabolism and related pathologies.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on key biomarkers based on preclinical and clinical data. The pharmacokinetic properties of mipomersen are generally consistent across species, including mice and humans.[5][6]
| Parameter | Dosage/Concentration | Expected Reduction/Effect | Species/Model |
| Hepatic ApoB-100 mRNA | EC50: 119 ± 15 µg/g (liver) | ~50% reduction | Human ApoB transgenic mouse |
| Plasma ApoB | 200 mg/week (human equivalent) | 26% - 46% | Human |
| LDL-C | 200 mg/week (human equivalent) | 25% - 47% | Human |
| Lipoprotein(a) [Lp(a)] | 200 mg/week (human equivalent) | 21% - 39% | Human |
| Total Cholesterol | 200 mg/week (human equivalent) | ~19.4% | Human |
| Triglycerides | 200 mg/week (human equivalent) | Variable, ~10% - 20% | Human |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in a hepatocyte.
Caption: Mechanism of action of mipomersen in reducing ApoB-100 synthesis.
Experimental Protocols
Animal Model and Husbandry
-
Species: Mouse (e.g., C57BL/6J or a relevant transgenic model such as human ApoB transgenic or LDL-receptor knockout mice).
-
Age: 8-12 weeks at the start of the study.
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimation: Allow at least one week for acclimation to the facility before the start of the experiment.
This compound Preparation and Dosing
-
Formulation: this compound is typically supplied as a sterile solution for injection. If using a powdered form, reconstitute in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
Dosage: A starting dose of 10-50 mg/kg body weight administered subcutaneously once to twice weekly is recommended for efficacy studies in mice. Dose-ranging studies may be necessary to determine the optimal dose for a specific mouse model and desired level of target reduction.
-
Administration Volume: The maximum recommended volume for a single subcutaneous injection site in a mouse is 5 ml/kg.
Subcutaneous Administration Protocol
-
Materials:
-
Sterile 0.5-1 ml syringes
-
Sterile 25-27 G needles (5/8" length or smaller)
-
This compound solution
-
70% Isopropyl alcohol pads
-
Sharps container
-
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse firmly by scruffing the loose skin between the shoulder blades. This will create a "tent" of skin.
-
Wipe the injection site with a 70% isopropyl alcohol pad and allow it to dry.
-
With the bevel of the needle facing up, insert the needle into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If no blood is aspirated, slowly and steadily inject the mipomersen solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Monitoring and Sample Collection
-
Blood Collection: Collect blood samples via tail vein, saphenous vein, or retro-orbital sinus at baseline and at specified time points throughout the study. A terminal blood collection can be performed via cardiac puncture.
-
Lipid Analysis: Process blood samples to obtain plasma or serum for the analysis of total cholesterol, LDL-C, HDL-C, triglycerides, and ApoB levels using standard enzymatic assays or ELISA kits.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the liver and other relevant tissues. Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein analysis. Fix another portion in 10% neutral buffered formalin for histological examination.
-
Gene Expression Analysis: Isolate total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of ApoB-100 mRNA.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a study investigating the effects of this compound in a mouse model.
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antisense inhibition of apoB synthesis with mipomersen reduces plasma apoC-III and apoC-III-containing lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new option for the treatment of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
Application Note: Quantifying Mipomersen-Mediated ApoB mRNA Knockdown Using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) is an antisense oligonucleotide therapeutic designed to treat homozygous familial hypercholesterolemia (HoFH). It functions by targeting the messenger RNA (mRNA) of apolipoprotein B (apoB), a key component of low-density lipoprotein (LDL) cholesterol. This application note provides a detailed protocol for quantifying the knockdown of apoB mRNA in liver cells following treatment with mipomersen using quantitative reverse transcription PCR (qRT-PCR). This method is crucial for assessing the efficacy and mechanism of action of mipomersen and similar antisense therapies.
Mipomersen is a synthetic strand of nucleic acid that is complementary to the mRNA sequence of human apoB-100.[1] Upon administration, it primarily localizes to the liver, where it binds to the apoB-100 mRNA.[1][2] This binding event triggers the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA duplexes.[3] The subsequent reduction in apoB mRNA levels leads to decreased synthesis of the apoB protein, resulting in lower levels of atherogenic lipoproteins such as LDL-C and very-low-density lipoprotein (VLDL-C).[1][2] Clinical trials have demonstrated that mipomersen treatment leads to significant reductions in LDL-C and apoB levels.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
References
- 1. toptipbio.com [toptipbio.com]
- 2. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 3. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 4. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
Application of Mipomersen Sodium in Rabbit Models of Atherosclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium (brand name Kynamro®) is a second-generation antisense oligonucleotide that inhibits the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] ApoB-100 is the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] By targeting the mRNA of ApoB-100 in the liver, mipomersen leads to a reduction in plasma levels of LDL-cholesterol (LDL-C), ApoB, and other atherogenic lipoproteins.[1][5] While extensively studied in human clinical trials and some preclinical animal models including mice, rats, and monkeys, to date, there is a notable lack of published research specifically detailing the application of mipomersen sodium in rabbit models of atherosclerosis.[6][7]
Rabbits are a well-established and relevant model for studying human atherosclerosis due to similarities in lipoprotein metabolism.[8] This document provides a comprehensive guide for researchers interested in studying the effects of mipomersen in rabbit models of atherosclerosis. It includes detailed, proposed experimental protocols based on established methods for inducing atherosclerosis in rabbits and the known pharmacology of mipomersen from other preclinical studies.
Mechanism of Action
Mipomersen is a synthetic strand of nucleic acid that is complementary to the mRNA sequence that codes for human ApoB-100.[5] When mipomersen binds to its target mRNA, the resulting RNA-DNA hybrid is recognized and degraded by the enzyme RNase H.[5] This prevents the translation of the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL and subsequently LDL from the liver.[5]
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Mipomersen and other therapies for the treatment of severe familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 7. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
Application Notes and Protocols for In Vitro Delivery of Mipomersen Sodium to Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of atherogenic lipoproteins such as low-density lipoprotein (LDL).[1][2] As the liver is the primary site of ApoB-100 production, primary hepatocytes are the most relevant in vitro model for studying the efficacy and delivery of mipomersen.[1][3] This document provides detailed application notes and protocols for four key in vitro delivery techniques for mipomersen sodium in primary hepatocytes: gymnotic delivery, lipofection, electroporation, and targeted delivery using N-acetylgalactosamine (GalNAc) conjugation.
The mechanism of action for mipomersen involves the specific binding of the ASO to the messenger RNA (mRNA) of ApoB-100 within the hepatocyte. This binding event creates an RNA-DNA hybrid that is a substrate for RNase H, an intracellular enzyme that selectively cleaves the RNA strand of the hybrid.[1][4] This targeted degradation of the ApoB-100 mRNA prevents its translation into protein, thereby reducing the synthesis and secretion of ApoB-100 and associated lipoproteins.
Signaling Pathway of Mipomersen Action
References
- 1. Liver Histology During Mipomersen Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mipomersen and other therapies for the treatment of severe familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mipomersen Sodium Efficacy in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100) in the liver.[1][2] As the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), ApoB-100 is a key target for therapies aimed at reducing LDL cholesterol (LDL-C).[3][4] Mipomersen is indicated as an adjunct therapy for patients with homozygous familial hypercholesterolemia (HoFH).[1] Its mechanism of action involves binding to the mRNA of ApoB-100, leading to its degradation by RNase H and a subsequent reduction in the translation of the ApoB-100 protein.[2][5] This ultimately results in decreased production of VLDL and LDL-C.[1]
Assessing the efficacy of mipomersen in liver tissue is crucial for understanding its therapeutic effects and potential side effects, such as hepatic steatosis (fatty liver) and elevations in liver transaminases.[6][7] This document provides detailed application notes and protocols for various methods to evaluate the efficacy of mipomersen in a research setting.
Quantitative Data Summary
The following tables summarize the quantitative effects of mipomersen on key biomarkers in liver tissue and circulation, based on data from clinical trials.
Table 1: Efficacy of Mipomersen on Plasma Lipids and Apolipoproteins
| Parameter | Mipomersen Treatment Arm | Placebo Arm | Reference |
| LDL-C Reduction (%) | -28.0 | +5.2 | [8][9] |
| -36.0 | +13.0 | [1] | |
| -22.6 | +1.6 | [1] | |
| Apolipoprotein B (ApoB) Reduction (%) | -26.3 | - | [8] |
| -36.0 | - | [1] | |
| -38.0 | - | [1] | |
| Lipoprotein(a) [Lp(a)] Reduction (%) | -21.1 | - | [8] |
| -33.0 | - | [1] | |
| Total Cholesterol Reduction (%) | -19.4 | - | [8] |
| Non-HDL-C Reduction (%) | Significant reduction reported | - | [10] |
Table 2: Hepatic Safety Profile of Mipomersen
| Parameter | Mipomersen Treatment Arm | Placebo Arm | Reference |
| Median Increase in Hepatic Fat Content (%) | +4.9 | +0.4 | [8][9] |
| +6.2 | -0.5 | [1] | |
| Patients with Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (%) | 6.0 | 0.0 | [8] |
| 14.5 | 0.0 | [1] | |
| Patients with Aspartate Aminotransferase (AST) ≥3x Upper Limit of Normal (%) | Not specified | Not specified | |
| Reported Hepatic Steatosis | Observed in some patients | Not observed | [1][6] |
Signaling Pathway and Experimental Workflows
Mipomersen Mechanism of Action
Caption: Mipomersen binds to ApoB mRNA, leading to its degradation by RNase H.
Experimental Workflow for Efficacy Assessment
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liver Histology During Mipomersen Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver histology during Mipomersen therapy for severe hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apolipoprotein B synthesis inhibition with mipomersen in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 10. Clinical pharmacological properties of mipomersen (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mipomersen Sodium Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium, an antisense oligonucleotide, is a vital tool in both clinical settings and research for the targeted reduction of apolipoprotein B (ApoB). As a second-generation antisense therapeutic, it incorporates chemical modifications, such as a phosphorothioate (B77711) backbone and 2'-O-methoxyethyl (2'-MOE) sugar moieties, to enhance its stability and binding affinity. Understanding the long-term stability and optimal storage conditions of mipomersen sodium solutions is critical for ensuring its efficacy, safety, and the reproducibility of experimental results.
These application notes provide a comprehensive overview of the stability of this compound solutions under various conditions, detailed protocols for stability-indicating analytical methods, and an exploration of its degradation pathways.
This compound: Structure and Mechanism of Action
Mipomersen is a 20-base synthetic oligonucleotide that is complementary to the messenger RNA (mRNA) sequence for human ApoB-100. By binding to the target mRNA, it initiates the degradation of the mRNA through RNase H-mediated cleavage, thereby preventing the translation of the ApoB-100 protein. This leads to a reduction in the levels of ApoB and associated atherogenic lipoproteins like low-density lipoprotein (LDL).
Long-Term Stability and Storage Conditions
The stability of this compound solutions is dependent on the formulation and intended use (commercial therapeutic vs. research-grade).
Commercial Formulation (KYNAMRO®)
The commercial formulation of this compound (KYNAMRO®) is a sterile, preservative-free aqueous solution for subcutaneous injection, supplied in single-use pre-filled syringes or vials (200 mg/mL). The solution is formulated in water for injection, and the pH is adjusted to a range of 7.5 to 8.5.
Table 1: Recommended Storage Conditions for KYNAMRO®
| Condition | Temperature | Duration | Additional Notes |
| Long-Term Storage | 2°C to 8°C (36°F to 46°F) | Until expiration date | Store in the original carton to protect from light. Do not freeze. |
| Temporary Room Temperature Storage | Up to 30°C (86°F) | Up to 14 days | Must be protected from heat and light. |
Prior to administration, the solution should be allowed to reach room temperature for at least 30 minutes and be visually inspected for particulate matter or discoloration.[1][2]
Research-Grade this compound Solutions
For laboratory research, this compound is often supplied as a lyophilized powder or in a concentrated stock solution. The stability of these preparations is highly dependent on the storage conditions.
Table 2: General Storage Recommendations for Research-Grade this compound
| Formulation | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | Room Temperature | -20°C or -80°C | Store in a desiccator to protect from moisture. |
| Aqueous Stock Solution | 2°C to 8°C (days to weeks) | -20°C (months) or -80°C (up to 6 months) | Store under nitrogen and protect from light. Avoid repeated freeze-thaw cycles. For aqueous solutions, sterile filtration (0.22 µm filter) is recommended.[3] |
Degradation Pathways of this compound
As a phosphorothioate oligonucleotide, mipomersen is susceptible to degradation through several mechanisms, particularly under stressful conditions such as extreme pH, high temperature, and exposure to oxidative agents.[4]
Primary Degradation Pathways:
-
Oxidation: The phosphorothioate backbone is prone to oxidation, which can convert the phosphorothioate linkage to a less stable phosphodiester linkage. This is a common degradation pathway under oxidative stress.[4]
-
Hydrolysis (Chain Cleavage): Cleavage of the phosphodiester or phosphorothioate backbone can occur, especially at acidic or basic pH and elevated temperatures, leading to the formation of shorter oligonucleotide fragments ("shortmers").[4]
-
Depurination: The glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar can be cleaved under acidic conditions, resulting in an abasic site.[4]
-
Deamination: The conversion of cytosine to uracil (B121893) can occur under certain conditions, leading to a change in the oligonucleotide sequence.[4]
The 2'-MOE modification in mipomersen's structure enhances its resistance to nuclease-mediated degradation compared to unmodified oligonucleotides.[5]
Caption: Major degradation pathways for phosphorothioate oligonucleotides like mipomersen.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Water bath or oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: a. Mix equal volumes of the mipomersen solution and 0.1 M HCl. b. Incubate the mixture at 60°C for 24 hours. c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: a. Mix equal volumes of the mipomersen solution and 0.1 M NaOH. b. Incubate the mixture at 60°C for 24 hours. c. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: a. Mix the mipomersen solution with a final concentration of 3% H₂O₂. b. Keep the mixture at room temperature for 24 hours. c. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: a. Place a sample of the mipomersen solution in an oven at 80°C for 72 hours. b. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and dilute for analysis.
-
Photostability: a. Expose a sample of the mipomersen solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). b. A control sample should be protected from light. c. At the end of the exposure, dilute both the exposed and control samples for analysis.
-
Analysis: a. Analyze all samples using a validated stability-indicating HPLC-MS method (see Protocol 2). b. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
References
- 1. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability Testing of Oligonucleotide Drugs - Protheragen [bionucleics.protheragen.ai]
- 4. benchchem.com [benchchem.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design considerations for studies involving mipomersen sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical and clinical studies involving mipomersen (B10770913) sodium. Detailed protocols for key experiments are included to ensure robust and reproducible data generation.
Introduction to Mipomersen Sodium
This compound is a synthetic antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (apoB-100).[1][2][3] As the primary structural protein of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), apoB-100 is crucial for the assembly and secretion of these lipoproteins from the liver.[1][4][5] Mipomersen is indicated as an adjunct therapy for homozygous familial hypercholesterolemia (HoFH) to reduce LDL-cholesterol (LDL-C), total cholesterol, apoB, and non-high-density lipoprotein-cholesterol (non-HDL-C).[3][6]
Mechanism of Action: Mipomersen is a 20-nucleotide single-stranded phosphorothioate (B77711) oligonucleotide. It is complementary to the messenger RNA (mRNA) sequence encoding human apoB-100.[1][5] Upon binding to the target mRNA, it forms a DNA-RNA hybrid duplex. This duplex is a substrate for Ribonuclease H (RNase H), an intracellular enzyme that cleaves the mRNA strand of the hybrid.[1][4] This action prevents the translation of the apoB-100 protein, leading to a reduction in the hepatic production of VLDL and subsequently LDL.[4][7]
Experimental Design Considerations
Preclinical Studies
In Vitro Models:
-
Cell Lines: Human hepatocarcinoma cell lines such as HepG2 are commonly used as they endogenously express apoB-100. These cells can be treated with mipomersen to assess its effect on apoB-100 mRNA and protein levels.
Animal Models:
-
Hypercholesterolemia Models: Various animal models can be utilized to study the efficacy and safety of mipomersen.[8]
-
LDL receptor-deficient (LDLR-/-) mice: These mice, when fed a high-fat or high-cholesterol diet, develop severe hypercholesterolemia and atherosclerosis, mimicking familial hypercholesterolemia.[8]
-
ApoE-deficient (ApoE-/-) mice: These mice also develop spontaneous hypercholesterolemia and atherosclerosis.
-
New Zealand White (NZW) rabbits: When fed a cholesterol-enriched diet, these rabbits develop hypercholesterolemia and atherosclerotic plaques.[8]
-
Key Endpoints for Preclinical Studies:
-
Quantification of apoB-100 mRNA in liver tissue.
-
Measurement of plasma apoB and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Histopathological analysis of the liver for steatosis and inflammation.
-
Assessment of liver function through serum enzyme levels (ALT, AST).
-
Evaluation of injection site reactions.
Clinical Trials
Study Design:
-
Clinical trials for mipomersen have typically been randomized, double-blind, placebo-controlled studies.[9][10][11]
-
Patient Population: Studies have focused on patients with homozygous familial hypercholesterolemia (HoFH), heterozygous familial hypercholesterolemia (HeFH), and other high-risk patient populations with severe hypercholesterolemia.[5][9][10]
-
Dosing Regimen: The standard approved dosage is a 200 mg subcutaneous injection once weekly.[3] Alternative dosing regimens, such as 70 mg three times a week, have been explored to improve tolerability.[12]
-
Treatment Duration: Clinical trials have typically involved treatment periods of 26 weeks or longer to assess both efficacy and long-term safety.[9][10][11]
Key Endpoints for Clinical Studies:
-
Primary Efficacy Endpoint: The primary outcome is typically the percent change in LDL-C from baseline to the end of treatment.[9][10]
-
Secondary Efficacy Endpoints: These include changes in apoB, total cholesterol, non-HDL-C, VLDL-C, and lipoprotein(a) [Lp(a)].[3][9]
-
Safety Endpoints:
-
Monitoring of liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Assessment of hepatic steatosis, often using magnetic resonance imaging proton density fat fraction (MRI-PDFF).
-
Recording of adverse events, with a focus on injection site reactions and flu-like symptoms.[12]
-
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Efficacy of Mipomersen in Clinical Trials (Percent Change from Baseline)
| Parameter | Mipomersen (200 mg/week) | Placebo | p-value | Reference |
| LDL-Cholesterol | -28% to -47% | +5.2% to +12.5% | <0.001 | [9][13][14] |
| Apolipoprotein B | -38% to -46% | - | <0.001 | [9][12] |
| Total Cholesterol | -36.9% (vs -4.5%) | - | - | [5] |
| Lipoprotein(a) | -21.1% to -27% | - | <0.001 | [5][9] |
| Triglycerides | Significant Reduction | - | <0.001 | [9] |
Table 2: Common Adverse Events in Mipomersen Clinical Trials
| Adverse Event | Mipomersen Frequency | Placebo Frequency | Reference |
| Injection Site Reactions | 76% - 90% | 21% - 32% | [5][12] |
| Flu-like Symptoms | 46% | 21% | [12] |
| ALT Elevation (≥3x ULN) | 21% - 33% | 0% | [10][12] |
| Hepatic Steatosis | 5% - 13% | 0% | [12] |
Experimental Protocols
Quantification of apoB-100 mRNA by RT-qPCR
Objective: To measure the relative or absolute levels of apoB-100 mRNA in liver tissue or HepG2 cells following treatment with mipomersen.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (molecular biology grade)
-
RNase-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for human apoB-100 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction (from tissue): a. Homogenize approximately 20-30 mg of frozen liver tissue in 1 mL of TRIzol reagent. b. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. c. Centrifuge at 12,000 x g for 15 minutes at 4°C. d. Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes. e. Centrifuge at 12,000 x g for 10 minutes at 4°C. f. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. g. Centrifuge at 7,500 x g for 5 minutes at 4°C. h. Air-dry the pellet and resuspend in RNase-free water.
-
Reverse Transcription: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (10 µM each), and cDNA template. b. Human apoB-100 Primer Sequences:
- Forward: 5'-AGAGGACAGAGCCTTGGTGGAT-3'
- Reverse: 5'-CTGGACAAGGTCATACTCTGCC-3' c. Human GAPDH (Reference Gene) Primer Sequences:
- Forward: 5'-GTGGTCTCCTCTGACTTCAACA-3'
- Reverse: 5'-CTCTTCCTCTTGTGCTCTTGCT-3' d. Thermal Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes.
- 40 Cycles:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Melt Curve Analysis. e. Analyze the data using the ΔΔCt method to determine the relative expression of apoB-100 mRNA normalized to the reference gene.
Measurement of Apolipoprotein B (apoB) by ELISA
Objective: To quantify the concentration of apoB in plasma or serum samples.
Materials:
-
Human Apolipoprotein B ELISA Kit
-
Microplate reader
-
Wash buffer
-
Sample diluent
-
TMB substrate
-
Stop solution
-
Plasma or serum samples
Protocol (Example based on a typical sandwich ELISA kit):
-
Preparation: a. Bring all reagents and samples to room temperature. b. Prepare standards and samples at the appropriate dilution in sample diluent. A 1:200 dilution is a common starting point for plasma/serum.
-
Assay Procedure: a. Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate. b. Incubate for 1-2 hours at 37°C. c. Aspirate the liquid from each well and wash 3-5 times with wash buffer. d. Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 30-60 minutes at 37°C. e. Repeat the wash step. f. Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of apoB in the samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
Assessment of Hepatic Steatosis by MRI-PDFF
Objective: To non-invasively quantify the amount of fat in the liver.
Protocol Overview:
-
Image Acquisition: a. Patients are scanned using a 1.5T or 3.0T MRI scanner. b. A multi-echo 3D gradient-echo sequence is used to acquire images of the liver during a single breath-hold. c. Multiple echoes are acquired at different echo times to allow for the separation of water and fat signals.
-
Image Processing: a. Specialized software is used to process the multi-echo data and generate a proton density fat fraction (PDFF) map of the liver. b. The software corrects for confounding factors such as T1 bias and T2* decay to provide an accurate measure of fat content.
-
Data Analysis: a. Regions of interest (ROIs) are drawn on the PDFF map in multiple segments of the liver to obtain an average PDFF value for the entire organ. b. The PDFF is expressed as a percentage and represents the fraction of mobile protons in the liver that are attributable to triglycerides. c. Hepatic steatosis is typically defined as a PDFF of ≥5%.
Monitoring of Liver Function Tests (LFTs)
Objective: To monitor for potential hepatotoxicity during mipomersen treatment.
Protocol:
-
Sample Collection: a. Collect a blood sample via venipuncture into a serum separator tube. b. Allow the blood to clot and then centrifuge to separate the serum.
-
Analytes to be Measured:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Gamma-glutamyl transferase (GGT)
-
Albumin
-
Prothrombin time (PT)/International Normalized Ratio (INR)
-
-
Analysis: a. Analyze the serum samples using a certified clinical chemistry analyzer according to the manufacturer's standard operating procedures.
-
Monitoring Schedule: a. Obtain baseline LFTs before initiating mipomersen therapy. b. Monitor LFTs regularly during treatment, for example, monthly for the first year and then quarterly thereafter, or as clinically indicated.
Visualizations
Caption: Mechanism of action of mipomersen.
Caption: General experimental workflow.
Caption: Logical relationships in mipomersen studies.
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. neb.com [neb.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. surgery.pitt.edu [surgery.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Polymerase Chain Reaction using “V” Shape Thermal Cycling Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Apolipoprotein B mRNA editing: a key controlling element targeting fats to proper tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Transcriptome-wide sequencing reveals numerous APOBEC1 mRNA editing targets in transcript 3′ UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
Application Notes and Protocols for Fluorescent Labeling of Mipomersen Sodium in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (B10770913) sodium is an antisense oligonucleotide therapeutic designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol. Understanding the tissue distribution and pharmacokinetics of mipomersen is crucial for evaluating its efficacy and potential off-target effects. Fluorescent labeling of mipomersen provides a powerful tool for visualizing and quantifying its accumulation in various tissues through in vivo imaging and ex vivo analysis.
These application notes provide detailed protocols for the fluorescent labeling of mipomersen sodium, conducting in vivo tissue distribution studies in a murine model, and quantifying the labeled oligonucleotide in harvested tissues.
Overview of Fluorescent Labeling Strategies for Oligonucleotides
There are two primary strategies for fluorescently labeling oligonucleotides like mipomersen:
-
Direct Labeling during Chemical Synthesis: This method incorporates fluorescent dye phosphoramidites during the solid-phase synthesis of the oligonucleotide. It can be cost-effective for large-scale production but risks damaging the fluorescent tag during the acidic deprotection step.
-
Post-Synthetic Labeling: This approach involves synthesizing the oligonucleotide with a reactive functional group, such as a primary amine, and then conjugating it with an activated fluorescent dye (e.g., an NHS ester). This method is versatile and avoids exposing the dye to harsh synthesis conditions.
This document will focus on a post-synthetic labeling approach using a Cyanine 5 (Cy5) dye, which is well-suited for in vivo imaging due to its far-red fluorescence, minimizing tissue autofluorescence.
Experimental Protocols
Protocol for Fluorescent Labeling of Mipomersen with Cy5
This protocol details the post-synthetic labeling of an amino-modified this compound oligonucleotide with a Cy5 NHS ester. Mipomersen is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate (B77711) oligonucleotide.
Materials:
-
Amino-modified this compound (lyophilized, with a 5' or 3' primary amine modification)
-
Cy5 NHS ester (mono-functional)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), nuclease-free
-
Nuclease-free water
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Reagent Preparation:
-
Dissolve the amino-modified mipomersen in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube protected from light, add the dissolved Cy5 NHS ester to the mipomersen solution. A 5-10 fold molar excess of the dye is recommended.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled Mipomersen:
-
Purify the Cy5-labeled mipomersen from unconjugated dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).
-
Collect the fractions corresponding to the dual-absorbance peak, which represents the successfully labeled mipomersen.
-
Lyophilize the purified, labeled product.
-
-
Quantification and Quality Control:
-
Resuspend the lyophilized Cy5-mipomersen in nuclease-free water.
-
Measure the absorbance at 260 nm and 650 nm.
-
Calculate the concentration of the oligonucleotide and the dye to determine the degree of labeling (DOL). The target DOL for a singly labeled oligonucleotide is 1.0.
-
Caption: Workflow for Post-Synthetic Labeling of Mipomersen with Cy5.
Protocol for In Vivo Tissue Distribution Study in Mice
This protocol describes the administration of Cy5-labeled mipomersen to mice and subsequent whole-body imaging and tissue harvesting.
Materials:
-
Cy5-labeled this compound
-
Sterile, nuclease-free PBS
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
In vivo imaging system (IVIS) or similar fluorescence imager
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
To reduce autofluorescence, feed the mice an alfalfa-free diet for at least one week prior to imaging.
-
-
Administration of Cy5-Mipomersen:
-
Dissolve the Cy5-labeled mipomersen in sterile PBS to the desired concentration for the target dose (e.g., 10-50 mg/kg).
-
Administer the solution to the mice via subcutaneous (SC) or intravenous (IV) injection.
-
-
Whole-Body Fluorescence Imaging:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Acquire a photographic image for anatomical reference.
-
-
Tissue Harvesting:
-
At the final time point, euthanize the mice according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect and collect tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, bone marrow, adipose tissue, and muscle).
-
Rinse the tissues with cold PBS, blot dry, and weigh them.
-
Tissues can be either immediately processed for quantification or flash-frozen in liquid nitrogen and stored at -80°C.
-
Caption: Workflow for In Vivo Tissue Distribution Study.
Protocol for Quantification of Cy5-Mipomersen in Tissues
This protocol is designed to accurately quantify the amount of fluorescently labeled oligonucleotide in homogenized tissues, correcting for fluorescence quenching.[1]
Materials:
-
Harvested tissues
-
Tissue homogenizer
-
Guanidinium (B1211019) thiocyanate (B1210189) (GTC) solution (e.g., 4 M GTC, 25 mM sodium citrate, 0.5% N-lauroylsarcosinate)
-
Nuclease-free water
-
Fluorescence microplate reader or spectrophotometer
-
Cy5-Mipomersen standard solutions of known concentrations
Procedure:
-
Preparation of Tissue Homogenates:
-
To a pre-weighed piece of tissue, add the GTC solution (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue until a uniform lysate is obtained.
-
Centrifuge the homogenate to pellet any insoluble debris.
-
-
Standard Curve Preparation:
-
Prepare a standard curve by spiking known amounts of Cy5-mipomersen into tissue homogenates from untreated control animals. This accounts for matrix effects.
-
Create a dilution series of the standards.
-
-
Fluorescence Measurement:
-
Pipette the tissue homogenate supernatants and the standard curve samples into a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for Cy5.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the control tissue homogenate.
-
Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of Cy5-mipomersen in the experimental tissue samples.
-
Normalize the concentration to the weight of the tissue (e.g., ng of oligonucleotide per gram of tissue).
-
The use of a chaotropic agent like guanidinium thiocyanate is crucial as it denatures proteins and disrupts cellular structures, which helps to recover the fluorescence intensity that might be quenched in the complex biological environment of the tissue.[1]
Caption: Workflow for Quantification of Cy5-Mipomersen in Tissues.
Data Presentation
The following table presents representative quantitative data for the tissue distribution of a 2'-O-methoxyethyl (2'-MOE) phosphorothioate antisense oligonucleotide, a close structural analog of mipomersen, in mice following a single subcutaneous administration. This data can be used as a reference for expected outcomes.
| Tissue | Concentration at 48h (µg/g of tissue) |
| Liver | 50 - 70 |
| Kidney | 150 - 200 |
| Spleen | 20 - 40 |
| Bone Marrow | 10 - 30 |
| Adipose Tissue | 5 - 15 |
| Heart | < 5 |
| Lung | < 5 |
Note: These values are illustrative and based on published data for similar 2'-MOE ASOs. Actual results may vary depending on the specific experimental conditions, dose, and time point.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the fluorescent labeling of this compound and the subsequent analysis of its tissue distribution. By employing these methods, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this important therapeutic agent, aiding in its preclinical and clinical development. Careful adherence to these protocols will ensure reproducible and reliable data for a deeper understanding of mipomersen's biological activity.
References
Application Notes and Protocols for the Use of Mipomersen Sodium in Non-Alcoholic Fatty Liver Disease (NAFLD) Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathophysiological feature of NAFLD is the dysregulation of hepatic lipid metabolism. Mipomersen sodium is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of Apolipoprotein B-100 (ApoB-100) in the liver.[1] As ApoB-100 is the primary structural protein for Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), its inhibition leads to a significant reduction in these atherogenic lipoproteins.[1][2] This application note provides a comprehensive overview of the use of Mipomersen and other ApoB-targeting ASOs in preclinical animal models of NAFLD, including detailed protocols and a summary of expected outcomes.
While Mipomersen's primary indication is for homozygous familial hypercholesterolemia, its mechanism of action directly impacts hepatic lipid export, making it a relevant tool for studying lipid metabolism in the context of NAFLD.[2][3] It is crucial to note that by inhibiting VLDL secretion, Mipomersen can lead to an accumulation of triglycerides in the liver, a mechanism-based side effect that results in hepatic steatosis.[3][4][5] This effect must be carefully considered when designing and interpreting studies in NAFLD models, which are already characterized by fatty liver.
Mechanism of Action
Mipomersen is a synthetic strand of nucleic acid that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[1] Upon subcutaneous administration, it distributes primarily to the liver.[6] Inside hepatocytes, Mipomersen binds to the ApoB-100 mRNA, creating an RNA-DNA duplex. This duplex is recognized and degraded by the enzyme RNase H, preventing the translation of the ApoB-100 protein.[3] The resulting decrease in ApoB-100 availability limits the assembly and secretion of VLDL particles from the liver, leading to lower plasma levels of VLDL and LDL cholesterol.[2][3]
Figure 1: Mechanism of Action of Mipomersen in Hepatocytes.
Application in NAFLD Animal Models
The primary application of Mipomersen in NAFLD animal models is to study the consequences of inhibiting hepatic triglyceride export on the progression of fatty liver disease. This can help elucidate the pathways that contribute to the development of steatohepatitis and fibrosis when lipid export is compromised.
Common NAFLD Animal Models:
-
Diet-Induced Models:
-
High-Fat Diet (HFD): C57BL/6J mice fed a diet with 45-60% of calories from fat develop obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Western Diet (WD): An HFD supplemented with high fructose (B13574) and cholesterol, which can induce features of NASH, including inflammation and fibrosis, over a longer duration.
-
Methionine and Choline Deficient (MCD) Diet: Induces steatohepatitis and fibrosis rapidly but is associated with weight loss and lacks the metabolic syndrome context.
-
-
Genetic Models:
-
ob/ob Mice: Leptin-deficient mice that develop obesity, insulin resistance, and steatosis.
-
db/db Mice: Leptin receptor-deficient mice with a similar phenotype to ob/ob mice.
-
Experimental Protocols
Below are detailed protocols for inducing NAFLD in C57BL/6J mice and a general protocol for the administration of an ApoB antisense oligonucleotide like Mipomersen.
Protocol 1: Induction of NAFLD with a High-Fat Diet
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House the mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction:
-
Randomly assign mice to a control group (standard chow, ~10% kcal from fat) or an HFD group (~60% kcal from fat).
-
Maintain the diets for 12-16 weeks to establish a clear steatosis phenotype.
-
Monitor body weight and food intake weekly.
-
-
Baseline Assessment: Before starting ASO treatment, collect baseline data, including plasma levels of ALT, AST, cholesterol, and triglycerides. A subset of animals may be euthanized for histological assessment of the liver to confirm NAFLD development.
Protocol 2: Administration of ApoB Antisense Oligonucleotide
-
ASO Preparation: Dissolve the ApoB ASO (e.g., a Mipomersen analog or a relevant research-grade ASO) in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
Dosage and Administration:
-
Treatment Period: Treat the animals for 4-8 weeks.
-
Monitoring: Continue to monitor body weight and general health throughout the treatment period.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure plasma ALT, AST, total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Liver Analysis:
-
Measure liver weight.
-
Homogenize a portion of the liver for triglyceride and cholesterol quantification.
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E for steatosis, inflammation, ballooning; Sirius Red for fibrosis).
-
Snap-freeze a portion in liquid nitrogen for gene expression analysis (e.g., qPCR for ApoB, inflammatory and fibrotic markers).
-
-
Figure 2: Experimental Workflow for Evaluating ApoB ASO in a Diet-Induced NAFLD Model.
Quantitative Data Summary
Direct quantitative data for Mipomersen in a validated NAFLD animal model is limited in the public domain. However, data from a study using a mouse-specific ApoB ASO (ISIS 147764) in C57BL/6 mice fed a high-fat diet provides valuable insights.[7] It is important to note that this particular study reported that their ASO did not cause hepatic steatosis, which contrasts with the known effects of Mipomersen in humans.[3][7] This highlights the importance of the specific ASO sequence and chemistry.
Table 1: Effects of a Mouse-Specific ApoB ASO (ISIS 147764) in High-Fat Diet-Fed C57BL/6 Mice
| Parameter | Control (Saline) | ApoB ASO (50 mg/kg/week) | Percent Change |
| Plasma Total Cholesterol (mg/dL) | 205 ± 15 | 110 ± 10 | ↓ 46% |
| Plasma LDL-C (mg/dL) | 120 ± 12 | 35 ± 8 | ↓ 71% |
| Plasma ALT (U/L) | No significant change reported | No significant change reported | - |
| Liver Triglycerides (mg/g) | Not significantly increased vs. control | Not significantly increased vs. control | - |
| Hepatic ApoB mRNA expression | 100% (baseline) | ~20% | ↓ 80% |
Data are presented as mean ± SEM and are adapted from a representative study for illustrative purposes.[7]
Table 2: Expected Effects of Mipomersen Based on Mechanism and Clinical Data
| Parameter | Expected Outcome in a NAFLD Model | Rationale |
| Plasma LDL-C & ApoB | Significant Decrease | Primary mechanism of action.[2] |
| Plasma ALT/AST | Potential Increase | Often associated with increased liver fat.[2] |
| Hepatic Triglyceride Content | Increase | Due to inhibition of VLDL export.[3][4] |
| Liver Histology (Steatosis) | Worsening of steatosis grade | Consequence of hepatic triglyceride accumulation.[3] |
| Liver Histology (Inflammation/Fibrosis) | Variable / To be determined | Clinical data suggests Mipomersen-induced steatosis is often bland, without significant inflammation or fibrosis.[3][5] However, in a pre-existing NASH model, the effect is unknown. |
Conclusion and Considerations
The use of Mipomersen or other ApoB-targeting ASOs in NAFLD animal models offers a unique approach to probe the mechanisms of hepatic lipid trafficking and its role in disease progression. Researchers should be aware that the primary, on-target effect of these ASOs is the potential exacerbation of hepatic steatosis. This makes it a challenging therapeutic candidate for NAFLD but a valuable research tool.
Key Considerations:
-
ASO Specificity: As demonstrated by the differing outcomes with various ApoB ASOs, the specific sequence and chemical modifications can influence the degree of steatosis.[7]
-
Model Selection: The choice of NAFLD model is critical. The effect of blocking lipid export may differ significantly between a simple steatosis model and a model with established NASH and fibrosis.
-
Translational Relevance: While Mipomersen-induced steatosis in humans appears to be largely non-inflammatory, its effect on a liver already primed with inflammation and fibrosis in a NASH model is an important area for investigation.[3][5]
These application notes and protocols provide a framework for designing and conducting preclinical studies to investigate the complex interplay between ApoB inhibition, lipid metabolism, and the pathogenesis of NAFLD.
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
- 3. Liver Histology During Mipomersen Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Liver histology during Mipomersen therapy for severe hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mipomersen and other therapies for the treatment of severe familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An apolipoprotein B antisense oligonucleotide lowers LDL cholesterol in hyperlipidemic mice without causing hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mipomersen Sodium In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing suboptimal in vivo efficacy with mipomersen (B10770913) sodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Troubleshooting Guide: Poor In Vivo Efficacy
Researchers encountering lower-than-expected efficacy with mipomersen sodium in their in vivo studies should consider the following potential causes and troubleshooting steps.
Question: My in vivo study with this compound is showing poor efficacy in reducing Apolipoprotein B (ApoB) and LDL-cholesterol (LDL-C). What are the potential reasons and how can I troubleshoot this?
Answer: Poor in vivo efficacy of this compound can stem from several factors, ranging from experimental design to biological considerations. Follow this step-by-step guide to identify and address the issue.
Step 1: Verify Drug Integrity and Formulation
-
Potential Issue: Degradation or improper formulation of the this compound compound.
-
Troubleshooting:
-
Confirm Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions to prevent degradation.
-
Assess Formulation: If you are preparing your own formulation, verify the protocol. Mipomersen is typically formulated in saline for subcutaneous injection.[1]
-
Quality Control: If possible, perform quality control on the oligonucleotide to check for integrity and purity.
-
Step 2: Review Dosing and Administration Protocol
-
Potential Issue: Suboptimal dosing, incorrect administration, or inappropriate dosing frequency.
-
Troubleshooting:
-
Dose Optimization: The approved clinical dose is 200 mg subcutaneously once weekly.[2][3] However, preclinical models may require different dosing. Conduct a dose-response study to determine the optimal dose for your specific animal model. Efficacy is dose-dependent.[4][5]
-
Administration Technique: Mipomersen is administered via subcutaneous injection.[2] Ensure proper injection technique to maximize bioavailability. Rotate injection sites to minimize local reactions.[6]
-
Dosing Frequency: The long half-life of mipomersen (1-2 months) supports weekly dosing.[7][8] However, for your specific model, a different frequency might be necessary to achieve steady-state concentrations, which can take approximately 4-6 months of once-weekly dosing.[9]
-
Step 3: Evaluate Animal Model and Biological Factors
-
Potential Issue: The chosen animal model may not be appropriate, or there may be patient-specific biological factors influencing the response.
-
Troubleshooting:
-
Model Selection: Mipomersen's efficacy has been demonstrated in various models, including transgenic mice.[4] Ensure your model expresses human ApoB-100 if that is your target.
-
Genetic Variability: In clinical settings, mipomersen is indicated for patients with homozygous familial hypercholesterolemia (HoFH).[2][7][10] The genetic background of your animal model or the specific mutations in the LDL receptor pathway can significantly impact efficacy.
-
Baseline Lipid Levels: The magnitude of LDL-C reduction can be influenced by baseline levels. Ensure that your model has sufficiently high baseline ApoB and LDL-C levels to observe a significant reduction.
-
Step 4: Investigate Potential Off-Target Effects and Toxicity
-
Potential Issue: Off-target effects or toxicity could be impacting the overall health of the animal and confounding the efficacy results.
-
Troubleshooting:
-
Monitor for Toxicity: Mipomersen has a black box warning for hepatotoxicity.[7][11] Monitor liver enzymes (ALT, AST) and assess for hepatic steatosis.[1][12] Elevated liver enzymes may necessitate a dose reduction or discontinuation of the study.[3][13]
-
Injection Site Reactions: Local injection site reactions (e.g., erythema, pain) are common.[12] While generally mild, severe reactions could impact drug absorption.
-
Flu-like Symptoms: Flu-like symptoms have been reported in patients. Monitor animals for signs of distress or behavioral changes that could indicate systemic inflammatory responses.
-
Off-Target Hybridization: Perform bioinformatics analysis to identify potential off-target binding sites for the mipomersen sequence. Consider testing a control oligonucleotide with a scrambled or mismatched sequence to determine if the observed effects are sequence-specific.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Mipomersen is a second-generation antisense oligonucleotide. It is a synthetic strand of nucleic acids designed to bind specifically to the messenger RNA (mRNA) that codes for apolipoprotein B-100 (ApoB-100).[8][11] This binding creates an RNA-DNA hybrid, which is then degraded by an enzyme called RNase H.[11] The degradation of the mRNA prevents the translation and synthesis of the ApoB-100 protein.[8] Since ApoB-100 is a primary component of LDL and VLDL particles, inhibiting its synthesis leads to lower levels of LDL-C, ApoB, total cholesterol, and non-HDL-C.[2][7]
Q2: What are the expected efficacy outcomes with this compound in clinical trials?
A2: Clinical trials have demonstrated that mipomersen, at a dose of 200 mg weekly, significantly reduces levels of atherogenic lipoproteins. The percentage reduction can vary depending on the patient population. For instance, in patients with homozygous familial hypercholesterolemia, LDL-C reductions are approximately 25%.[15] In patients with severe hypercholesterolemia, LDL-C reductions of around 36% have been observed.[12] Some studies in statin-intolerant patients have shown LDL-C reductions of up to 47%.[16]
Q3: Are there any known drug interactions with this compound?
A3: Mipomersen is metabolized by endonucleases and exonucleases and does not interact with the cytochrome P450 (CYP) enzyme system.[17] Therefore, it has a low potential for pharmacokinetic drug-drug interactions with medications that are metabolized by CYP enzymes.[17] Studies have shown no clinically relevant pharmacokinetic interactions with simvastatin (B1681759) or ezetimibe.[15][17] However, caution is advised when co-administering with other drugs that have the potential to increase hepatic enzymes.[13]
Q4: How should I monitor for hepatotoxicity during my in vivo study?
A4: Given the risk of hepatotoxicity, regular monitoring is crucial. Before initiating treatment, establish baseline levels of liver transaminases (ALT, AST), alkaline phosphatase, and total bilirubin.[3][13] After starting mipomersen, monitor these liver function tests regularly. If transaminases rise to 3 times the upper limit of normal (ULN) or more, it is recommended to confirm the elevation with a repeat measurement and consider pausing the administration of mipomersen.[3][13]
Data from Clinical Trials
The following tables summarize the efficacy of this compound across different patient populations from various clinical trials.
Table 1: Efficacy of Mipomersen in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Mipomersen Group (Mean % Change) | Placebo Group (Mean % Change) | P-value | Reference |
| LDL-C | -24.7% | -3.3% | 0.0003 | [17] |
| ApoB | -26.8% | -3.1% | <0.001 | |
| Total Cholesterol | -21.2% | -2.9% | 0.0004 | |
| Non-HDL-C | -24.5% | -3.0% | 0.0003 | |
| Lipoprotein(a) | -31.1% | -18.8% | 0.04 |
Table 2: Efficacy of Mipomersen in Patients with Severe Hypercholesterolemia
| Parameter | Mipomersen Group (Mean % Change) | Placebo Group (Mean % Change) | P-value | Reference |
| LDL-C | -35.9% | +12.5% | <0.001 | [17] |
| ApoB | -32.9% | +8.9% | <0.001 | |
| Total Cholesterol | -25.7% | +8.1% | <0.001 | |
| Non-HDL-C | -33.1% | +9.7% | <0.001 |
Table 3: Efficacy of Mipomersen in Statin-Intolerant Patients
| Parameter | Mipomersen Group (Mean % Change) | Placebo Group (Mean % Change) | P-value | Reference |
| LDL-C | -47% | Not Reported | <0.001 | [16] |
| ApoB | -46% | Not Reported | <0.001 | [16] |
| Total Cholesterol | -34% | Not Reported | <0.001 | [16] |
| Lipoprotein(a) | -25% | Not Reported | <0.001 | [16] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Mipomersen Efficacy in a Rodent Model
-
Animal Model Selection: Choose an appropriate rodent model. For targeting human ApoB, a transgenic mouse model expressing human ApoB-100 is recommended.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Measurements: Collect baseline blood samples to determine initial levels of LDL-C, ApoB, total cholesterol, and liver enzymes (ALT, AST).
-
Randomization: Randomize animals into treatment and control groups (e.g., mipomersen and saline placebo).
-
Dosing: Administer this compound or placebo via subcutaneous injection. A common starting dose is based on literature, but a dose-response study is recommended. The standard clinical dose is 200 mg/week, which can be scaled down for rodents based on body surface area.
-
Monitoring:
-
Monitor animal health daily (weight, behavior).
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to assess lipid levels and liver function.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and liver tissue.
-
Analyze serum for lipid profiles and liver enzymes.
-
Perform histological analysis of the liver to assess for hepatic steatosis.
-
Measure mipomersen concentration in liver tissue to confirm drug delivery.
-
Visualizations
Diagram 1: Mipomersen Mechanism of Action
Caption: Mechanism of action of mipomersen in inhibiting ApoB-100 protein synthesis.
Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of mipomersen.
References
- 1. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Mipomersen Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. This compound: a new option for the treatment of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacological properties of mipomersen (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mipomersen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound (Kynamro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynamro (mipomersen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mipomersen and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mipomersen sodium concentration to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mipomersen (B10770913) sodium. The focus is on optimizing experimental concentrations to achieve on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mipomersen sodium?
Mipomersen is a synthetic antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2][3][4] It is a single-stranded DNA molecule approximately 20 base pairs long that is complementary to the messenger RNA (mRNA) sequence that codes for ApoB-100.[5] Upon binding to the target mRNA in the liver, mipomersen creates an RNA-DNA hybrid.[1][2] This hybrid is recognized and degraded by the enzyme RNase H, which prevents the translation of the ApoB-100 protein.[1][2][3][4] The ultimate result is a decrease in the production of atherogenic lipoproteins, including low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL).[2][5]
Q2: What are the principal off-target effects associated with mipomersen and other antisense oligonucleotides (ASOs)?
The most commonly reported off-target effects for mipomersen in clinical and preclinical studies are:
-
Hepatotoxicity: This is the most significant concern and includes elevations in liver transaminases (ALT, AST) and accumulation of liver fat (hepatic steatosis).[1][5][6][7] Due to this risk, mipomersen has a black box warning from the FDA.[1][2]
-
Injection Site Reactions (ISRs): These are common and typically manifest as mild-to-moderate erythema (redness) at the injection site.[5][8][9]
-
Flu-like Symptoms: Systemic effects such as fever, chills, and myalgia can occur, often within 24 hours of administration.[5][6]
-
Hybridization-Dependent Off-Target Effects: ASOs can inadvertently bind to unintended mRNA sequences that have partial complementarity.[10][11][12] This can lead to the RNase H-mediated degradation of unintended transcripts, causing unforeseen biological effects.
Q3: How can I establish an optimal therapeutic window for mipomersen in my experimental model?
Establishing a therapeutic window requires a careful dose-response study that measures both on-target efficacy and off-target toxicity.
-
On-Target Efficacy: Measure the dose-dependent reduction of ApoB mRNA (via qPCR) or ApoB protein levels (via ELISA or Western Blot) in your model system (e.g., HepG2 cells or mouse liver).
-
Off-Target Toxicity: Concurrently, assess key toxicity markers across the same concentration range.
-
In Vitro: Use assays for cytotoxicity (e.g., MTT, LDH release) and stress pathway activation.
-
In Vivo: Monitor animal health, measure serum levels of liver enzymes (ALT, AST), and perform histopathological analysis of liver tissue to check for steatosis.[13]
-
The optimal concentration will be the lowest dose that produces a significant on-target effect with minimal or acceptable levels of toxicity markers.
Troubleshooting Guide
Problem 1: High levels of hepatotoxicity (e.g., elevated ALT/AST) are observed in our animal model, even at doses that show suboptimal ApoB reduction.
| Possible Cause | Recommended Solution |
| Hybridization-Dependent Off-Targeting | The mipomersen sequence may have partial complementarity to other essential hepatic mRNAs. Action: Perform a BLAST search of the mipomersen sequence against the relevant species' transcriptome to identify potential off-target transcripts. Consider designing control oligonucleotides with mismatches to test this hypothesis.[10][11] |
| Exaggerated Pharmacology | While unlikely to be the primary cause of toxicity below efficacious doses, excessive reduction of ApoB could have unforeseen consequences. Action: Correlate the kinetics of ApoB reduction with the onset of liver enzyme elevation. |
| Sequence-Independent Toxicity | The chemical modifications of the ASO backbone can sometimes induce stress or inflammatory pathways independent of hybridization. Action: Include a scrambled or non-targeting control ASO with the same chemical modifications and length to determine if the toxicity is sequence-specific. |
| Dosing Regimen | A high single dose may cause acute toxicity. Action: Investigate alternative dosing schedules, such as lower doses administered more frequently (e.g., 70 mg three times a week instead of 200 mg once a week), which has been shown to improve tolerability while maintaining similar exposure.[5][14] |
Problem 2: Significant injection site reactions or systemic inflammation (flu-like symptoms) are confounding the experimental results.
| Possible Cause | Recommended Solution |
| Immune Stimulation | The phosphorothioate (B77711) backbone of ASOs can be recognized by the innate immune system (e.g., Toll-like receptors), leading to an inflammatory response. Action: Lowering the dose per injection is the most effective strategy.[14] Ensure the formulation is sterile and endotoxin-free. Measure inflammatory markers like C-reactive protein (CRP) or specific cytokines to quantify the response. |
| Formulation Issues | The vehicle or excipients used for injection may be contributing to local irritation. Action: Review the formulation buffer. Use a simple, sterile saline solution (0.9% sodium chloride) if not already doing so.[7] |
| High Local Concentration | A concentrated bolus at the injection site can trigger a strong local reaction. Action: Consider increasing the injection volume (while keeping the dose constant) to disperse the ASO over a larger subcutaneous area. |
Quantitative Data Summary
The following table summarizes dose-dependent effects of mipomersen as observed in various studies. This data can serve as a reference for designing experiments.
Table 1: Summary of Mipomersen Dose-Response Effects
| Study Population | Mipomersen Dose | Change in LDL-C (from baseline) | Incidence of ALT >3x ULN* | Incidence of Injection Site Reactions |
| Hypercholesterolemic (on statins)[8] | 100 mg/week (5 weeks) | -21% to -52% | 17% (across all doses) | 90% |
| Hypercholesterolemic (on statins)[8] | 200 mg/week (13 weeks) | Efficacy increased vs. 5 weeks | 50% | Not specified |
| Heterozygous FH (HeFH)[15] | 200 mg/week (26 weeks) | -28% | 6% | Common |
| Homozygous FH (HoFH)[9] | 200 mg/week (26 weeks) | -25% | Not specified | Common |
| Heterozygous FH (HeFH)[5] | 200 mg/week | Not the primary endpoint | 9.6% (hepatic steatosis) | 42.3% (flu-like symptoms) |
| Heterozygous FH (HeFH)[5] | 70 mg/thrice weekly | Similar efficacy to 200mg/wk | 8.8% (hepatic steatosis) | 25.5% (flu-like symptoms) |
*Upper Limit of Normal
Experimental Protocols
Protocol 1: In Vitro Assessment of Mipomersen Efficacy and Cytotoxicity
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media until they reach 70-80% confluency in 12-well plates.
-
Transfection:
-
Prepare mipomersen solutions at a range of concentrations (e.g., 1, 10, 50, 100, 200 nM). Include a non-targeting (scrambled) oligonucleotide control.
-
Use a suitable lipid-based transfection reagent according to the manufacturer's protocol to deliver the oligonucleotides into the cells.
-
-
Incubation: Incubate cells for 24-48 hours post-transfection.
-
Efficacy Assessment (qPCR):
-
Harvest cells and isolate total RNA using a standard kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with primers specific for ApoB and a stable housekeeping gene (e.g., GAPDH) to determine the relative reduction in ApoB mRNA expression.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant from each well.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release, an indicator of cell membrane damage.
-
Include positive (lysis buffer) and negative (untreated cells) controls.
-
-
Data Analysis: Plot the percentage of ApoB mRNA reduction and the percentage of cytotoxicity against mipomersen concentration to identify the therapeutic window.
Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Use a relevant mouse model (e.g., C57BL/6 or a hypercholesterolemic model). Acclimate animals and divide them into dose groups (e.g., placebo, low-dose, mid-dose, high-dose mipomersen).
-
Dosing: Administer mipomersen via subcutaneous injection at the desired frequency and duration (e.g., once weekly for 4 weeks).
-
Monitoring: Monitor animals for clinical signs of toxicity, including weight loss, behavioral changes, and injection site reactions.
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and specified time points.
-
Process blood to obtain serum.
-
Use a clinical chemistry analyzer to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize animals and perform a necropsy.
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section it, and perform Hematoxylin and Eosin (H&E) staining.
-
A qualified pathologist should examine the slides for signs of hepatotoxicity, such as steatosis, inflammation, and necrosis.
-
-
Data Analysis: Compare mean ALT/AST levels and histopathology scores across dose groups to determine the dose-dependent onset of hepatotoxicity.
Visualizations
References
- 1. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mipomersen - Wikipedia [en.wikipedia.org]
- 4. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipomersen in Homozygous Familial Hypercholesterolemia [medscape.com]
- 7. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
- 8. Efficacy and safety of mipomersen, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. [PDF] Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 15. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
Strategies to reduce injection site reactions of mipomersen sodium in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mipomersen (B10770913) sodium in animal studies. The focus is on understanding and mitigating injection site reactions (ISRs), a common occurrence with this antisense oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with mipomersen sodium in animal studies?
A1: Injection site reactions are inflammatory responses at the site of subcutaneous administration. For mipomersen and other antisense oligonucleotides (ASOs), these are a very common, class-related phenomenon[1][2]. In preclinical toxicology studies involving mice and monkeys, dose-related local injection site reactions were consistently observed with mipomersen[3]. While specific incidence rates from these preclinical studies are not detailed in the provided documents, clinical trials in humans report ISRs in 75% to 100% of patients[1][2]. These reactions are typically characterized by transient, mild to moderate erythema (redness) that occurs within 24 hours of injection[1].
Q2: What is the underlying mechanism of mipomersen-induced ISRs?
A2: The exact mechanism is not fully understood, but it is considered to be an immune-mediated response[1][4]. Antisense oligonucleotides can activate the immune system, potentially through pathways involving complement activation[4]. The inflammatory effects of mipomersen, including ISRs and flu-like symptoms, are thought to be related to its pro-inflammatory potential[4]. The methylation of cytosine bases in the mipomersen sequence is a modification intended to reduce this immunostimulatory potential[5].
Q3: Are there any known strategies to reduce ISRs associated with mipomersen in animal studies?
Troubleshooting Guide: Managing Injection Site Reactions
Issue: High Incidence and Severity of Injection Site Reactions Observed in an Animal Cohort
Potential Cause: The dose and frequency of mipomersen administration are significant factors influencing the occurrence and severity of ISRs. Higher doses are associated with increased rates and more severe reactions[4].
Troubleshooting Strategy 1: Implement an Altered Dosing Regimen
A clinical study in healthy human volunteers demonstrated that administering lower, more frequent doses of mipomersen resulted in a stepwise reduction in the incidence, size, and duration of injection site erythema while maintaining comparable total drug exposure[6]. This suggests that avoiding high peak concentrations at the injection site can improve local tolerability.
Experimental Protocol: Evaluation of Altered Dosing Regimens in Rodents
-
Objective: To determine if a fractionated dosing schedule of mipomersen reduces the severity of ISRs in a rodent model (e.g., rats or mice) compared to a single weekly equivalent dose.
-
Animal Model: Species and strain previously used in mipomersen toxicology studies (e.g., CD-1 mice).
-
Groups:
-
Group 1 (Control): Vehicle (e.g., phosphate-buffered saline) administered once weekly.
-
Group 2 (Standard Regimen): Mipomersen at the total weekly target dose (e.g., 50 mg/kg) administered as a single subcutaneous injection.
-
Group 3 (Fractionated Regimen): Mipomersen at a fraction of the total weekly dose (e.g., ~7.14 mg/kg) administered daily via subcutaneous injection.
-
-
Procedure:
-
Acclimatize animals for a minimum of 7 days.
-
On the day of dosing, gently restrain the animal and administer the designated substance subcutaneously in a consistent location (e.g., dorsal scapular region). Rotate injection sites if possible for multiple administrations.
-
Observe animals for clinical signs of ISRs (erythema, edema, eschar formation) at 1, 6, 24, and 48 hours post-injection.
-
Score the severity of ISRs using a standardized dermal scoring system (e.g., a modified Draize scale).
-
At the end of the study period, collect skin tissue at the injection site for histopathological evaluation of inflammation.
-
-
Data Analysis: Compare the incidence and mean severity scores of ISRs between the standard and fractionated regimen groups. Analyze histopathology for differences in inflammatory cell infiltrate and tissue damage.
Quantitative Data from Human Dosing Study
The following table summarizes the findings from a Phase 1 study in healthy volunteers, which can inform the design of similar animal experiments.
| Dosing Regimen | Incidence of Erythema per Injection (Median) | Size of Erythema (Median, cm) | Duration of Erythema (Median, days) |
| 200 mg once weekly | 1.0 | 5.0 | 4.0 |
| 70 mg three times weekly | 0.7 | 3.0 | 3.0 |
| 30 mg once daily | 0.4 | 1.5 | 2.0 |
Data adapted from a study in healthy human volunteers.
Troubleshooting Strategy 2: Explore Formulation and Delivery Modifications (Investigational)
While not specifically documented for mipomersen in animal studies, altering the delivery of oligonucleotides is a potential strategy to mitigate ISRs[4].
-
Liposomal or Nanoparticle Formulations: Encapsulating mipomersen in liposomes or nanoparticles could alter its local distribution and interaction with immune cells at the injection site, potentially reducing the inflammatory response[4].
-
Co-administration with Excipients: Investigating the co-administration of excipient oligonucleotides could potentially saturate non-productive uptake pathways, though this has been primarily studied for enhancing efficacy rather than reducing ISRs[7].
Troubleshooting Strategy 3: Consider Co-administration of Anti-inflammatory Agents (with caution)
The co-administration of anti-inflammatory agents might seem like a logical approach. However, it has been reported that neither systemic nor locally applied corticosteroid treatment appears to prevent the development of ISRs for oligonucleotides[4]. Therefore, this approach may not be effective.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Evaluating Dosing Regimens
References
- 1. biorxiv.org [biorxiv.org]
- 2. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Administration of an Excipient Oligonucleotide Helps Delineate Pathways of Productive and Nonproductive Uptake of Phosphorothioate Antisense Oligonucleotides in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to mipomersen sodium in specific cell lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using mipomersen (B10770913) sodium in cell lines, with a focus on identifying and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mipomersen?
Mipomersen is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] It is a 20-base synthetic sequence of nucleotides that is complementary to the messenger RNA (mRNA) of human ApoB-100.[1][2] Upon entering a cell, mipomersen binds to its target ApoB-100 mRNA. This creates an RNA-DNA hybrid duplex, which serves as a substrate for RNase H, a naturally occurring cellular enzyme.[3][4] RNase H cleaves the mRNA strand of the duplex, leading to its degradation and preventing it from being translated into the ApoB-100 protein.[4] The ultimate result is a decrease in the production and secretion of ApoB-100 and associated lipoproteins like LDL-C.[1][3]
Figure 1. Mechanism of Action for Mipomersen.
Q2: My mipomersen treatment is showing reduced efficacy. What are the potential causes of resistance?
Observed resistance to mipomersen in a cell line can stem from several factors affecting drug delivery, target engagement, or cellular response. A systematic approach is necessary to pinpoint the cause. The primary potential mechanisms are:
-
Reduced Cellular Uptake: The cell line may have a low intrinsic rate of oligonucleotide uptake. ASOs typically enter cells via endocytosis, and variations in the expression of surface proteins involved in this process can lead to inefficient internalization.[5][6]
-
Inefficient Endosomal Escape: This is a critical barrier for ASO efficacy. After being enclosed in endosomes, the ASO must escape into the cytoplasm or nucleus to reach its target mRNA. It is estimated that only a small fraction of internalized ASOs successfully escape, with the rest being trafficked to lysosomes for degradation.[7] Cell lines with highly efficient endo-lysosomal trafficking may exhibit stronger resistance.
-
Increased ASO Efflux/Recycling: Some cells can actively recycle ASOs back into the extracellular space via extracellular vesicles (EVs).[8] Cell lines with a high rate of EV recycling may clear the ASO before it can effectively engage its target, thus reducing its potency.[8]
-
Low RNase H Activity: Mipomersen's primary mechanism relies on RNase H1. If a cell line has intrinsically low levels or reduced activity of RNase H1, the degradation of the target mRNA will be inefficient, even if the ASO binds successfully. RNase H1 levels can be a rate-limiting factor in ASO activity.[5]
-
Target mRNA Inaccessibility: The specific binding site for mipomersen on the ApoB-100 mRNA might be blocked by RNA-binding proteins or folded into a complex secondary structure, preventing the ASO from hybridizing with its target.[9][10]
-
Compensatory Gene Expression: A recently described tolerance mechanism involves a cellular feedback loop. As RNase H1 cleaves the target mRNA, the cell may respond by increasing the transcription rate of the ApoB gene, abrogating the net effect of the ASO treatment.[5]
References
- 1. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 2. ncardia.com [ncardia.com]
- 3. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 4. Development of an RNase H2 Activity Assay for Clinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense oligonucleotide activity in tumour cells is influenced by intracellular LBPA distribution and extracellular vesicle recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of subcutaneously injected mipomersen sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with subcutaneously injected mipomersen (B10770913) sodium, focusing on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the established subcutaneous bioavailability of mipomersen sodium in its standard formulation?
A1: The plasma bioavailability of mipomersen following subcutaneous administration ranges from 54% to 78%[1]. After a single subcutaneous injection, peak plasma concentrations are typically reached within 3 to 4 hours[2].
Q2: What is the composition of the approved this compound formulation?
A2: The approved formulation of KYNAMRO® (this compound) is a sterile, preservative-free aqueous solution for subcutaneous injection. It is supplied in single-use vials or pre-filled syringes containing 200 mg of this compound in 1 mL of water for injection. The pH is adjusted to 7.5-8.5 using hydrochloric acid and/or sodium hydroxide[3].
Q3: How does this compound exert its therapeutic effect?
A3: Mipomersen is a second-generation antisense oligonucleotide (ASO) that inhibits the synthesis of apolipoprotein B-100 (ApoB-100)[4]. It binds to the messenger RNA (mRNA) of ApoB-100 in the liver, creating an RNA-DNA hybrid that is degraded by the enzyme RNase H. This prevents the translation of ApoB-100 protein, a key component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), ultimately reducing their levels in the circulation[2][5].
Q4: What are the primary challenges in achieving optimal subcutaneous bioavailability for antisense oligonucleotides like mipomersen?
A4: The primary challenges for subcutaneously delivered ASOs include potential degradation by extracellular nucleases, inefficient transport from the injection site to the systemic circulation, and limited uptake by target cells[6][7]. Additionally, local injection site reactions are a common adverse event with ASO therapies, which can impact patient compliance and potentially affect absorption[8][9][10].
Q5: What general strategies can be explored to enhance the subcutaneous bioavailability of antisense oligonucleotides?
A5: Several strategies are being investigated to improve the delivery and bioavailability of ASOs. These include:
-
Chemical Modifications: Second-generation ASOs like mipomersen already incorporate modifications such as phosphorothioate (B77711) linkages and 2'-O-methoxyethyl (2'-MOE) sugar modifications to increase resistance to nuclease degradation[2][11].
-
Conjugation to Targeting Ligands: Attaching molecules that bind to specific receptors on target cells can enhance uptake. For liver-targeted ASOs, N-Acetylgalactosamine (GalNAc) conjugates have shown significant promise[12]. Other ligands like cholesterol have also been explored to improve distribution[13][14].
-
Delivery Systems: Encapsulating ASOs in delivery vehicles like liposomes or polymeric nanoparticles can protect them from degradation, improve their pharmacokinetic profile, and facilitate cellular uptake[6][11][13].
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or Inconsistent Bioavailability in Preclinical Models | Formulation Issues: - Aggregation of mipomersen in the formulation.- Incorrect pH or osmolarity affecting stability and absorption.Experimental Technique: - Inconsistent injection volume or depth.- Variability in the injection site location.Biological Factors: - High nuclease activity at the injection site.- Poor lymphatic or vascular uptake from the subcutaneous space. | Formulation Optimization: - Ensure the formulation is a clear, homogenous solution. Consider excipients that may reduce aggregation, though the approved formulation is simple[3].- Verify the pH of the formulation is within the recommended range of 7.5-8.5[3].Refine Experimental Protocol: - Use calibrated equipment for precise volume administration.- Standardize the injection technique, including needle gauge and insertion depth.- Rotate injection sites (e.g., abdomen, thigh, upper arm) as is done in clinical practice, but maintain consistency within experimental groups[15].Investigate Biological Mechanisms: - Evaluate the stability of mipomersen in ex vivo skin models.- Co-administer with permeation enhancers (e.g., hyaluronidase) in exploratory studies to assess their impact on absorption. |
| High Incidence or Severity of Injection Site Reactions (ISRs) | Immune Response: - ASOs can trigger local inflammatory responses.Formulation Components: - Although the mipomersen formulation is simple, impurities or contaminants could exacerbate reactions.Dosing Regimen: - Higher doses and more frequent injections are associated with increased ISRs[9][15]. | Manage and Mitigate Reactions: - In clinical settings, ISRs (e.g., erythema, pain, pruritus) are common and generally mild to moderate[10].- For preclinical studies, document and grade ISRs systematically.Optimize Dosing: - Explore alternative dosing schedules. Studies have shown that less frequent, higher doses or more frequent, lower doses can alter the tolerability profile while maintaining similar total exposure[15].Formulation Purity: - Ensure the purity of the this compound and the sterility of the formulation. |
| Unexpected Pharmacokinetic Profile (e.g., delayed Tmax, multiple peaks) | Drug Depot Effect: - Formation of a depot at the injection site from which the drug is slowly released.Complex Absorption Mechanisms: - Absorption may occur through both blood capillaries and lymphatic vessels, leading to complex kinetics.Analytical Method Issues: - Interference in the assay used to quantify mipomersen in plasma. | Characterize the Injection Site: - Use imaging techniques in animal models to visualize the distribution of the drug post-injection.Refine Pharmacokinetic Modeling: - Employ multi-compartment pharmacokinetic models to better describe the absorption and distribution phases.Validate Analytical Methods: - Ensure the analytical method (e.g., ELISA, LC-MS/MS) is validated for specificity, sensitivity, accuracy, and precision in the relevant biological matrix. |
Data Summary
Table 1: Pharmacokinetic Parameters of Mipomersen After Single Subcutaneous and Intravenous Doses
| Parameter | 50 mg SC | 100 mg SC | 200 mg SC | 400 mg SC | 200 mg IV |
| Cmax (µg/mL) | 1.0 | 1.6 | 2.7 | N/A | 21.5 |
| Tmax (hours) | 3-4 | 3-4 | 3-4 | N/A | N/A |
| AUC (µg·h/mL) | Similar between SC and IV routes | Similar between SC and IV routes | Similar between SC and IV routes | N/A | Similar to 200mg SC |
| Absolute Bioavailability | 54-78% | 54-78% | 54-78% | N/A | 100% |
| Elimination Half-life (days) | ~23-31 | ~23-31 | ~23-31 | N/A | ~30 |
| Data compiled from[16]. Note: 400 mg SC data for all parameters was not available in the cited source. |
Table 2: Impact of Different Dosing Regimens on Mipomersen Exposure
| Dosing Regimen | Total Weekly Dose | Outcome |
| 30 mg once daily | 210 mg | Comparable post-distribution plasma concentrations to 200 mg once weekly, suggesting similar tissue exposure. |
| 70 mg three times weekly | 210 mg | Comparable post-distribution plasma concentrations to 200 mg once weekly, suggesting similar tissue exposure. |
| 200 mg once weekly | 200 mg | Reference regimen. |
| Data from a study in healthy volunteers[15]. |
Experimental Protocols
Protocol: Assessment of Subcutaneous Bioavailability of a Novel Mipomersen Formulation in a Rodent Model
-
Objective: To determine and compare the absolute bioavailability of a novel mipomersen formulation to the standard formulation.
-
Study Animals: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Standard Mipomersen Formulation (20 mg/kg, Intravenous)
-
Group 2: Standard Mipomersen Formulation (20 mg/kg, Subcutaneous)
-
Group 3: Novel Mipomersen Formulation (20 mg/kg, Subcutaneous)
-
-
Procedure:
-
Dosing: Administer the assigned formulation and route. For subcutaneous injections, administer into the dorsal thoracic region.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via a cannulated vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify mipomersen concentrations in plasma using a validated hybridization-based ELISA or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate absolute bioavailability (F) for the subcutaneous groups using the formula: F (%) = (AUC_sc / AUC_iv) * (Dose_iv / Dose_sc) * 100.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mipomersen - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. mipomersen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 11. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 12. Targeted Delivery of Oligonucleotides: Tissue-specific Challenges and Novel Conjugation [informaconnect.com]
- 13. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Changes in mipomersen dosing regimen provide similar exposure with improved tolerability in randomized placebo-controlled study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Experimental Use of Antisense Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the experimental use of antisense oligonucleotides (ASOs). It is intended for researchers, scientists, and drug development professionals to help ensure the generation of robust and reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of experimental failure with ASOs?
The success of ASO experiments hinges on several factors. Common pitfalls include poor ASO design leading to low efficacy, off-target effects, issues with ASO delivery into the target cells or tissues, degradation of the ASO, and cellular toxicity.[1][2] Inadequate experimental design, especially the lack of proper controls, can also lead to misleading data and difficulty in interpretation.[1][3]
Q2: How do I choose the right control oligonucleotides for my experiment?
Using appropriate controls is critical for validating that the observed biological effect is due to the specific antisense mechanism.[1][3] It is recommended to use at least two types of control oligonucleotides:
-
Scrambled Control: An oligonucleotide with the same length and base composition as the active ASO but in a randomized sequence. This control helps to identify non-sequence-specific effects.[3][4]
-
Mismatch Control: An oligonucleotide with a sequence similar to the active ASO but containing three to four nucleotide mismatches to the target RNA. This helps to demonstrate the sequence specificity of the ASO's effect.[3]
Using untreated cells or cells treated only with the delivery vehicle are insufficient controls for ASO experiments.[3]
Q3: What are off-target effects and how can I minimize them?
Off-target effects occur when an ASO binds to and modulates the expression of unintended RNAs.[5][6] These can be hybridization-dependent, where the ASO binds to RNAs with partial sequence complementarity, or hybridization-independent, arising from interactions with cellular proteins.[7][8]
To minimize off-target effects:
-
Perform thorough bioinformatics analysis to identify potential off-target binding sites.[9]
-
Test at least two different ASOs targeting different regions of the same target RNA. If both produce the same phenotype, it is more likely an on-target effect.[3]
-
Conduct dose-response experiments to use the lowest effective concentration of the ASO.[3]
-
Perform global gene expression analysis (e.g., RNA-seq) to identify unintended changes in the transcriptome.[5][10]
Q4: How can I improve the delivery of my ASOs to target cells?
Efficient delivery of ASOs to their target cells is a major challenge.[2][11] Strategies to enhance delivery include:
-
Using transfection reagents or lipid-based nanoparticles to facilitate cellular uptake.[11][12][13]
-
Employing chemical modifications to the ASO backbone or sugar moieties to improve stability and cellular uptake.[14][15]
-
Conjugating the ASO to ligands that bind to cell-surface receptors for targeted delivery.[11]
-
For in vivo studies, considering different routes of administration and formulation strategies.
Q5: What are the common signs of ASO-induced toxicity?
ASO-induced toxicity can manifest in various ways, including:
-
Reduced cell viability and proliferation in culture.
-
Activation of inflammatory pathways and immune responses.[7]
-
Hepatotoxicity (liver toxicity) and nephrotoxicity (kidney toxicity), which are commonly observed in animal studies.[7][16]
-
Microscopic evidence of cellular degeneration or necrosis in tissues.[7]
It is crucial to assess toxicity in parallel with efficacy to establish a therapeutic window.[3]
II. Troubleshooting Guides
Guide 1: Low ASO Efficacy (Poor Target Knockdown)
| Potential Cause | Troubleshooting Steps |
| Poor ASO Design | - Ensure the ASO targets an accessible region of the RNA.[17]- Design and test multiple ASOs targeting different sites on the same RNA.[3]- Use ASO design software that considers RNA secondary structure and potential off-target effects. |
| Inefficient Delivery | - Optimize the concentration of the transfection reagent and ASO.- Test different delivery methods (e.g., different lipid nanoparticles, electroporation).[12]- Confirm cellular uptake using fluorescently labeled ASOs. |
| ASO Degradation | - Use chemically modified ASOs (e.g., phosphorothioate (B77711) backbone, 2'-O-methoxyethyl modifications) to increase nuclease resistance.[14][17][18][19]- Handle ASOs in nuclease-free conditions. |
| Incorrect Quantification | - Use a reliable method for quantifying target RNA levels, such as RT-qPCR, and measure protein levels by Western blot.[1]- Ensure primers/probes for qPCR are specific and efficient. |
Guide 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Lack of Proper Controls | - Always include scrambled and mismatch controls in every experiment.[3][4]- Use a positive control ASO known to be effective in your system. |
| Cell Culture Variability | - Maintain consistent cell passage numbers and confluency.- Regularly test for mycoplasma contamination. |
| Experimental Technique | - Ensure consistent and accurate pipetting.- Standardize incubation times and other experimental parameters. |
| Data Analysis | - Perform dose-response analysis to determine IC50 or EC50 values for better comparison between experiments.[3][20]- Use appropriate statistical methods to analyze the data. |
Guide 3: Observed Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| High ASO Concentration | - Perform a dose-response curve to identify the lowest effective, non-toxic concentration.[3] |
| Hybridization-Independent Toxicity | - Test ASOs with different chemical modification patterns.- Certain sequence motifs (e.g., CpG motifs) can trigger immune responses.[1] Analyze ASO sequence for such motifs. |
| Off-Target Effects | - As described in the FAQ, perform bioinformatics analysis and test multiple ASOs.[5][9]- Down-regulation of an essential gene due to off-target binding can cause toxicity. |
| Delivery Reagent Toxicity | - Optimize the concentration of the delivery reagent.- Test different, less toxic delivery formulations. |
III. Experimental Protocols
Protocol 1: Assessment of ASO Efficacy using RT-qPCR
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection:
-
Dilute the ASO and the transfection reagent separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate to allow complex formation.
-
Add the ASO-transfection reagent complexes to the cells.
-
Include wells for untreated, transfection reagent-only, scrambled control, and mismatch control ASOs.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Ensure to include a DNase treatment step to remove genomic DNA contamination.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, primers specific for the target gene and a housekeeping gene (for normalization).
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the appropriate control.
Protocol 2: Evaluation of ASO-Induced Cytotoxicity
-
Experimental Setup: Follow the same cell seeding and ASO transfection protocol as for the efficacy assessment. It is crucial to run the cytotoxicity assay in parallel with the efficacy experiment using the same ASO concentrations.[3]
-
Cytotoxicity Assay:
-
At the end of the incubation period, add a viability reagent (e.g., MTT, resazurin, or a commercially available kit that measures ATP levels) to the cell culture medium.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the untreated control to determine the percentage of viable cells for each ASO concentration. Plot the cell viability data alongside the target knockdown data to determine the therapeutic window.
IV. Visual Guides
Caption: A general workflow for antisense oligonucleotide experiments.
Caption: Mechanism of ASO action and potential for off-target effects.
Caption: A decision tree for troubleshooting common ASO experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 7. Oligonucleotide Drug Toxicity Assessment Service - Creative Biolabs [creative-biolabs.com]
- 8. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 13. Improvement of antisense oligonucleotides delivery using high hydrostatic pressurized lipoplex | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 14. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. criver.com [criver.com]
- 17. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 18. "Overcoming degradation: A novel synthetic strategy for antisense oligo" by Annie Lin [commons.lib.jmu.edu]
- 19. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mipomersen Sodium Chronic Dosing Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosing schedules of mipomersen (B10770913) sodium for chronic studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for mipomersen sodium?
This compound is a synthetic antisense oligonucleotide.[1][2][3] It is designed to bind to the messenger RNA (mRNA) that codes for apolipoprotein B-100 (ApoB-100).[1][2][3] This binding creates a double-stranded RNA molecule, which is then degraded by the enzyme RNase H.[1][2][3] The degradation of the mRNA prevents the translation and synthesis of the ApoB-100 protein.[1][2][3] Since ApoB-100 is the primary structural component of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), its inhibition leads to decreased levels of LDL-C, ApoB, total cholesterol, and non-high-density lipoprotein cholesterol (non-HDL-C).[1][2][4][5]
Q2: What is the standard dosing schedule for mipomersen in clinical trials for homozygous familial hypercholesterolemia (HoFH)?
The standard and FDA-approved dosage for mipomersen is 200 mg administered as a once-weekly subcutaneous injection.[6][7][8] This dosing regimen has been used in several Phase 3 clinical trials for patients with HoFH as an adjunct to other lipid-lowering therapies.[4][6]
Q3: What are the most common adverse effects observed with mipomersen administration in chronic studies?
The most frequently reported adverse events in clinical trials are injection site reactions (ISRs) and flu-like symptoms.[6][7][8][9][10][11][12] Elevations in liver transaminases (ALT and AST) and hepatic steatosis (liver fat accumulation) are also significant concerns and are part of a black box warning for hepatotoxicity.[2][9][13][14]
Q4: How long does it take for mipomersen to reach steady-state concentrations in tissues?
Mipomersen has a long half-life of approximately 1 to 2 months.[1][3] Due to this long half-life, it takes about 4 to 6 months of once-weekly dosing to achieve steady-state tissue concentrations.[15] Maximal reduction in LDL-C is typically observed after approximately 6 months of therapy.[14]
Troubleshooting Guides
Managing Injection Site Reactions (ISRs)
Problem: Patients are experiencing significant pain, erythema (redness), pruritus (itching), and swelling at the injection site.[14][16] In some cases, recall reactions at previous injection sites are observed.[14]
Possible Causes:
-
Local Inflammatory Response: Subcutaneous administration of oligonucleotides can induce a local inflammatory response.[16]
-
Dose per Injection: Higher single doses may be associated with a higher incidence and severity of ISRs.[17][18]
Solutions:
-
Rotate Injection Sites: Consistently rotating injection sites on the abdomen, thigh, or upper arm can help minimize local irritation.
-
Proper Injection Technique: Ensure proper subcutaneous injection technique is used.
-
Symptomatic Relief: Application of cold compresses before or after injection may help reduce discomfort. Over-the-counter analgesics or topical antihistamines may be considered for pain and itching, following institutional guidelines.
-
Dose Fractionation: Explore alternative dosing regimens. Studies have investigated lowering the dose per injection while maintaining the total weekly dose (e.g., 70 mg three times a week instead of 200 mg once a week).[17][19][20] This has been shown to decrease the incidence of ISRs per injection.[18]
Managing Elevated Liver Transaminases and Hepatic Steatosis
Problem: Monitoring reveals persistent elevations in alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels, or imaging indicates an increase in hepatic fat content.[5][13][19]
Possible Causes:
-
Hepatotoxicity: Mipomersen has a boxed warning for hepatotoxicity, including elevations in liver enzymes and hepatic steatosis.[2][14] The mechanism is related to the drug's action in the liver.[21]
Solutions:
-
Baseline and Regular Monitoring: Before initiating mipomersen, establish baseline values for liver transaminases (ALT, AST), alkaline phosphatase, and total bilirubin (B190676).[6] Monitor these levels frequently, at least every 3 months for the first year of therapy.[14]
-
Dose Interruption or Reduction: If transaminase levels rise to ≥3x the upper limit of normal (ULN), consider withholding the dose and monitoring more frequently.[14] Dose reductions (e.g., to 150 mg or 100 mg weekly) may be implemented if elevations persist or for moderate to severe ISRs or flu-like symptoms, provided efficacy is maintained (e.g., ≥15% LDL-C reduction).[7]
-
Discontinuation Criteria: Discontinue mipomersen for persistent or clinically significant transaminase elevations, especially if accompanied by clinical symptoms of liver injury (e.g., nausea, vomiting, jaundice, dark urine) or increases in bilirubin >2x ULN.[14][22]
-
Alcohol Consumption: Advise participants to limit alcohol intake, as it can be a confounding factor for liver injury.[23]
-
Imaging: Consider baseline and follow-up magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS) to quantify hepatic fat in studies where this is a primary safety endpoint.[5][11]
Data from Clinical Trials
Table 1: Efficacy of Mipomersen 200 mg Weekly in Patients with Hypercholesterolemia
| Study Population | Duration | Mean Baseline LDL-C (mg/dL) | Mean Percent Change in LDL-C (Mipomersen) | Mean Percent Change in LDL-C (Placebo) | P-value |
| Homozygous Familial Hypercholesterolemia (HoFH)[6] | 26 weeks | ~433 (11.4 mmol/L) | -24.7% | -3.3% | 0.0003 |
| Severe Hypercholesterolemia[10] | 26 weeks | ~251 (6.5 mmol/L) | -36% | +12.5% | <0.001 |
| Heterozygous FH (HeFH) with CAD[11] | 26 weeks | Not specified | -28% | +5.2% | <0.001 |
| High-Risk Statin-Intolerant Patients[5] | 26 weeks | Not specified | -47% | Not specified | <0.001 |
| High-Risk Hypercholesterolemic Patients[8] | 26 weeks | 122.6 | -36.9% | -4.5% | <0.001 |
Table 2: Common Adverse Events with Mipomersen 200 mg Weekly (Phase 3 Data)
| Adverse Event | Mipomersen Incidence | Placebo Incidence |
| Injection Site Reactions[6][8] | 78% - 88.5% | 27% - 35% |
| Flu-like Symptoms[8] | 34% | 21% |
| Nausea[22] | Common | Less Common |
| Headache[22] | 12% | Not specified |
| ALT Increased (≥3x ULN)[13][14] | 9.6% - 12% | 0% - 0.8% |
| Hepatic Steatosis[13] | 7.3% | 1.6% |
Table 3: Comparison of Alternative Mipomersen Dosing Regimens (3-Week Study in Healthy Volunteers) [17][20]
| Dosing Regimen | Total Weekly Dose | Median Incidence of ISRs per Injection |
| 200 mg once weekly (QW) | 200 mg | Decreased by lowering the dose |
| 70 mg three times weekly (TIW) | 210 mg | Decreased by lowering the dose |
| 30 mg once daily (QD) | 210 mg | Decreased by lowering the dose |
Note: The study concluded that the median incidence of ISRs per injection was decreased by lowering the dose per injection.[18]
Experimental Protocols
Protocol: Monitoring Liver Function
-
Baseline Assessment: Prior to the first dose of mipomersen, collect blood samples to measure ALT, AST, alkaline phosphatase, and total bilirubin.
-
Routine Monitoring: Collect blood samples for the same liver function tests at regular intervals (e.g., monthly for the first 6 months, then quarterly) throughout the chronic study.
-
Action Thresholds:
-
If ALT or AST is ≥3x ULN but <5x ULN, repeat the test within one week. If confirmed, consider dose reduction or interruption.
-
If ALT or AST is ≥5x ULN, interrupt treatment and monitor liver function weekly until values return to within normal limits.
-
If transaminase elevations are accompanied by clinical symptoms of liver injury or bilirubin >2x ULN, permanently discontinue the drug.[14]
-
-
Hepatic Imaging (Optional): For studies focused on hepatotoxicity, perform baseline and periodic (e.g., annually) MRI or MRS to quantify changes in intrahepatic triglyceride content.[5]
Protocol: Assessment of Injection Site Reactions
-
Patient Training: Train participants to self-administer the subcutaneous injection and to recognize and report ISRs.
-
Standardized Reporting: Use a standardized scale to grade the severity of ISRs (e.g., erythema, pain, swelling, pruritus) at each study visit. Participants should also maintain a diary to record reactions between visits.
-
Site Rotation Log: Provide participants with a log to track injection sites to ensure proper rotation.
-
Recall Reaction Monitoring: Specifically question participants about the appearance of reactions at previous injection sites following a new injection.
Visualizations
Caption: Mechanism of action of mipomersen in inhibiting ApoB-100 synthesis.
Caption: Logical workflow for refining mipomersen dosing schedules in chronic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mipomersen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of mipomersen in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mipomersen, an apolipoprotein B synthesis inhibitor, reduces atherogenic lipoproteins in patients with severe hypercholesterolemia at high cardiovascular risk: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 12. Mipomersen: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.jwatch.org [blogs.jwatch.org]
- 14. Kynamro (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. researchgate.net [researchgate.net]
- 16. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. [PDF] Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 19. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. drugs.com [drugs.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
Assessing and mitigating potential hepatotoxicity of mipomersen sodium in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating the potential hepatotoxicity of mipomersen (B10770913) sodium in a research setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding mipomersen-induced hepatotoxicity.
Q1: What is the primary mechanism of mipomersen-induced hepatotoxicity?
Mipomersen is a second-generation antisense oligonucleotide that inhibits the synthesis of apolipoprotein B (apoB), a crucial component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2][3] By binding to the mRNA of apoB-100 in the liver, mipomersen leads to its degradation, thereby reducing the production and secretion of VLDL particles.[1][2] This disruption in the normal export of triglycerides from the liver results in their accumulation within hepatocytes, a condition known as hepatic steatosis or fatty liver.[4][5][6] This is considered a mechanism-based side effect of the drug.[4]
Q2: Is the hepatic steatosis induced by mipomersen the same as non-alcoholic steatohepatitis (NASH)?
Current evidence suggests that mipomersen-induced steatosis is primarily simple steatosis, characterized by the accumulation of fat in the liver without significant inflammation or fibrosis.[3][4][6] This distinguishes it from non-alcoholic steatohepatitis (NASH), which is a more severe condition involving inflammation and liver cell damage in addition to fat accumulation.[4] However, it is a critical area of ongoing research to understand the long-term effects.
Q3: What are the common biomarkers used to monitor mipomersen-induced hepatotoxicity?
The most common biomarkers are elevations in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] An increase in intra-hepatic triglyceride (IHTG) content, often measured by magnetic resonance imaging (MRI) or spectroscopy, is also a key indicator.[4] It is recommended to measure ALT, AST, alkaline phosphatase, and total bilirubin (B190676) before initiating treatment and to monitor ALT and AST levels regularly during experiments.[7]
Q4: What cellular stress pathways might be involved in mipomersen-induced hepatotoxicity?
While the primary mechanism is impaired VLDL secretion, the resulting lipid accumulation (lipotoxicity) can trigger secondary cellular stress responses, including:
-
Endoplasmic Reticulum (ER) Stress: The ER is a key site for protein and lipid synthesis. The accumulation of lipids can disrupt ER function, leading to the unfolded protein response (UPR).[8][9]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell can occur as mitochondria struggle to cope with the excess fatty acids.[1][4]
-
Mitochondrial Dysfunction: Excess intracellular fatty acids can lead to impaired mitochondrial function, affecting energy production and furthering oxidative stress.[10][11]
-
Inflammatory Signaling: Although significant inflammation is not a hallmark of mipomersen-induced steatosis, chronic lipid accumulation can activate inflammatory pathways.[5][12]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro and in vivo experiments with mipomersen.
| Observed Issue | Potential Cause | Suggested Solution |
| High variability in hepatocyte triglyceride accumulation in vitro. | Inconsistent cell seeding density, variations in mipomersen concentration, or differences in cell health. | Ensure uniform cell seeding. Prepare fresh dilutions of mipomersen for each experiment. Perform a cell viability assay to confirm cell health before and after treatment. |
| Unexpectedly high levels of ALT/AST in control animals. | Underlying health conditions in the animals, contamination of diet or water, or improper handling and stress. | Use healthy, age-matched animals from a reputable supplier. Ensure standardized housing and diet. Acclimatize animals to the experimental conditions before starting the study. |
| Difficulty in detecting a significant increase in hepatic steatosis at low mipomersen doses. | The dose may be below the threshold for inducing significant lipid accumulation within the experimental timeframe. | Perform a dose-response study to determine the optimal concentration of mipomersen for inducing steatosis in your specific model. Consider extending the duration of the treatment. |
| Observed cytotoxicity in vitro at expected therapeutic concentrations. | The chosen cell line may be particularly sensitive to mipomersen or the formulation. | Test a range of concentrations to determine the non-toxic dose range for your specific cell line. Consider using primary hepatocytes, which may have different sensitivity profiles. |
| Contradictory results between in vitro and in vivo models. | Differences in metabolism, drug distribution, and systemic effects between cell culture and a whole organism. | Acknowledge the limitations of each model. Use in vitro models for mechanistic studies and in vivo models for assessing systemic effects and overall toxicity. Correlate findings between models where possible. |
Section 3: Data Presentation
The following tables summarize quantitative data from clinical studies on mipomersen, providing a reference for expected outcomes.
Table 1: Effect of Mipomersen on Liver Enzymes
| Study Population | Mipomersen Dose | Duration | % of Patients with ALT ≥3x ULN | Reference |
| Homozygous Familial Hypercholesterolemia | 200 mg/week | 26 weeks | 12% | [13] |
| Heterozygous Familial Hypercholesterolemia | 200 mg/week | 60 weeks | 21.2% | [14] |
| Statin-Intolerant High-Risk Patients | 200 mg/week | 26 weeks | 33% | [15] |
| Familial Hypercholesterolemia (Meta-Analysis) | Various | Various | RR = 5.19 (vs. placebo) | [5] |
ULN: Upper Limit of Normal; RR: Risk Ratio
Table 2: Effect of Mipomersen on Intra-Hepatic Triglyceride (IHTG) Content
| Study Population | Mipomersen Dose | Duration | Change in IHTG Content | Reference |
| Familial Hypercholesterolemia | 200 mg/week | 13 weeks | +0.8% (trend vs. placebo) | [10] |
| Heterozygous Familial Hypercholesterolemia | 200 mg/week | 26 weeks | Median increase of 4.9% | [16] |
| Statin-Intolerant High-Risk Patients | 200 mg/week | 26 weeks | Range: 0.8% to 47.3% | [17][18] |
| Severe Hypercholesterolemia (Case Series) | 200 mg/week | 23-159 weeks | Average increase of 15.8 ± 5.6 | [4] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess mipomersen-induced hepatotoxicity.
Protocol 1: In Vitro Assessment of Mipomersen-Induced Steatosis in HepG2 Cells
Objective: To induce and quantify hepatic steatosis in a human hepatocyte cell line following treatment with mipomersen.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mipomersen sodium
-
Oil Red O staining solution
-
Triglyceride quantification assay kit
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of mipomersen (e.g., 10, 25, 50 µM) for 24-72 hours. Include a vehicle control (saline).
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse the cells.
-
Quantify the intracellular triglyceride content using a commercial assay kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
Protocol 2: In Vivo Assessment of Mipomersen-Induced Hepatotoxicity in a Mouse Model
Objective: To evaluate the in vivo hepatotoxic effects of mipomersen in mice.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
This compound
-
Sterile saline
-
Blood collection tubes
-
ALT/AST assay kits
-
Liver tissue fixation and embedding reagents
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain (for frozen sections)
Procedure:
-
Animal Dosing: Administer mipomersen subcutaneously to mice at desired doses (e.g., 10, 30, 100 mg/kg) once weekly for 4-8 weeks. Include a control group receiving saline injections.
-
Blood Collection and Analysis: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study. Separate serum and measure ALT and AST levels using commercial assay kits.
-
Tissue Collection and Histology:
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Fix a portion of the liver in 10% formalin for H&E staining to assess liver morphology, inflammation, and cell injury.
-
Embed another portion of the liver in optimal cutting temperature (OCT) compound and freeze for Oil Red O staining to visualize lipid accumulation.
-
-
Data Analysis: Compare liver enzyme levels and histological findings between the mipomersen-treated and control groups.
Section 5: Visualizations
This section provides diagrams to illustrate key pathways and workflows.
Caption: Primary mechanism and downstream cellular stress pathways of mipomersen-induced hepatotoxicity.
Caption: General experimental workflow for assessing mipomersen hepatotoxicity.
References
- 1. Role of Oxidative Stress in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: Implications for Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ER stress and hepatic lipid metabolism [frontiersin.org]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent evaluation about inflammatory mechanisms in nonalcoholic fatty liver disease [frontiersin.org]
- 6. Frontiers | Oxidative Stress in Non-alcoholic Fatty Liver Disease. An Updated Mini Review [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The cellular pathways of liver fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. Mitochondrial Dysfunction Plays Central Role in Nonalcoholic Fatty Liver Disease [mdpi.com]
- 12. Inflammation in alcoholic and nonalcoholic fatty liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detailed Molecular Mechanisms Involved in Drug-Induced Non-Alcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. Apolipoprotein B synthesis inhibition with mipomersen in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Lipotoxic Endoplasmic Reticulum (ER) Stress in Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A guide to troubleshooting unexpected results in mipomersen experiments
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals working with mipomersen (B10770913). It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected ApoB-100 knockdown efficiency?
Possible Causes & Solutions:
-
Suboptimal Oligonucleotide Integrity: Mipomersen, like other oligonucleotides, can be degraded by nucleases or improper handling.
-
Inefficient Cellular Uptake (In Vitro): Hepatocytes can take up antisense oligonucleotides (ASOs) through receptor-mediated endocytosis and other mechanisms, but efficiency can vary between cell lines and experimental conditions.[4][5]
-
Solution: Optimize the delivery method. While mipomersen can be taken up gymnotically (without a transfection reagent), this process is concentration-dependent and may be inefficient in some cell lines.[6] Consider using a transfection reagent suitable for oligonucleotides to enhance uptake, but be sure to perform a toxicity titration for the reagent itself.[6] For liver-targeted experiments, using cell lines with high asialoglycoprotein receptor (ASGPR) expression can improve uptake.[4][7][8]
-
-
Incorrect Dosing or Timing of Analysis: The knockdown effect is dose- and time-dependent.[9]
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experimental model. For in-vivo studies, consider the long half-life of mipomersen (1-2 months) when designing your dosing regimen and selecting endpoints.[9] For in-vitro work, establish the kinetics of knockdown by measuring ApoB-100 mRNA at multiple time points post-treatment.[6]
-
-
High Target mRNA Turnover: If the turnover rate of ApoB-100 mRNA is very high in your model system, the effect of mipomersen-mediated degradation may be less pronounced.[10]
-
Solution: While this is an intrinsic property of the model, ensure that your measurements are sensitive enough to detect modest changes. Use a robust quantification method like qPCR with validated primers.[6]
-
Q2: I am seeing significant variability in lipid-lowering effects between my animal subjects.
Possible Causes & Solutions:
-
Inter-individual Biological Variation: Clinical studies with mipomersen have shown considerable variability in LDL cholesterol reduction among patients, a phenomenon that can also be expected in animal models.[11] This can be due to differences in metabolism, drug distribution, or baseline lipid levels.
-
Solution: Increase the number of animals per group to ensure statistical power can overcome individual variability. Stratify animals by baseline lipid levels before randomization to ensure even distribution between groups.
-
-
Inconsistent Administration: Subcutaneous injection technique can influence the absorption and bioavailability of the drug.
-
Solution: Ensure all personnel are trained on a consistent subcutaneous injection technique. Rotate injection sites to minimize local reactions that could impair absorption.[12]
-
-
Underlying Health Status: The health of the animals, particularly liver function, can impact the efficacy and toxicity of a hepatically-targeted drug like mipomersen.
-
Solution: Use healthy animals from a reputable supplier. Monitor animal health closely throughout the study for signs of distress or unexpected illness that could confound results.
-
Q3: My in-vitro experiments show high cytotoxicity or cell death.
Possible Causes & Solutions:
-
Concentration-Dependent Toxicity: All oligonucleotides can cause toxicity at high concentrations.[13]
-
Solution: Perform a dose-response experiment and determine the EC50 (effective concentration for 50% knockdown) and the CC50 (cytotoxic concentration for 50% of cells). Aim to work in a concentration range that provides sufficient knockdown with minimal toxicity.
-
-
Off-Target Effects: Mipomersen's phosphorothioate (B77711) backbone can lead to non-specific protein binding and sequence-independent effects that may induce cellular stress and toxicity.[14][15]
-
Transfection Reagent Toxicity: If you are using a delivery vehicle, it may be the source of the cytotoxicity.
-
Solution: Run a control with the transfection reagent alone (no mipomersen) to assess its baseline toxicity on your cells. Optimize the reagent-to-ASO ratio to find a balance between delivery efficiency and cell viability.
-
Q4: I am observing elevated liver enzymes (ALT/AST) and/or hepatic steatosis in my animal models. How can I troubleshoot this?
Possible Causes & Solutions:
-
Hybridization-Dependent Off-Target Effects: Mipomersen could be partially hybridizing to unintended mRNAs, leading to their degradation by RNase H and causing cellular stress and hepatotoxicity.[12][17] This is a known risk for ASOs, particularly those with high-affinity modifications.[18]
-
Solution: Use in-silico tools to predict potential off-target binding sites for your mipomersen sequence. Test a second ASO targeting a different region of the ApoB-100 mRNA. If both ASOs produce the desired knockdown but only one causes significant toxicity, the toxicity is likely sequence-specific.[13] Including a scrambled control is also critical here.[13]
-
-
Sequence-Independent Hepatotoxicity: The chemical modifications of the ASO itself can sometimes trigger innate immune responses or other stress pathways in the liver.[12]
-
Solution: This is an intrinsic property of the drug. The primary troubleshooting step is to ensure the observed toxicity is not an artifact of the experimental design. Confirm that the effect is dose-dependent. If possible, compare mipomersen to another ASO with a different chemical modification pattern but targeting the same gene to see if the toxicity profile differs.
-
-
Exaggerated Pharmacological Effect: While mipomersen is designed to reduce VLDL assembly by inhibiting ApoB synthesis, this can lead to an accumulation of triglycerides in the liver, causing hepatic steatosis.[19][20] This is a known mechanism-based side effect.[20]
-
Solution: Quantify the degree of steatosis (see protocol below) and correlate it with the timing and dose of mipomersen administration. This helps to characterize the effect rather than eliminate it. Assess whether the steatosis is reversible after a washout period.
-
Data Summary Tables
Table 1: Mipomersen Efficacy in Phase III Clinical Trials
| Study Population | Baseline LDL-C (mmol/L) | Mipomersen Dose | Mean % Change in LDL-C (vs. Placebo) | Reference |
| Homozygous Familial Hypercholesterolemia (HoFH) | 11.4 | 200 mg/week | -24.7% | [21] |
| Heterozygous FH (HeFH) with Coronary Artery Disease | ~3.2 | 200 mg/week | -28.0% | [22] |
| Severe Hypercholesterolemia | 7.2 | 200 mg/week | -36.0% | [9] |
| High-Risk Statin-Intolerant Patients | ~5.8 | 200 mg/week | -47.0% | [23] |
Table 2: Common Adverse Events Associated with Mipomersen (200 mg/week)
| Adverse Event | Frequency in Mipomersen Group | Frequency in Placebo Group | Reference |
| Injection Site Reactions | 76% - 100% | 24% - 31% | [9][21][24] |
| Flu-like Symptoms | 34% - 46% | 21% | [9][24] |
| ALT Elevations (≥3x ULN) | 6% - 33% | 0% | [9][22][23] |
| Hepatic Steatosis | 13% | 0% | [9] |
Key Experimental Protocols
1. Quantification of ApoB-100 mRNA Knockdown in Hepatocytes by RT-qPCR
-
Objective: To measure the change in ApoB-100 mRNA expression following mipomersen treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2, primary hepatocytes) and allow them to adhere. Treat cells with varying concentrations of mipomersen and a scrambled control oligonucleotide for a predetermined time (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy Kit) according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human ApoB, a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative expression of ApoB-100 mRNA using the ΔΔCt method.[25] Normalize the Ct value of ApoB-100 to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
2. Assessment of Hepatic Steatosis in Animal Models via Oil Red O Staining
-
Objective: To visualize and quantify neutral lipid accumulation in liver tissue.
-
Methodology:
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize the animal and perfuse the liver with saline.
-
Excise a lobe of the liver and embed it in Optimal Cutting Temperature (OCT) compound.
-
Snap-freeze the tissue block in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.
-
Cut frozen sections (5-10 µm thick) using a cryostat and mount them on charged glass slides.
-
-
Staining Protocol: [26][27][28]
-
Air dry the slides for 30-60 minutes at room temperature.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Briefly rinse with 60% isopropanol (B130326) to remove excess water.
-
Incubate the slides in a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Differentiate the sections in 60% isopropanol for a few seconds to remove background staining.
-
Rinse with distilled water.
-
Counterstain the nuclei with Mayer's Hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Coverslip the slides using an aqueous mounting medium.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Using image analysis software (e.g., ImageJ), quantify the percentage of the tissue area that is stained red (lipid droplets) relative to the total tissue area.[28] This provides a quantitative measure of steatosis.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for mipomersen in a hepatocyte.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 4. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 5. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncardia.com [ncardia.com]
- 7. scispace.com [scispace.com]
- 8. Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine improves potency 10-fold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mipomersen and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 17. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Mipomersen, an apolipoprotein B synthesis inhibitor, for lowering of LDL cholesterol concentrations in patients with homozygous familial hypercholesterolaemia: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 23. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 28. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Mipomersen Sodium In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mipomersen (B10770913) sodium. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance the cellular uptake of mipomersen in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with mipomersen sodium show low efficacy. Could this be due to poor cellular uptake?
A1: Yes, low intracellular concentration is a common reason for reduced efficacy of antisense oligonucleotides (ASOs) like mipomersen. Mipomersen is a relatively large, negatively charged molecule, which can limit its passive diffusion across the cell membrane. Enhancing its cellular uptake is crucial for achieving optimal target engagement and subsequent reduction of apoB-100 mRNA.
Q2: What are the primary mechanisms for mipomersen's cellular uptake?
A2: Mipomersen primarily enters cells through endocytosis. This process involves the cell membrane engulfing the ASO to form an endosome. For the ASO to be active, it must escape this endosome and reach the cytoplasm and nucleus where it can bind to its target mRNA.
Q3: What are the most common strategies to enhance the cellular uptake of mipomersen in vitro?
A3: The most common and effective strategies include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently linking mipomersen to short, cationic, or amphipathic peptides that can readily cross cell membranes.
-
Formulation into Lipid Nanoparticles (LNPs): Encapsulating mipomersen within lipid-based nanoparticles that can fuse with the cell membrane and release their cargo into the cytoplasm.
-
Conjugation to Lipids: Attaching lipophilic molecules like cholesterol to mipomersen can improve its interaction with the cell membrane and facilitate uptake.
-
Electroporation: Applying a controlled electrical field to the cells to temporarily increase the permeability of the cell membrane, allowing for the direct entry of mipomersen.
Q4: How can I quantify the cellular uptake of mipomersen in my experiments?
A4: Cellular uptake can be quantified using several methods:
-
Fluorescence-Based Assays: The most common approach involves labeling mipomersen with a fluorescent dye (e.g., FITC, Cy3) and measuring the intracellular fluorescence using techniques like flow cytometry or fluorescence microscopy.[1]
-
Quantitative Polymerase Chain Reaction (qPCR): After thorough washing to remove extracellular ASO, the amount of intracellular mipomersen can be quantified by reverse transcribing the ASO and performing qPCR.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific antibody against mipomersen can be used to develop an ELISA-based quantification method from cell lysates.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency of Mipomersen
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health | - Use cells that are in the exponential growth phase. - Ensure cell viability is high (>90%) before transfection. - Regularly check for and treat any microbial contamination. |
| Incorrect Reagent-to-Mipomersen Ratio | - Perform a dose-response titration to find the optimal concentration of your delivery reagent (e.g., cationic lipid, CPP-conjugate). - For lipid-based methods, optimize the charge ratio of the cationic lipid to the anionic mipomersen. |
| Presence of Serum in Transfection Medium | - Some delivery reagents are inhibited by serum proteins. Perform the initial incubation in serum-free media, followed by the addition of serum-containing media after the initial uptake period (typically 4-6 hours). |
| Inappropriate Cell Density | - Optimize cell confluency at the time of transfection. Typically, 70-80% confluency is recommended, but this can be cell-type dependent. |
| Degradation of Mipomersen | - Store this compound and its conjugates at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles. - Use nuclease-free water and reagents when preparing solutions. |
Issue 2: High Cell Toxicity After Transfection
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of Delivery Reagent | - Reduce the concentration of the delivery reagent. High concentrations of cationic lipids or some CPPs can be cytotoxic. - Perform a toxicity assay (e.g., MTT, LDH assay) to determine the optimal non-toxic concentration range for your specific cell line. |
| Prolonged Exposure to Transfection Complex | - Reduce the incubation time of the cells with the transfection complex. For many cell types, an initial incubation of 4-6 hours is sufficient. |
| Contaminants in Mipomersen or Reagents | - Ensure all reagents are of high purity and sterile-filtered. - Test for endotoxin (B1171834) contamination, which can induce a cellular stress response. |
Quantitative Data on Uptake Enhancement
The following tables summarize representative quantitative data on the enhancement of antisense oligonucleotide cellular uptake using various methods. While data specific to mipomersen may be limited in the public domain, these results from similar ASOs provide an expected range of improvement.
Table 1: Enhancement of ASO Uptake with Cell-Penetrating Peptides (CPPs)
| CPP | ASO Target | Cell Line | Fold Increase in Uptake (vs. Unconjugated ASO) | Reference |
| Tat Peptide | c-myb | Tumor Cell Line | Dose-dependent inhibition of cell proliferation, indicating enhanced uptake | [2] |
| Fusogenic Peptide | S-dC28 | BHK 21 Fibroblasts | Enhanced endosomal efflux and more diffuse intracellular distribution | [3] |
Table 2: Enhancement of ASO Activity with Lipid Nanoparticle (LNP) Delivery
| LNP Formulation | ASO Target | Cell Type | Fold Increase in Activity (vs. Free ASO) | Reference |
| Bioreducible LNPs | PCSK9 mRNA | HEK293 cells | Significant gene knockdown at low ASO concentrations | [4] |
| LNP Formulation | TMEM106b mRNA | Primary Brain Cells | Up to 100-fold increase in ASO activity | [5] |
Table 3: Enhancement of ASO Uptake with Lipid Conjugation
| Lipid Conjugate | ASO Target | Cell Type | Fold Increase in Uptake (vs. Unconjugated ASO) | Reference |
| 3'-Cholesterol | Murine ICAM-1 | Liver Cells | 2-fold increase | [6] |
Table 4: Electroporation-Mediated Delivery Efficiency
| Electroporation Parameters | Cargo | Cell Type | Transfection Efficiency (%) | Reference |
| 1400 V, 20 ms, 2 pulses | Plasmid DNA | Atlantic Salmon Primary Hepatocytes | 46% | [7] |
| Program T-028 | eGFP mRNA | Primary Mouse Hepatocytes | >60% | [8] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Mipomersen for Uptake Studies
Objective: To covalently attach a fluorescent dye to mipomersen for visualization and quantification of cellular uptake.
Materials:
-
Amine-modified this compound
-
Amine-reactive fluorescent dye (e.g., NHS-ester of FITC, Cy3, or Alexa Fluor dyes)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography columns (e.g., NAP-5)
-
Nuclease-free water
Procedure:
-
Dissolve Mipomersen: Dissolve the amine-modified mipomersen in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the dissolved dye to the mipomersen solution. The molar ratio of dye to ASO should be optimized, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Separate the fluorescently labeled mipomersen from the unconjugated dye using a size-exclusion chromatography column equilibrated with nuclease-free water or PBS.
-
Quantification: Determine the concentration of the labeled mipomersen and the degree of labeling using UV-Vis spectrophotometry.
Protocol 2: Formulation of Mipomersen into Lipid Nanoparticles (LNPs) using Microfluidics
Objective: To encapsulate mipomersen within LNPs to enhance its cellular delivery.
Materials:
-
This compound
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Dialysis or tangential flow filtration system
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare Mipomersen Solution: Dissolve mipomersen in the aqueous buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mipomersen-aqueous solution into separate syringes and mount them on the microfluidic device. Set the flow rate ratio (typically 3:1 aqueous to organic) and total flow rate to control the LNP size and polydispersity.[9]
-
LNP Formation: Initiate the mixing process. The rapid change in solvent polarity will cause the lipids to self-assemble around the mipomersen, forming LNPs.
-
Purification and Buffer Exchange: Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of Mipomersen Cellular Uptake by Flow Cytometry
Objective: To quantify the intracellular amount of fluorescently labeled mipomersen.
Materials:
-
Fluorescently labeled mipomersen
-
Cell line of interest (e.g., Huh7, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled mipomersen (or its enhanced formulation) at various concentrations. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C.
-
Washing: Aspirate the medium and wash the cells thoroughly with PBS (3-4 times) to remove any extracellular mipomersen.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation: Pellet the cells by centrifugation and resuspend them in cold PBS.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized mipomersen.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Gene silencing using a conjugate comprising Tat peptide and antisense oligonucleotide with phosphorothioate backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins Results in High Levels of Gene Editing in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Mipomersen Sodium Versus PCSK9 Inhibitors on LDL-C Reduction
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial methodologies of Mipomersen (B10770913) Sodium and PCSK9 inhibitors for the reduction of Low-Density Lipoprotein Cholesterol (LDL-C).
This guide provides a detailed comparison of two distinct therapeutic approaches to lowering LDL-C: mipomersen sodium, an antisense oligonucleotide, and the class of monoclonal antibodies known as PCSK9 inhibitors. The information presented is based on available clinical trial data to assist researchers, scientists, and drug development professionals in understanding the relative performance and underlying biology of these agents.
Mechanism of Action
The fundamental difference between mipomersen and PCSK9 inhibitors lies in their mechanism of action at the molecular level. Mipomersen acts intracellularly to prevent the synthesis of a key lipoprotein component, while PCSK9 inhibitors work extracellularly to enhance the clearance of LDL-C.
This compound: Mipomersen is a synthetic antisense oligonucleotide designed to be complementary to the messenger RNA (mRNA) that codes for apolipoprotein B-100 (ApoB-100)[1][2][3]. ApoB-100 is the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and LDL. By binding to the ApoB-100 mRNA in the liver, mipomersen triggers the degradation of the mRNA by RNase H, thereby inhibiting the translation of the ApoB-100 protein[1][4]. This reduction in ApoB-100 synthesis leads to decreased production and secretion of VLDL and consequently lower levels of LDL-C in the circulation[1][2].
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in regulating the number of LDL receptors (LDLRs) on the surface of hepatocytes[5][6]. PCSK9 binds to the LDLR, and the resulting complex is internalized and targeted for lysosomal degradation[5][7]. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from the blood[5]. PCSK9 inhibitors are monoclonal antibodies that bind to free circulating PCSK9, preventing it from interacting with the LDLR[5][7]. This inhibition of the PCSK9-LDLR interaction leads to an increased number of LDLRs on the hepatocyte surface, resulting in enhanced clearance of LDL-C from the bloodstream[6].
Signaling Pathway Diagrams
Comparative Efficacy on LDL-C Reduction
Clinical trials have demonstrated that both mipomersen and PCSK9 inhibitors significantly reduce LDL-C levels, although the magnitude of reduction is generally greater with PCSK9 inhibitors.
| Drug Class | Key Clinical Trials | Patient Population | Baseline Therapy | Mean LDL-C Reduction | Citation(s) |
| This compound | Phase III (Pooled) | Homozygous & Heterozygous FH, Severe Hypercholesterolemia | Maximally tolerated lipid-lowering therapy | -24.79% (mean difference vs. placebo) | [8][9] |
| Phase III | Severe Hypercholesterolemia | Maximally tolerated lipid-lowering therapy | -36% | [1][10][11] | |
| Phase II | Statin-Intolerant | None | -47% | [12][13] | |
| PCSK9 Inhibitors | FOURIER (Evolocumab) | Established ASCVD | Statin therapy | -59% | [14] |
| ODYSSEY OUTCOMES (Alirocumab) | Recent Acute Coronary Syndrome | High-intensity statin therapy | -57% | [14] | |
| LAPLACE-2 (Evolocumab) | Primary Hypercholesterolemia | Moderate or high-intensity statin therapy | Up to -61% (vs. placebo) | [15][16] | |
| Meta-analysis | Various | Placebo or other therapies | -47.5% | [15] |
Experimental Protocols
The following are representative experimental protocols for pivotal clinical trials of mipomersen and PCSK9 inhibitors.
This compound: Phase III Trial in Severe Hypercholesterolemia
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial[10][11].
-
Patient Population: Adults (≥18 years) with severe hypercholesterolemia, defined as LDL-C ≥7.8 mmol/L or LDL-C ≥5.1 mmol/L with established coronary heart disease, who were on maximally tolerated lipid-lowering therapy (excluding apheresis)[10][11].
-
Intervention: Patients were randomized in a 2:1 ratio to receive either weekly subcutaneous injections of mipomersen 200 mg or a matching placebo[1][10][11].
-
Primary Efficacy Endpoint: The percentage change in LDL-C from baseline to two weeks after the final dose of the study drug[10][11].
-
Secondary Endpoints: Changes in other lipid parameters including apolipoprotein B (ApoB), total cholesterol, non-HDL-C, and lipoprotein(a) [Lp(a)][10][11].
-
Safety Assessments: Monitoring of adverse events, with a particular focus on injection site reactions, flu-like symptoms, and liver function tests (e.g., alanine (B10760859) transaminase levels)[10][11].
PCSK9 Inhibitors: FOURIER Trial (Evolocumab)
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: Patients aged 40-85 years with clinically evident atherosclerotic cardiovascular disease (myocardial infarction, stroke, or peripheral artery disease) and LDL-C levels ≥70 mg/dL while on an optimized statin regimen.
-
Intervention: Patients were randomized to receive either subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or a matching placebo.
-
Treatment Duration: The trial continued until a prespecified number of primary endpoint events occurred, with a median follow-up of 2.2 years.
-
Primary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization[14].
-
Key Secondary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, or stroke[14].
-
Lipid-Lowering Efficacy: The percentage change in LDL-C from baseline to 48 weeks[14].
-
Safety Assessments: Monitoring of adverse events, including injection-site reactions, allergic reactions, and neurocognitive events[18].
Experimental Workflow Diagram
Adverse Effects and Tolerability
The safety and tolerability profiles of mipomersen and PCSK9 inhibitors are distinct and are a critical consideration in their clinical use.
-
This compound: The most common adverse events associated with mipomersen are injection site reactions and flu-like symptoms[1][10][11]. A more significant concern is the potential for hepatic steatosis (fatty liver) and elevations in liver transaminases[1][2][10][11].
-
PCSK9 Inhibitors: PCSK9 inhibitors are generally well-tolerated[14][18]. The most frequently reported side effects are mild, transient injection-site reactions[18][19]. Unlike statins, PCSK9 inhibitors have not been associated with an increased risk of new-onset diabetes or detrimental effects on glycemic control[18][20]. While some early concerns were raised about neurocognitive events, large-scale clinical trials have not shown a significant increase in these events compared to placebo[18].
Conclusion
Both this compound and PCSK9 inhibitors are effective at reducing LDL-C levels through novel mechanisms of action. PCSK9 inhibitors generally demonstrate a greater percentage reduction in LDL-C and have a more favorable safety profile, making them a more widely used option for high-risk patients who require additional LDL-C lowering on top of statin therapy. Mipomersen, while effective, is associated with a higher incidence of adverse effects, particularly related to liver function, which has limited its clinical application. The choice between these therapies depends on the individual patient's clinical profile, including their baseline LDL-C levels, comorbidities, and tolerance to other lipid-lowering therapies.
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 12. Mipomersen lowers LDL-C in statin-intolerant patients - - PACE-CME [pace-cme.org]
- 13. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCSK9 Inhibitors for LDL Cholesterol Reduction: Emerging Clinical Perspectives | Consultant360 [consultant360.com]
- 16. lipid.org [lipid.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Real-world safety of PCSK9 inhibitors: A pharmacovigilance study based on spontaneous reports in FAERS [frontiersin.org]
Comparative Analysis of Mipomersen Sodium and Other Apolipoprotein B Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mipomersen (B10770913) sodium with other therapeutic agents that inhibit the synthesis or assembly of apolipoprotein B (ApoB)-containing lipoproteins. The comparison focuses on the mechanism of action, clinical efficacy, and safety profiles, supported by data from clinical trials.
Overview of Apolipoprotein B and Therapeutic Inhibition
Apolipoprotein B is a crucial structural protein for several classes of lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). It exists in two main isoforms: ApoB-100, synthesized in the liver and essential for VLDL and LDL assembly, and ApoB-48, synthesized in the intestine for chylomicron assembly.[1] Elevated levels of ApoB-containing lipoproteins, particularly LDL cholesterol (LDL-C), are a primary cause of atherosclerosis and subsequent cardiovascular disease.[2][3]
Therapeutic strategies aimed at reducing ApoB synthesis or secretion offer a direct method for lowering atherogenic lipoprotein levels, which is particularly valuable for patients with genetic disorders like homozygous familial hypercholesterolemia (HoFH) who have deficient LDL receptor function.[4][5] This guide compares Mipomersen, an antisense oligonucleotide targeting ApoB mRNA, with Lomitapide (B243), a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[5][6] Additionally, other novel lipid-lowering therapies that indirectly affect ApoB-containing lipoproteins, such as Inclisiran and Volanesorsen, are discussed for a broader perspective.
Mechanism of Action
The inhibitors discussed employ distinct molecular strategies to reduce the levels of circulating ApoB-containing lipoproteins.
Mipomersen Sodium
Mipomersen is a second-generation antisense oligonucleotide (ASO).[7] It is a synthetic strand of nucleic acids designed to bind specifically to the messenger RNA (mRNA) that codes for ApoB-100 in the liver.[8][9][10] This binding creates an RNA-DNA hybrid, which is a substrate for RNase H, an intracellular enzyme that degrades the RNA strand of the hybrid.[8][9] The subsequent degradation of the ApoB-100 mRNA prevents it from being translated into the ApoB-100 protein by ribosomes.[9][10] This ultimately reduces the synthesis of ApoB-100, which in turn limits the assembly and secretion of VLDL particles from the liver, leading to lower plasma levels of VLDL and its product, LDL.[4][6]
Lomitapide
Lomitapide is a small molecule that directly inhibits the microsomal triglyceride transfer protein (MTP).[11][12][13] MTP is located within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[13] Its primary function is to transfer triglyceride molecules onto the nascent ApoB protein during the assembly of VLDL in the liver and chylomicrons in the intestine.[6][11] By blocking MTP activity, lomitapide prevents the formation of these ApoB-containing lipoproteins.[4][12] This inhibition leads to a significant reduction in the secretion of VLDL from the liver, and consequently, lower plasma concentrations of LDL-C.[11][14]
Comparative Efficacy
The clinical efficacy of Mipomersen and Lomitapide has been evaluated in patients with HoFH and severe hypercholesterolemia, often as an add-on to other lipid-lowering therapies.
| Parameter | Mipomersen (200 mg/week) | Lomitapide (dose-escalated) |
| LDL-C Reduction | 25% to 37%[2][4][15][16] | Up to 51%[11] |
| ApoB Reduction | 26% to 38%[4][15][17] | Significant reduction (data varies) |
| Total Cholesterol Reduction | ~19%[15] | Significant reduction (data varies) |
| Lipoprotein(a) [Lp(a)] Reduction | 21% to 33%[4][15][17] | Not a primary effect |
| Triglyceride (TG) Reduction | ~21%[4] | Significant reduction[14] |
Table 1: Summary of Clinical Efficacy
Note: Efficacy data is derived from various Phase II and III clinical trials. Results can vary based on patient population and background therapies.
In head-to-head comparisons, Lomitapide has shown a greater percentage reduction in LDL-C levels.[17][18] However, Mipomersen demonstrates a notable effect in reducing Lp(a), a lipoprotein for which few therapeutic options exist.[15][17]
Safety and Tolerability Profiles
Both Mipomersen and Lomitapide carry significant safety concerns, primarily related to liver health.
| Adverse Event | Mipomersen | Lomitapide |
| Hepatotoxicity | Black Box Warning: Risk of hepatotoxicity, including hepatic steatosis and elevations in alanine (B10760859) transaminase (ALT).[1][7][8] | Black Box Warning: Risk of hepatotoxicity.[11] Accumulation of triglycerides in the liver is a known side effect.[4][11] |
| Injection Site Reactions | Very common (>70-90%), typically mild to moderate.[7][17][19] | Not applicable (oral administration).[17] |
| Flu-like Symptoms | Common, especially at the start of therapy.[10][17] | Less common. |
| Gastrointestinal Effects | Less common. | Common, including diarrhea, nausea, and vomiting. Manageable with a low-fat diet.[17] |
Table 2: Comparative Safety Profiles
The primary safety concern for both drugs is the risk of hepatic steatosis (fatty liver) and elevated liver transaminases.[4] This is considered a mechanism-based effect, resulting from the inhibition of VLDL assembly and secretion, which leads to triglyceride accumulation in hepatocytes.[4][7] Due to these risks, both medications were approved with a Risk Evaluation and Mitigation Strategy (REMS) program.[8]
Broader Comparison with Other Novel Therapies
While Mipomersen and Lomitapide directly inhibit the ApoB synthesis/secretion pathway, other novel drugs impact ApoB-containing lipoproteins through different mechanisms.
-
Inclisiran: An siRNA that inhibits the synthesis of PCSK9, a protein that promotes the degradation of LDL receptors.[20][21] By reducing PCSK9, Inclisiran increases the number of LDL receptors available to clear LDL from the blood, leading to potent and sustained LDL-C reduction (up to 53%).[20][21][22] It does not directly inhibit ApoB synthesis but is highly effective at lowering LDL and ApoB levels.[23]
-
Volanesorsen: An ASO that targets the mRNA of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[24][25][26] By inhibiting ApoC-III, Volanesorsen significantly reduces triglyceride levels, primarily in patients with conditions like familial chylomicronemia syndrome.[25][27][28] Its effect on LDL-C is variable. A major side effect is the risk of thrombocytopenia.[24][26]
Experimental Protocols
The clinical evaluation of these inhibitors relies on standardized methodologies for assessing efficacy and safety.
Quantification of Lipoproteins and Apolipoproteins
-
Objective: To measure plasma concentrations of LDL-C, ApoB, Total Cholesterol, and Triglycerides.
-
Methodology:
-
Sample Collection: Blood samples are collected from fasting patients at baseline and specified intervals throughout the trial (e.g., weekly, monthly).
-
Lipid Panel: Standard enzymatic assays are used to determine total cholesterol and triglyceride concentrations.
-
LDL-C Measurement: LDL-C is typically calculated using the Friedewald equation, provided that triglyceride levels are below 400 mg/dL. For higher triglyceride levels or for greater accuracy, direct measurement via ultracentrifugation or a direct LDL-C immunoassay is employed.
-
ApoB Quantification: Plasma ApoB concentrations are measured using standardized immunoturbidimetric assays or enzyme-linked immunosorbent assays (ELISAs). These assays use antibodies specific to apolipoprotein B.
-
Monitoring of Hepatic Safety
-
Objective: To monitor for signs of hepatotoxicity, specifically steatosis and liver enzyme elevations.
-
Methodology:
-
Liver Function Tests (LFTs): Blood levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured at baseline and frequently during treatment (e.g., monthly for the first year). A significant elevation is often defined as >3 times the upper limit of normal (ULN).[7]
-
Hepatic Fat Imaging: Hepatic steatosis is quantified using non-invasive imaging techniques. Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is the preferred method for accurately measuring liver fat content. This is performed at baseline and at regular intervals (e.g., 6 and 12 months) to assess changes.[4]
-
Conclusion
This compound and Lomitapide represent targeted approaches to inhibiting the synthesis and secretion of ApoB-containing lipoproteins. While effective in lowering LDL-C, particularly in difficult-to-treat populations like those with HoFH, their use is limited by a significant risk of hepatotoxicity.[4][29] Mipomersen's subcutaneous administration route also leads to a high incidence of injection site reactions.[7] Lomitapide, being an oral agent, avoids this issue but is associated with gastrointestinal side effects.[17] Newer agents like Inclisiran, which act on different targets in the lipid metabolism pathway, offer potent LDL-C lowering with a more favorable safety profile and less frequent dosing, representing a significant evolution in the management of hypercholesterolemia. The choice of agent depends on the specific patient population, the lipid profile being targeted, and the tolerability of the associated adverse effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apolipoprotein B antisense inhibition--update on mipomersen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are APOB inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. "A Comparison of Mipomersen (Kynamro®) and Lomitapide (Juxtapid®): Medi" by Ann Marie Ruhe, Austin Brown et al. [digitalcommons.onu.edu]
- 6. New Drugs for Treating Dyslipidemia: Beyond Statins [e-dmj.org]
- 7. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mipomersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mipomersen - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 16. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inclisiran - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Volanesorsen | C230H320N63O125P19S19 | CID 121494123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
- 26. What is the mechanism of Volanesorsen? [synapse.patsnap.com]
- 27. What is Volanesorsen used for? [synapse.patsnap.com]
- 28. Rare Treatments for Rare Dyslipidemias: New Perspectives in the Treatment of Homozygous Familial Hypercholesterolemia (HoFH) and Familial Chylomicronemia Syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lipid.org [lipid.org]
A comparative analysis of mipomersen and inclisiran in preclinical models
For researchers and drug development professionals, the quest for potent and safe lipid-lowering therapies is a continuous journey. This guide provides a comparative analysis of two innovative nucleic acid-based therapies, mipomersen (B10770913) and inclisiran, based on preclinical data. By examining their distinct mechanisms of action, efficacy in animal models, and safety profiles, we aim to offer a clear, data-driven perspective for those in the field of cardiovascular drug discovery.
Mipomersen, a second-generation antisense oligonucleotide (ASO), and inclisiran, a small interfering RNA (siRNA), represent two distinct strategies for silencing the genetic culprits of hypercholesterolemia. While both ultimately aim to reduce low-density lipoprotein cholesterol (LDL-C), their molecular pathways, preclinical performance, and safety considerations exhibit key differences.
Mechanisms of Action: A Tale of Two Silencing Pathways
Mipomersen and inclisiran employ different cellular machinery to achieve their therapeutic effect. Mipomersen, a single-stranded DNA analogue, targets the messenger RNA (mRNA) of apolipoprotein B-100 (ApoB-100), a crucial protein for the assembly and secretion of VLDL and LDL particles in the liver.[1][2] Upon binding to the ApoB-100 mRNA, mipomersen forms a DNA-RNA hybrid duplex, which is recognized and degraded by the enzyme RNase H.[1][2][3] This targeted degradation of the mRNA prevents the synthesis of the ApoB-100 protein, thereby reducing the production of atherogenic lipoproteins.[1][3]
Inclisiran, on the other hand, is a double-stranded siRNA molecule that harnesses the RNA interference (RNAi) pathway.[4][5] To ensure liver-specific delivery, inclisiran is conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes.[4][6] Once inside the liver cell, inclisiran is loaded into the RNA-induced silencing complex (RISC).[4][7] The antisense strand of the siRNA guides the RISC to the mRNA of proprotein convertase subtilisin/kexin type 9 (PCSK9). The RISC then cleaves the PCSK9 mRNA, preventing its translation into the PCSK9 protein.[4][7] Reduced PCSK9 levels lead to increased recycling of LDL receptors to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the circulation.[4]
Preclinical Efficacy: A Comparative Look at Lipid Reduction
Both mipomersen and inclisiran have demonstrated significant efficacy in reducing target mRNA, protein levels, and plasma lipids in a variety of preclinical models.
Mipomersen: In a human apoB transgenic mouse model, mipomersen showed a dose- and time-dependent reduction of human apoB-100 mRNA in the liver.[8][9] This reduction in mRNA correlated with decreased levels of apoB-100 protein and LDL-C in the blood.[9] Studies in these mice also demonstrated a reduction in atherosclerosis with mipomersen administration.[8]
Inclisiran: Preclinical studies in non-human primates have shown that inclisiran leads to a substantial decrease in both PCSK9 levels (over 80%) and LDL-C levels (around 60%).[10] In mice and rats, siRNA targeting PCSK9 mRNA resulted in a 50-70% silencing of PCSK9 mRNA, which translated to a 30% reduction in total plasma cholesterol in mice and a 60% reduction in rats.[10] A single 5 mg/kg dose of inclisiran in a preclinical model resulted in a statistically significant decrease in LDL-C starting from day 3, with levels returning to baseline after 14-21 days.[10]
| Parameter | Mipomersen | Inclisiran | Animal Model |
| Target mRNA Reduction | Dose- and time-dependent reduction of human apoB-100 mRNA[9] | 50-70% silencing of PCSK9 mRNA at 5 mg/kg[10] | Human apoB transgenic mice, Rats |
| Target Protein Reduction | Correlated with apoB mRNA reduction[9] | >80% reduction in PCSK9[10] | Human apoB transgenic mice, Non-human primates |
| LDL-C Reduction | Correlated with apoB mRNA reduction[9] | ~60% reduction[10] | Human apoB transgenic mice, Non-human primates |
| Total Cholesterol Reduction | Not specified | 30% (mice), 60% (rats)[10] | Mice, Rats |
Preclinical Safety and Toxicology
Preclinical safety studies are crucial for identifying potential target organ toxicities and establishing a safety margin for clinical trials.
Mipomersen: Chronic toxicity studies in mice and monkeys have been conducted.[11] In monkeys, complement activation was observed at a 20 mg/kg subcutaneous dose.[11] Some inflammatory effects were noted in multiple tissues in various species.[11] Notably, steatosis (fatty liver) was not observed in any animal species, including a hypercholesterolemic mouse model on a high-fat diet treated with a mouse-specific surrogate.[11]
Inclisiran: Safety pharmacology studies in monkeys indicated no adverse effects on cardiovascular, respiratory, or neurological function.[12] In repeat-dose toxicology studies in rats and monkeys, inclisiran was well-tolerated.[12] The liver and kidneys were identified as target organs, consistent with the drug's distribution and elimination pathways.[12] A common finding in rats administered GalNAc-conjugated siRNAs is a partially reversible hepatocyte vacuolation, which was also observed with inclisiran.[12] Co-administration of inclisiran with atorvastatin (B1662188) in cynomolgus monkeys did not result in any new or exacerbated toxicities.[13]
| Finding | Mipomersen | Inclisiran | Animal Model(s) |
| Target Organs | Liver, potential for inflammatory effects in various tissues[11] | Liver, Kidneys[12] | Mice, Monkeys, Rats |
| Key Histopathological Findings | Infiltration of histiocytes/lymphocytes in multiple tissues[11] | Partially reversible hepatocyte vacuolation (rats)[12] | Mice, Monkeys, Rats |
| Safety Pharmacology | Not specified | No adverse effects on cardiovascular, respiratory, or neurological function[12] | Monkeys |
| Specific Safety Concerns | Complement activation (monkeys)[11] | None noted in preclinical studies[12] | Monkeys |
Experimental Protocols
A general workflow for the preclinical evaluation of novel lipid-lowering therapies like mipomersen and inclisiran is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medscape.com [medscape.com]
- 3. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heartcare.sydney [heartcare.sydney]
- 8. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The N-Acetylgalactosamine-conjugated small interfering RNA inclisiran can be coadministered safely with atorvastatin in cynomolgus monkeys resulting in additive low-density lipoprotein cholesterol reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Cross-Species Reactivity of Mipomersen Sodium
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of mipomersen (B10770913) sodium with other lipid-lowering therapies, focusing on its cross-species reactivity and efficacy. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Introduction
Mipomersen sodium is a second-generation antisense oligonucleotide that inhibits the synthesis of apolipoprotein B-100 (ApoB), a key structural component of atherogenic lipoproteins such as low-density lipoprotein (LDL).[[“]][2] By targeting the mRNA of ApoB, mipomersen leads to a reduction in the circulating levels of LDL cholesterol (LDL-C) and other atherogenic lipoproteins.[[“]][2] This guide compares the efficacy of mipomersen across various species and contrasts its performance with two other major classes of lipid-lowering drugs: microsomal triglyceride transfer protein (MTP) inhibitors (lomitapide) and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors.
Mechanism of Action
The distinct mechanisms of action of mipomersen, lomitapide, and PCSK9 inhibitors are illustrated below.
Cross-Species Efficacy Comparison
The following table summarizes the efficacy of mipomersen and its alternatives in reducing key atherogenic lipoproteins across different species.
| Drug Class | Compound | Species | Model | ApoB Reduction (%) | LDL-C Reduction (%) | Reference(s) |
| Antisense Oligonucleotide | Mipomersen | Human | Familial Hypercholesterolemia | 23 - 46 | 21 - 47 | [[“]][3][4][5][6][7][8][9] |
| Mouse | LDLr knock-out | Efficacious | Efficacious | [3] | ||
| MTP Inhibitor | Lomitapide | Human | Homozygous Familial Hypercholesterolemia | - | 40 - 51 | [10][11] |
| Rabbit | Watanabe Heritable Hyperlipidemic | - | Marked Reduction | [11] | ||
| Mouse | ApoE knock-out | - | Atherosclerotic Plaque Reduction | [8] | ||
| Mouse | LDLr-/- on High-Fat Diet | - | Significant Reduction* | [12] | ||
| PCSK9 Inhibitor | Evolocumab/Alirocumab | Human | Hypercholesterolemia | - | 50 - 60 | [13][14] |
| Macaque | - | - | 14 | [13] | ||
| Mouse | - | - | 58 | [13] |
*Specific percentage reduction not consistently reported in the reviewed literature.
Experimental Protocols
This section outlines representative methodologies for evaluating the in vivo efficacy of antisense oligonucleotides like mipomersen.
1. Animal Models and Administration
-
Animal Selection: C57BL/6 mice are commonly used for initial efficacy and tolerability studies. For specific disease models, transgenic mice such as those with LDL receptor knock-out (LDLr-/-) or human ApoB transgenes are utilized.[3][12]
-
Administration: Mipomersen is typically administered via subcutaneous injection. For continuous delivery in some research settings, an osmotic minipump can be implanted for intracerebroventricular infusion.[15][16] Dosing regimens vary depending on the study's objectives.
2. Measurement of Efficacy Endpoints
-
Blood Sampling: Blood is collected from mice, often via retro-orbital bleeding or cardiac puncture, into tubes containing an anticoagulant like EDTA. Plasma is then separated by centrifugation.[7]
-
Lipid Profile Analysis:
-
LDL-C Measurement: The reference method for LDL-C is beta-quantification, which involves ultracentrifugation to separate lipoprotein fractions followed by cholesterol measurement.[17] In many preclinical studies, a fast protein liquid chromatography (FPLC)-based method is used to generate a lipoprotein profile from which LDL-C can be quantified.[4]
-
ApoB Measurement: Plasma ApoB concentrations are typically measured using immunoassays (e.g., ELISA) or nuclear magnetic resonance (NMR) spectroscopy, which can also provide LDL particle number (LDL-P).[6][18]
-
-
Gene Expression Analysis:
-
Tissue Collection: Liver tissue is harvested, as it is the primary site of ApoB synthesis.
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the levels of ApoB mRNA. This allows for the direct assessment of the antisense oligonucleotide's target engagement and knockdown efficiency.[15]
-
3. Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antisense oligonucleotide.
Discussion and Conclusion
Mipomersen has demonstrated consistent efficacy in reducing ApoB and LDL-C levels in humans across various clinical trials.[[“]][3][4][5][6][7][8][9] Preclinical data, particularly from LDL receptor knock-out mouse models, suggest that its mechanism of action is independent of the LDL receptor, a key feature for its use in patients with familial hypercholesterolemia.[3]
When compared to alternatives, mipomersen shows a distinct mechanism of action. Lomitapide, an MTP inhibitor, also reduces VLDL and LDL production but through a different intracellular pathway.[10][11] PCSK9 inhibitors, on the other hand, increase the clearance of LDL-C by preserving LDL receptor function.[13][14] The cross-species data indicates that all three classes of drugs are effective in relevant animal models, providing a strong basis for their translation to human therapies.
The choice of therapy and the design of preclinical and clinical studies should consider these differences in mechanism, efficacy, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel antisense oligonucleotides and other lipid-lowering agents.
References
- 1. consensus.app [consensus.app]
- 2. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples [agris.fao.org]
- 5. Mipomersen, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging LDL therapies: Mipomersen-antisense oligonucleotide therapy in the management of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. academic.oup.com [academic.oup.com]
- 17. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 18. Plasma lipidomic profiling in murine mutants of Hermansky–Pudlak syndrome reveals differential changes in pro- and anti-atherosclerotic lipids - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Mipomersen Sodium's Long-Term Impact on Atherogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term effects of mipomersen (B10770913) sodium on atherogenesis, offering a comparative analysis with other key lipid-lowering therapies. The information is supported by experimental data from pivotal clinical trials to aid in research and drug development decision-making.
Mechanism of Action: Mipomersen and Alternatives
Mipomersen sodium is a second-generation antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein B-100 (ApoB-100) in the liver.[1][2][3][4] By binding to the ApoB-100 mRNA, it initiates its degradation by RNase H, thereby inhibiting the translation of the ApoB-100 protein.[3][4] Since ApoB-100 is the primary structural protein for atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), its reduced synthesis leads to lower circulating levels of these particles and, consequently, LDL-cholesterol (LDL-C).[1][2]
In contrast, other lipid-lowering therapies operate through different pathways:
-
PCSK9 Inhibitors (Evolocumab, Alirocumab (B1149425), Inclisiran): Monoclonal antibodies like evolocumab and alirocumab bind to circulating proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing it from binding to LDL receptors (LDLR) on hepatocytes.[5][6][7][8] This leads to increased recycling of LDLR to the cell surface, enhancing LDL-C clearance from the blood.[5][6][8] Inclisiran, a small interfering RNA (siRNA), inhibits the synthesis of PCSK9 within the hepatocyte through RNA interference.[9][10][11][12]
-
Lomitapide (B243): This agent inhibits the microsomal triglyceride transfer protein (MTP), which is essential for the assembly of ApoB-containing lipoproteins (VLDL and chylomicrons) in the liver and intestines.[13][14][15][16] By blocking MTP, lomitapide reduces the secretion of VLDL, leading to lower LDL-C levels.[13][14]
-
Bempedoic Acid: A prodrug activated in the liver, bempedoic acid inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[17][18][19][20][21] This results in decreased cholesterol synthesis and upregulation of LDLR expression.[17][18]
Comparative Efficacy in Lowering Atherogenic Lipoproteins
The following tables summarize the long-term efficacy of mipomersen and its alternatives in reducing key atherogenic lipoproteins based on data from pivotal clinical trials.
Table 1: Long-Term Efficacy of Mipomersen
| Trial/Study Population | Duration | Baseline LDL-C (mg/dL) | % Change in LDL-C | % Change in ApoB | % Change in Lp(a) | Citation(s) |
| Open-Label Extension (Familial Hypercholesterolemia) | 104 weeks | Not Specified | -28% | -31% | Not Specified | [2][17] |
| Post-hoc Analysis (Familial Hypercholesterolemia) | ~24 months | Not Specified | -28% (absolute reduction of 70 mg/dL) | Not Specified | -17% (absolute reduction of 11 mg/dL) | [10][13] |
| Homozygous FH (Phase 3) | 26 weeks | ~433 | -25% | Not Specified | -31% | [6] |
| Heterozygous FH with CAD (Phase 3) | 26 weeks | ~150 | -28% | -26.3% | -21.1% | [12][22] |
| Severe Hypercholesterolemia (Phase 3) | 26 weeks | ~278 | -36% | Statistically significant reduction | Statistically significant reduction | [6][11][15] |
Table 2: Comparative Efficacy of Alternative Therapies
| Drug Class/Agent | Trial/Study Population | Duration | % Change in LDL-C | % Change in ApoB | % Change in Lp(a) | Citation(s) |
| PCSK9 Inhibitors | ||||||
| Evolocumab | Heterozygous & Homozygous FH | 12-52 weeks | -32% to -71% | Not Specified | Not Specified | [23] |
| Alirocumab | High CV Risk | Not Specified | Significant reduction | Not Specified | Not Specified | [23] |
| Inclisiran | ASCVD or ASCVD Risk Equivalent | 510 days | -49.9% to -52.3% | Not Specified | Not Specified | [9] |
| MTP Inhibitor | ||||||
| Lomitapide | Homozygous FH (Phase 3 Extension) | up to 5.7 years | -46% (at 126 weeks) | -54% (at 126 weeks) | Not Specified | [24][25] |
| ACL Inhibitor | ||||||
| Bempedoic Acid | Hypercholesterolemia & Statin Intolerance | 12 weeks | -21.4% | -15.0% | Not Specified | [21] |
Long-Term Safety and Tolerability Profile
The long-term use of these potent lipid-lowering therapies is associated with distinct adverse event profiles that are critical for consideration in drug development and clinical practice.
Table 3: Comparative Safety Profiles
| Adverse Event | Mipomersen | PCSK9 Inhibitors (Evolocumab/Alirocumab) | Lomitapide | Bempedoic Acid |
| Injection Site Reactions | Common (up to 90% in some studies), generally mild to moderate.[4][11] | Common, but generally well-tolerated.[26] | Not Applicable (Oral) | Not Applicable (Oral) |
| Flu-like Symptoms | Common.[15][17] | Reported.[27] | Not a prominent feature. | Not a prominent feature. |
| Hepatotoxicity | Elevated transaminases (ALT/AST) and hepatic steatosis are key concerns, leading to a black box warning. Liver function monitoring is required.[11][16][18] | Not a significant concern.[27][28] | Elevated transaminases and hepatic steatosis are significant concerns.[13][24][29] | Elevated liver enzymes reported, but generally not leading to discontinuation.[7][27] |
| Gastrointestinal Issues | Not a primary concern. | Not a primary concern. | Common and can be severe (diarrhea, nausea, vomiting), often dose-limiting.[24][29][30] | Not a primary concern. |
| Muscle-related Symptoms | Not a primary concern. | Not a significant concern.[27] | Not a primary concern. | Lower incidence compared to statins.[21][31] |
| Other Notable Events | Neurocognitive events reported, but causality is not firmly established.[27] | Increased uric acid and risk of gout.[7][32] |
Experimental Protocols of Pivotal Mipomersen Trials
Understanding the methodology of the key clinical trials is essential for interpreting the efficacy and safety data.
Pivotal Phase 3 Trial in Homozygous Familial Hypercholesterolemia (NCT00607373) [14][33]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients aged 12 years and older with a clinical or genetic diagnosis of homozygous familial hypercholesterolemia (HoFH) on maximally tolerated lipid-lowering therapy.
-
Intervention: Mipomersen 200 mg administered as a weekly subcutaneous injection for 26 weeks. Patients weighing less than 50 kg received a 160 mg dose.
-
Control: Matching placebo administered as a weekly subcutaneous injection for 26 weeks.
-
Primary Endpoint: Percentage change in LDL-C from baseline to week 28.
-
Follow-up: 24-week post-treatment follow-up period. An open-label extension study was available for eligible participants.
Signaling Pathways of Alternative Therapies
The following diagrams illustrate the mechanisms of action for key alternative lipid-lowering drugs.
References
- 1. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. article.imrpress.com [article.imrpress.com]
- 8. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 10. leqviohcp.com [leqviohcp.com]
- 11. heartcare.sydney [heartcare.sydney]
- 12. ahajournals.org [ahajournals.org]
- 13. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bempedoic Acid: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 19. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 20. What are ACL inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 23. A Systematic Review of PCSK9 Inhibitors Alirocumab and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jwatch.org [jwatch.org]
- 26. Long-term safety and effectiveness of alirocumab and evolocumab in familial hypercholesterolemia (FH) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Updated Meta-Analysis for Safety Evaluation of Alirocumab and Evolocumab as PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scholars.mssm.edu [scholars.mssm.edu]
- 29. The Effect of Mipomersen in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Novel lipid-modifying therapies addressing unmet needs in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published findings on mipomersen sodium's lipid-lowering effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering effects of mipomersen (B10770913) sodium with alternative therapies, supported by experimental data from published clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the reproducibility and clinical utility of these treatments.
Comparative Efficacy of Lipid-Lowering Therapies
The following tables summarize the quantitative data from various clinical trials, offering a clear comparison of the lipid-lowering efficacy of mipomersen and its alternatives.
Table 1: Mipomersen Clinical Trial Data
| Study/Patient Population | Dosing Regimen | Trial Duration | Mean % Reduction in LDL-C | Mean % Reduction in ApoB | Mean % Reduction in Lp(a) | Citation |
| Statin-intolerant patients | 200 mg weekly | 26 weeks | 47% | 46% | 27% | [1] |
| Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease (CAD) | 200 mg weekly | 26 weeks | 28% | 26.3% | 21.1% | [2] |
| Severe Hypercholesterolemia | 200 mg weekly | 26 weeks | 36% | - | 33% | [3][4][5] |
| Mild to moderate hypercholesterolemia | 200 mg weekly | 13 weeks | 52% | 54% | - | [6] |
Table 2: Alternative Lipid-Lowering Therapies - Clinical Trial Data
| Therapy | Study/Patient Population | Dosing Regimen | Trial Duration | Mean % Reduction in LDL-C | Mean % Reduction in ApoB | Citation |
| Lomitapide | Homozygous Familial Hypercholesterolemia (HoFH) | 5-60 mg daily (dose-escalation) | 78 weeks | 40.1% | - | [7][8] |
| Evolocumab (PCSK9 Inhibitor) | Heterozygous Familial Hypercholesterolemia (HeFH) | 140 mg every 2 weeks or 420 mg monthly | - | Up to 60% | - | [9][10] |
| Alirocumab (PCSK9 Inhibitor) | HeFH on atorvastatin | 50-150 mg every 2 weeks | - | 39.2% - 61.0% | - | [9] |
| Ezetimibe (B1671841) | Mixed hyperlipidemia | 10 mg daily | - | 21.4% | 19.8% | [11] |
| Ezetimibe + Statin | Hyperlipidemic patients on statin | 10 mg ezetimibe daily | - | Additional 22.7% - 29.1% | - | [12] |
| Rosuvastatin | Initially healthy men and women | 20 mg daily | - | 50% (median) | - | [13] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for a thorough evaluation of the study designs and outcomes.
Mipomersen for Statin-Intolerant Patients
-
Study Design: Randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: 33 subjects who were not receiving statin therapy due to intolerance. Reasons for intolerance included myalgia, liver enzyme elevations, and neurological symptoms.[1]
-
Dosing Regimen: Weekly subcutaneous injections of 200 mg of mipomersen or placebo (2:1 randomization) for 26 weeks.[1]
-
Primary Endpoint: Percent change in LDL cholesterol (LDL-C) from baseline to week 28.[1]
-
Secondary Endpoints: Percent change in apolipoprotein B (ApoB) and lipoprotein(a) [Lp(a)].[1]
-
Safety Assessments: Incidence of treatment-emergent adverse events and clinical laboratory evaluations.[1]
Mipomersen in Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease (CAD)
-
Study Design: Double-blind, placebo-controlled, phase 3 trial.[2]
-
Patient Population: 124 randomized patients with HeFH and CAD on maximally tolerated statin therapy with LDL-C ≥2.6 mmol/L (≥100 mg/dL).[2]
-
Dosing Regimen: Weekly subcutaneous injections of 200 mg of mipomersen or placebo (2:1 randomization) for 26 weeks.[2]
-
Primary Endpoint: Percent change in LDL-C from baseline at week 28.[2]
-
Safety Assessments: Adverse events, laboratory tests, and magnetic resonance imaging assessment of hepatic fat.[2]
Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH)
-
Study Design: Multinational, open-label, single-arm, dose-escalation, phase 3 trial.[7][8]
-
Patient Population: 29 adult patients with HoFH.[7]
-
Dosing Regimen: Lomitapide was administered according to a dose-escalation protocol, starting at 5 mg/day and increasing to a maximum of 60 mg/day over 26 weeks, followed by a 52-week safety phase.[14][15]
-
Primary Efficacy Outcome: Percent change in LDL-C from baseline to week 26.[7]
-
Methodology: Patients were advised to follow a low-fat diet, and other lipid-lowering therapies were maintained during the initial 26-week efficacy phase.[14]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of mipomersen and a typical experimental workflow for its clinical evaluation.
Caption: Mipomersen's mechanism of action in reducing ApoB-100 synthesis.
Caption: A typical experimental workflow for a mipomersen clinical trial.
References
- 1. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein B synthesis inhibition with mipomersen in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, Placebo-Controlled Trial of Mipomersen in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of mipomersen, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXECUTIVE SUMMARY - Lomitapide (Juxtapid) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Individual analysis of patients with HoFH participating in a phase 3 trial with lomitapide: The Italian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipid.org [lipid.org]
- 10. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ezetimibe and simvastatin on apolipoprotein B metabolism in males with mixed hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ezetimibe added to statin therapy on markers of cholesterol absorption and synthesis and LDL-C lowering in hyperlipidemic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Percent reduction in LDL cholesterol following high-intensity statin therapy: potential implications for guidelines and for the prescription of emerging lipid-lowering agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. colesterolfamiliar.org [colesterolfamiliar.org]
- 15. Juxtapid Dosing & Administration | Titration Guidance [juxtapid.com]
A Comparative Guide to Alternative Antisense Oligonucleotide Designs for Targeting apoB mRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various alternative antisense oligonucleotide (ASO) designs for the therapeutic targeting of apolipoprotein B (apoB) mRNA. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies of key experiments to support the findings.
Introduction to ASO Therapy for apoB
Apolipoprotein B is a crucial structural protein for atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Elevated levels of apoB are strongly associated with an increased risk of cardiovascular disease. Antisense oligonucleotides offer a therapeutic strategy to inhibit apoB synthesis by binding to its messenger RNA (mRNA), leading to reduced production of the apoB protein.[1][2] This guide explores different ASO chemistries and designs, comparing their efficacy, specificity, and potential for off-target effects.
Mechanisms of Action
ASOs primarily function through two main mechanisms to reduce protein expression: RNase H-mediated degradation of mRNA and steric hindrance of translation or splicing.
-
RNase H-Mediated Degradation: This is the most common mechanism for ASOs targeting apoB. "Gapmer" ASOs are designed with a central "gap" of DNA-like nucleotides that, when bound to the target mRNA, creates a DNA-RNA hybrid duplex. This duplex is recognized and cleaved by the enzyme RNase H, leading to the degradation of the mRNA and subsequent reduction in protein synthesis.[1][3] The gap is flanked by modified nucleotides to increase nuclease resistance and binding affinity.[4][5]
-
Alternative Splicing Modulation: A novel approach involves using ASOs to modulate the splicing of apoB pre-mRNA. By targeting specific splice sites, ASOs can induce the skipping of certain exons.[6] For instance, ASOs have been designed to induce the skipping of exon 27 in apoB mRNA, leading to the production of a truncated apoB isoform (APOB87SKIP27).[6][7] This truncated protein may have a reduced capacity to assemble atherogenic lipoproteins, offering a therapeutic benefit.[6]
Comparison of ASO Chemistries
The efficacy and safety of ASOs are heavily influenced by their chemical modifications. This section compares prominent ASO chemistries used to target apoB.
| ASO Chemistry | Key Features | Advantages | Disadvantages |
| Second-Generation (2'-MOE) | 2'-O-methoxyethyl modifications flanking a DNA gap.[1][5] | Well-established safety profile, increased nuclease resistance and binding affinity.[5][8] | Lower potency compared to newer generations.[8] |
| Locked Nucleic Acid (LNA) | A methylene (B1212753) bridge between the 2'-O and 4'-C of the ribose sugar, locking it in an RNA-like conformation.[4][9] | Very high binding affinity and potency, allowing for shorter ASO designs (12-13-mers).[4][10] | Potential for hepatotoxicity, though shorter designs may mitigate this risk.[9][11] |
| Constrained Ethyl (cEt) | A 2',4'-constrained ethyl modification.[12] | High potency similar to LNA, but with a potentially improved safety profile and reduced hepatotoxicity.[9][12] | A relatively newer chemistry with less long-term clinical data compared to 2'-MOE. |
| 2'-O-methyl RNA | 2'-O-methyl modification.[6] | Effective for modulating splicing.[5][6] | Not typically used in gapmer designs for RNase H-mediated degradation due to lower binding affinity compared to other modifications.[5] |
Performance Data of ASO Designs Targeting apoB
The following tables summarize quantitative data from preclinical and clinical studies on various ASO designs targeting apoB.
Table 1: Preclinical Efficacy in Animal Models
| ASO Design/Target | Animal Model | Dose | % Reduction in Hepatic apoB mRNA | % Reduction in Plasma LDL-C/Total Cholesterol | Reference |
| apoB ASO (unspecified) | LDLr-/- mice | 50 mg/kg/wk | Not specified | ~60-90% | [1] |
| apoB ASO (ISIS 147764) | LDLr-/- mice | 75 mg/kg/wk | 87% | Significant reduction | [13] |
| 13-mer LNA ASO | Mice | 1-2 mg/kg/week | Significant | Significant lowering of non-HDL cholesterol | [10] |
| 13-mer LNA ASO | Non-human primates | 1-2 mg/kg/week | Not specified | Significant lowering of non-HDL cholesterol | [4][10] |
| MTP ASO | C57BL/6 mice | Not specified | Significant | Similar to apoB ASO | [14] |
Table 2: Clinical Efficacy of Mipomersen (2'-MOE ASO)
| Patient Population | Dose | Mean % Reduction in LDL-C | Reference |
| Mild-to-moderate hyperlipidemia | 200 mg/week | ~30% | [15] |
| Homozygous Familial Hypercholesterolemia (HoFH) | 200 mg/week | 25% | [16] |
Table 3: Comparison of Off-Target Effects and Safety
| ASO Design/Target | Key Observation | Reference |
| LNA Gapmers | Can induce off-target effects depending on the degree of complementarity to unintended RNA. Shorter LNA gapmers tend to have lower hepatotoxicity.[9][17] | [9][17] |
| cEt Gapmers | Showed LNA-like activity without producing hepatotoxicity in mice.[12] | [12] |
| apoB ASO vs. MTP ASO | MTP ASO treatment led to greater increases in hepatic triglyceride accumulation and biomarkers of hepatotoxicity compared to apoB ASO.[14][18] | [14][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: In Vitro ASO Efficacy Assessment in Cell Culture
-
Cell Line: Human hepatoma cell lines such as HepG2 or Huh-7, which endogenously express apoB, are commonly used.[4][6]
-
ASO Transfection: Cells are transfected with the ASO of interest using a suitable transfection reagent.
-
RNA Extraction and RT-qPCR: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells. The levels of apoB mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene.
-
Protein Quantification: Cell lysates or secreted media are collected to quantify apoB protein levels, typically by enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Protocol 2: In Vivo ASO Efficacy Assessment in Mice
-
Animal Model: LDL receptor-deficient (LDLr-/-) mice on a high-cholesterol diet are a common model to study hypercholesterolemia and atherosclerosis.[13]
-
ASO Administration: ASOs are typically administered via intraperitoneal or subcutaneous injections at specified doses and frequencies (e.g., weekly).[13]
-
Blood Collection and Lipid Analysis: Blood samples are collected periodically to measure plasma levels of total cholesterol, LDL-C, and other lipoproteins.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and the liver is harvested to measure apoB mRNA and protein levels. The aorta can also be collected for the analysis of atherosclerotic plaque formation.[13]
Conclusion
The landscape of ASO therapeutics for targeting apoB mRNA is evolving, with newer chemistries like LNA and cEt offering higher potency than the second-generation 2'-MOE ASOs.[8] However, this increased potency can be associated with a higher risk of off-target effects and toxicity, which may be mitigated by optimizing the ASO design, such as using shorter oligonucleotides.[9][11] Alternative strategies, including the modulation of apoB mRNA splicing, present novel avenues for therapeutic intervention that may offer a different safety and efficacy profile.[6] The choice of an optimal ASO design will depend on a careful balance of potency, specificity, and safety, informed by rigorous preclinical and clinical evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antisense Technology: An Emerging Platform for Cardiovascular Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Short locked nucleic acid antisense oligonucleotides potently reduce apolipoprotein B mRNA and serum cholesterol in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Antisense oligonucleotide-induced alternative splicing of the APOB mRNA generates a novel isoform of APOB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Title Antisense oligonucleotide-induced alternative splicing ofthe APOB mRNA generates a novel isoform of APOB | Semantic Scholar [semanticscholar.org]
- 8. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the pharmacological profiles of murine antisense oligonucleotides targeting apolipoprotein B and microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNA-based therapy in the management of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Validating the impact of mipomersen sodium on lipoprotein particle size and number
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Mipomersen (B10770913) Sodium's Effects on Lipoprotein Particle Size and Number in Comparison to Other Lipid-Lowering Therapies.
Mipomersen sodium, an antisense oligonucleotide targeting apolipoprotein B (apoB), has demonstrated a significant impact on the lipoprotein profile, particularly in reducing the number of atherogenic lipoprotein particles. This guide provides a comprehensive comparison of mipomersen's effects on lipoprotein particle size and number with those of other prominent lipid-lowering agents, supported by experimental data.
Executive Summary
Mipomersen effectively lowers low-density lipoprotein cholesterol (LDL-C), apoB, and lipoprotein(a) [Lp(a)] by inhibiting the synthesis of apoB-100, the primary structural protein of very-low-density lipoprotein (VLDL) and LDL particles.[1][2][3] A key finding from clinical studies is its preferential reduction of small, dense LDL particles, which are considered highly atherogenic.[2][3] This guide will delve into the quantitative effects of mipomersen and compare them against statins, PCSK9 inhibitors, and lomitapide, providing a clear perspective on its unique mechanism and impact on lipoprotein subclasses.
Comparative Efficacy on Lipoprotein Particle Number and Size
The following tables summarize the quantitative effects of mipomersen and its alternatives on the concentration and size of various lipoprotein particles as determined in clinical trials. The primary method for these detailed analyses is Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Effect of Mipomersen on LDL Particle Subclasses in Statin-Intolerant Patients [3]
| Parameter | Mipomersen (200 mg/week) | Placebo | P-value vs. Placebo |
| Total LDL Particles | |||
| Change from Baseline (nmol/L) | -1064 ± 828 | +107 ± 419 | <0.001 |
| % Change from Baseline | -37 ± 36 | +13 ± 37 | <0.001 |
| Small LDL Particles | |||
| Change from Baseline (nmol/L) | -729 ± 647 | +102 ± 335 | 0.001 |
| % Change from Baseline | -56 ± 47 | +28 ± 82 | 0.001 |
| Large LDL Particles | |||
| Change from Baseline (nmol/L) | -335 ± 345 | +5 ± 127 | 0.017 |
| % Change from Baseline | -4 ± 116 | +2 ± 28 | 0.017 |
Table 2: Comparative Effects of Mipomersen and Other Lipid-Lowering Therapies on Lipoprotein Particles
| Drug Class | Drug Example(s) | Effect on Total LDL Particle Number | Effect on Small LDL Particle Number | Effect on LDL Particle Size | Effect on HDL Particle Number | Effect on VLDL Particle Number |
| ApoB Synthesis Inhibitor | Mipomersen | Significant Reduction [2][3] | Preferential Reduction [2][3] | No significant change or slight increase | No significant change[1] | Reduction |
| Statins | Atorvastatin, Rosuvastatin | Reduction[4] | Reduction[4] | Variable; may increase or have no change[4] | No significant change or slight increase[4] | Reduction |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Significant Reduction [5] | Reduction[5] | Decrease[5] | Increase[5] | Reduction[5] |
| MTP Inhibitors | Lomitapide | Reduction | Data not extensively available | Data not extensively available | May decrease | Reduction |
Experimental Protocols
The primary methodology for detailed lipoprotein particle analysis cited in the studies is Nuclear Magnetic Resonance (NMR) Spectroscopy .
Principle of NMR Spectroscopy for Lipoprotein Analysis
NMR spectroscopy quantifies lipoprotein particle concentrations by measuring the signals emitted by the lipid core of different lipoprotein subclasses. Each subclass (e.g., large, medium, and small LDL) has a distinct signal due to differences in particle size and the magnetic environment of the lipid molecules within them. The amplitudes of these signals are proportional to the particle number of each subclass.
General Experimental Workflow
Caption: General workflow for lipoprotein particle analysis using NMR spectroscopy.
Mechanism of Action and Signaling Pathway
Mipomersen's Signaling Pathway
Mipomersen is a second-generation antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for human apoB-100. By binding to the apoB-100 mRNA in the liver, it creates a substrate for RNase H, an intracellular enzyme that degrades the mRNA strand of the RNA-DNA hybrid. This action prevents the translation of the apoB-100 protein, thereby reducing the production of VLDL and subsequently LDL particles.
Caption: Signaling pathway of mipomersen in hepatocytes.
Discussion and Conclusion
This compound presents a distinct approach to lipid management by directly inhibiting the production of apoB-containing lipoproteins. Its notable efficacy in reducing the number of small, dense LDL particles highlights its potential for addressing a key component of residual cardiovascular risk that may not be fully managed by other therapies like statins.
While statins are the cornerstone of LDL-C reduction and PCSK9 inhibitors offer potent LDL-C lowering, mipomersen's unique mechanism provides an alternative for patients with severe hypercholesterolemia, particularly those with familial hypercholesterolemia or statin intolerance. The comparative data presented in this guide underscore the importance of considering not just the cholesterol content of lipoproteins but also the number and size of the particles when evaluating lipid-lowering therapies. Further head-to-head clinical trials would be beneficial to more definitively position mipomersen in the therapeutic landscape relative to newer agents like PCSK9 inhibitors in terms of their long-term impact on cardiovascular outcomes.
References
- 1. Mipomersen lowers LDL-C in statin-intolerant patients - - PACE-CME [pace-cme.org]
- 2. Mipomersen preferentially reduces small low-density lipoprotein particle number in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mipomersen, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PCSK9 inhibitor changes levels and sizes of lipoprotein particles - - PACE-CME [pace-cme.org]
A Comparative Safety Analysis of Mipomersen Sodium and Other Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of mipomersen (B10770913) sodium with other prominent lipid-lowering therapies, including statins, ezetimibe (B1671841), PCSK9 inhibitors, fibrates, and bempedoic acid. The information is compiled from extensive reviews of pivotal clinical trials and prescribing information to support informed research and development decisions.
Executive Summary
The management of hypercholesterolemia involves a diverse armamentarium of therapeutic agents, each with a unique mechanism of action and a distinct safety and tolerability profile. Mipomersen sodium, an antisense oligonucleotide inhibitor of apolipoprotein B-100 synthesis, offers a potent option for lowering low-density lipoprotein cholesterol (LDL-C), particularly in patients with homozygous familial hypercholesterolemia (HoFH). However, its use is associated with specific safety concerns, most notably hepatotoxicity and injection site reactions. This guide presents a comprehensive comparison of the adverse event profiles of mipomersen and other major classes of lipid-lowering drugs, supported by quantitative data from clinical trials and detailed experimental protocols.
Quantitative Safety Data Comparison
The following tables summarize the incidence of key adverse events reported in clinical trials for each lipid-lowering therapy. Direct comparison of rates across different drug classes should be interpreted with caution due to variations in trial designs, patient populations, and duration of follow-up.
Table 1: Common Adverse Events (Incidence >5%)
| Adverse Event | This compound[1][2] | Statins (Atorvastatin)[3][4][5] | Ezetimibe[6][7][8][9] | PCSK9 Inhibitors (Alirocumab/Evolocumab)[10][11] | Fibrates (Fenofibrate)[12][13][14] | Bempedoic Acid[15][16][17][18] |
| Injection Site Reactions | 84% | N/A | N/A | 3.8% - 21.2% | N/A | N/A |
| Flu-like Symptoms | 30% | <1% | <1% | <1% - 5.3% | <1% | <2% |
| Nasopharyngitis | 4% | 8.3% | 3.7% | 11.3% | <2% | 5.2% |
| Myalgia | 13% | 0.7% (discontinuation) | 3.2% (with statin) | 3.6% | 5.0% | 3.7% |
| Headache | 8% | 5.8% (with ezetimibe) | 5.8% (with simvastatin) | <2% | 3.2% | 3.5% |
| Diarrhea | 7% | 6.8% | 4.1% | 2.5% | 3.0% | 2.2% |
| Nausea | 14% | 0.4% (discontinuation) | 2.3% | <2% | 2.3% | 1.6% |
| Arthralgia | 6% | 6.9% | 3.0% | 2.6% | <2% | 3.4% |
| Back Pain | 3% | 3.4% | 2.5% | <2% | 3.4% | 3.3% |
| Upper Respiratory Tract Infection | 4% | 3.6% (with ezetimibe) | 4.3% | 2.9% (with statin) | 6.2% | 4.5% |
Table 2: Serious and Other Notable Adverse Events
| Adverse Event | This compound[1][19][20] | Statins (Atorvastatin)[3][21] | Ezetimibe[7] | PCSK9 Inhibitors (Alirocumab/Evolocumab)[10][22] | Fibrates (Fenofibrate)[12][14][23][24] | Bempedoic Acid[15][17][25] |
| Elevated Liver Transaminases (ALT/AST >3x ULN) | 10% | 0.4% (discontinuation) | 1.3% (with statin) | 0.3% (discontinuation) | 5.3% | 2.1% |
| Hepatic Steatosis | Increased hepatic fat | Rare reports of liver failure | Not reported | Not reported | Can occur | Not reported |
| Myopathy/Rhabdomyolysis | Not a characteristic AE | Rare, but serious | May increase risk with statins | Not a characteristic AE | Increased risk, especially with statins | Not a characteristic AE |
| New-Onset Diabetes Mellitus | Not reported | Increased risk | Not reported | Not reported | Not reported | Not reported |
| Gout | Not reported | Not reported | Not reported | Not reported | Not reported | 1.5% |
| Tendon Rupture | Not reported | Not reported | Not reported | Not reported | Not reported | 0.5% |
| Hypersensitivity Reactions | Not a primary concern | Rare | Anaphylaxis, angioedema (rare) | Vasculitis, angioedema (rare) | Anaphylaxis, angioedema, SCAR (rare) | Not a primary concern |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core signaling pathways and mechanisms of action for each class of lipid-lowering therapy. Understanding these pathways is crucial for interpreting their safety profiles and potential off-target effects.
Experimental Protocols of Pivotal Safety Trials
The safety profiles of these lipid-lowering therapies were established in large, randomized, controlled clinical trials. The following section outlines the methodologies of key trials for each drug class.
This compound
-
Pivotal Trials (e.g., NCT00706849, NCT00770146): These were randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Patient Population: Included patients with homozygous familial hypercholesterolemia (HoFH) or severe heterozygous familial hypercholesterolemia (HeFH) with coronary artery disease, who were on maximally tolerated lipid-lowering therapy.
-
Intervention: Patients were randomized to receive weekly subcutaneous injections of mipomersen (200 mg) or placebo for 26 weeks.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), and magnetic resonance imaging for hepatic fat content were conducted at baseline and throughout the study.
-
Statins (General Protocol Design)
-
Pivotal Trials (e.g., LIPITOR-Atorvastatin trials): Typically large-scale, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Varied by trial, including primary and secondary prevention cohorts with hypercholesterolemia and other cardiovascular risk factors.
-
Intervention: Patients were randomized to receive a fixed dose of a statin (e.g., atorvastatin (B1662188) 10 mg, 80 mg) or placebo daily.
-
Safety Assessments: Regular monitoring of adverse events, with a focus on muscle-related symptoms (myalgia, myopathy) and liver function tests (ALT, AST). Creatine kinase (CK) levels were measured at baseline and in patients reporting muscle symptoms.
-
Ezetimibe
-
IMPROVE-IT Trial (NCT00202878): A multicenter, randomized, double-blind, active-control trial.
-
Patient Population: Stabilized high-risk patients who had experienced an acute coronary syndrome (ACS).
-
Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (B1681759) (40 mg) or simvastatin (40 mg) alone.
-
Safety Assessments: Comprehensive monitoring of clinical adverse events, including myopathy, rhabdomyolysis, and hepatobiliary events. Liver enzymes and CK levels were monitored throughout the trial.
-
PCSK9 Inhibitors
-
FOURIER Trial (Evolocumab - NCT01764633) and ODYSSEY OUTCOMES Trial (Alirocumab - NCT01663402): Large, randomized, double-blind, placebo-controlled, multinational cardiovascular outcomes trials.
-
Patient Population: Patients with established atherosclerotic cardiovascular disease on optimized statin therapy.
-
Intervention: Patients were randomized to receive subcutaneous injections of the PCSK9 inhibitor (evolocumab or alirocumab) or placebo every 2 or 4 weeks.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on injection site reactions, allergic reactions, and neurocognitive events.
-
Fibrates
-
FIELD Study (Fenofibrate) and Helsinki Heart Study (Gemfibrozil): Randomized, double-blind, placebo-controlled primary prevention trials.
-
Patient Population: Patients with type 2 diabetes mellitus (FIELD) or middle-aged men with dyslipidemia (Helsinki Heart Study).
-
Intervention: Patients were randomized to receive daily oral fenofibrate (B1672516) or gemfibrozil, or placebo.
-
Safety Assessments: Monitoring for adverse events, with specific attention to myopathy, cholelithiasis, venous thrombosis, and pancreatitis. Liver and kidney function were also monitored.
-
Bempedoic Acid
-
CLEAR Outcomes Trial (NCT02993406): A randomized, double-blind, placebo-controlled cardiovascular outcomes trial.
-
Patient Population: Statin-intolerant patients with or at high risk for cardiovascular disease.
-
Intervention: Patients were randomized to receive oral bempedoic acid (180 mg daily) or placebo.
-
Safety Assessments: Monitoring of adverse events, with a focus on hyperuricemia, gout, and tendon rupture. Liver enzymes and renal function were also assessed.
-
Conclusion
The selection of a lipid-lowering therapy requires a careful consideration of its efficacy in the context of its safety and tolerability profile. This compound provides a significant reduction in LDL-C but is accompanied by a notable risk of hepatotoxicity and injection site reactions, necessitating rigorous patient monitoring. In contrast, statins, while generally well-tolerated, carry a risk of muscle-related side effects and a slight increase in the incidence of new-onset diabetes. Ezetimibe and PCSK9 inhibitors offer favorable safety profiles, with the latter being particularly effective in patients who are statin-intolerant or require additional LDL-C lowering. Fibrates are effective for managing dyslipidemia, particularly high triglycerides, but are associated with an increased risk of myopathy when used with statins. Bempedoic acid is a newer agent with a generally favorable safety profile, though it is associated with an increased risk of hyperuricemia and tendon rupture. This comparative guide serves as a resource for researchers and drug development professionals to navigate the complex landscape of lipid-lowering therapies and their associated safety considerations.
References
- 1. Mipomersen (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - ATORVASTATIN CALCIUM tablet, film coated [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ezetimibe and Simvastatin Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. DailyMed - NEXLIZET- bempedoic acid and ezetimibe tablet, film coated [dailymed.nlm.nih.gov]
- 17. Bempedoic Acid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. drugs.com [drugs.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. drugs.com [drugs.com]
- 22. UpToDate 2018 [doctorabad.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. drugs.com [drugs.com]
- 25. Bempedoic acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Navigating the Disposal of Mipomersen Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Mipomersen Sodium, ensuring the protection of personnel and the environment.
This compound, an antisense oligonucleotide therapeutic, requires meticulous handling and disposal procedures to mitigate risks and adhere to regulatory standards. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound in a laboratory setting, as well as information for patient-administered doses.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to act in accordance with all applicable local, state, and federal regulations[1]. Pharmaceutical waste is regulated by multiple bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[2].
Laboratory Disposal Procedures
For research and development professionals, the disposal of this compound and associated materials involves a systematic approach to ensure safety and compliance.
Step 1: Decontamination of Spills
In the event of a spill, prompt and thorough decontamination is crucial.
-
Absorb the Solution : Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the this compound solution[1].
-
Decontaminate Surfaces : Scrub the affected surfaces and any contaminated equipment with alcohol[1].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling spills or waste[1].
Step 2: Waste Segregation and Containerization
Proper segregation of waste streams is essential for compliant disposal.
-
Contaminated Materials : All materials used to clean up spills (e.g., absorbents, wipes) should be collected and disposed of as contaminated material according to institutional and local regulations[1].
-
Unused or Expired Vials : Unused or expired this compound vials should be treated as pharmaceutical waste. Do not discard them in regular trash or down the drain[1][3]. The product should be kept away from drains and water courses[1].
-
Sharps : Any needles and syringes used for the administration of this compound must be disposed of in a designated, puncture-resistant sharps container[2][4].
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed waste disposal company. It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure adherence to all relevant regulations.
| Waste Type | Container | Disposal Route |
| Spilled this compound | Sealed, labeled container for chemical waste | Licensed hazardous waste contractor |
| Contaminated Labware (e.g., gloves, wipes) | Biohazard or chemical waste bag, as per institutional policy | Licensed hazardous waste contractor |
| Unused/Expired Vials | Pharmaceutical waste container | Licensed pharmaceutical waste contractor |
| Used Needles and Syringes | FDA-cleared sharps container | Medical waste disposal service |
Table 1: this compound Laboratory Waste Disposal Summary
Disposal of Patient-Administered this compound (Kynamro™)
For patients self-administering this compound (brand name Kynamro™), the following steps are critical for safe disposal:
-
Sharps Disposal : Immediately after use, place used needles and syringes in an FDA-cleared sharps disposal container[4].
-
Community Guidelines : Follow your local community guidelines for the proper disposal of the full sharps container. State or local laws may have specific requirements for how to throw away used needles and syringes[2].
-
Prohibited Actions : Do not dispose of loose needles and syringes in household trash and do not recycle the sharps container[4].
Experimental Workflow for Laboratory Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting, from initial handling to final disposal.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific protocols and the most current local, state, and federal regulations before disposing of any chemical or pharmaceutical waste.
References
Personal protective equipment for handling Mipomersen Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of therapeutic compounds like Mipomersen Sodium is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment.
This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Body Protection | Protective clothing, such as a lab coat. | Minimizes the risk of skin contact with the compound.[1] |
| Eye & Face Protection | Safety glasses with side shields or chemical goggles. A face shield should be worn if there is a splash hazard. | Protects against serious eye irritation from dust or splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.[2] | Prevents respiratory tract irritation from inhalation.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
-
Ventilation : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne concentrations.[2]
-
Hygiene : Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Storage : Store in a tightly closed container in a cool, well-ventilated place.[1] Keep the container locked up.[1] For specific product formulations like KYNAMRO®, refrigeration at 2°C to 8°C (36°F to 46°F) is required, with protection from light.[3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
-
Spill Response :
-
Avoid generating dust or aerosols.[1]
-
For solutions, absorb the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solids, sweep up the material and place it into a suitable, labeled container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Wash hands and any exposed skin with plenty of soap and water.[1]
-
-
Disposal :
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
